molecular formula C13H14N2O2 B155895 Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate CAS No. 10199-51-6

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Cat. No.: B155895
CAS No.: 10199-51-6
M. Wt: 230.26 g/mol
InChI Key: KQECZAANWUVBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-12(15(2)14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQECZAANWUVBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428768
Record name Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-51-6
Record name 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document provides a comprehensive overview of the most efficient synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale production.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the methyl, phenyl, and ethyl carboxylate groups on the pyrazole ring offers multiple points for further chemical modification, making it a versatile building block in drug discovery and development. This guide focuses on a highly efficient one-pot synthesis strategy, with an alternative two-step method also discussed.

Synthetic Routes and Methodologies

The primary and most efficient method for the synthesis of this compound is the direct one-pot condensation of a β-ketoester with a substituted hydrazine, a variant of the well-established Knorr pyrazole synthesis. An alternative, two-step approach involves the initial formation of a pyrazole ring followed by N-alkylation.

Primary Route: One-Pot Condensation of Ethyl Benzoylacetate and Methylhydrazine

This preferred method involves the direct reaction of ethyl benzoylacetate with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. A key consideration in this synthesis is the regioselectivity of the reaction, as the unsymmetrical nature of both reactants can potentially lead to the formation of two constitutional isomers: this compound and Ethyl 2-methyl-5-phenylpyrazole-3-carboxylate. However, the reaction conditions can be optimized to favor the desired 1-methyl isomer.

Alternative Route: Two-Step Synthesis via N-Methylation

An alternative pathway involves a two-step process. The first step is the synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate through the condensation of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate. The intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, is synthesized from the Claisen condensation of diethyl oxalate and acetophenone. The second step is the N-methylation of the resulting pyrazole at the N1 position using a suitable methylating agent, such as dimethyl carbonate in the presence of a base.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: One-Pot Synthesis of this compound

ParameterValue/Range
Starting Materials Ethyl benzoylacetate, Methylhydrazine
Solvent Ethanol
Catalyst Acetic acid (catalytic amount)
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Table 2: Two-Step Synthesis - Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

ParameterValue/Range
Starting Materials Ethyl 2,4-dioxo-4-phenylbutanoate, Hydrazine hydrate
Solvent Glacial Acetic Acid
Reaction Temperature Reflux
Reaction Time 4 - 6 hours
Typical Yield 70 - 80%

Table 3: Two-Step Synthesis - Step 2: N-Methylation of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

ParameterValue/Range
Starting Materials Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, Dimethyl carbonate
Base Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF)
Reaction Temperature 80 - 140 °C
Reaction Time 4 hours
Typical Yield ~90%

Experimental Protocols

Protocol for One-Pot Synthesis of this compound

Materials:

  • Ethyl benzoylacetate

  • Methylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl benzoylacetate (1 equivalent).

  • Add absolute ethanol to dissolve the ethyl benzoylacetate.

  • Slowly add methylhydrazine (1.1 equivalents) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Reaction Pathway for One-Pot Synthesis

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethyl Benzoylacetate Ethyl Benzoylacetate Hydrazone Hydrazone Ethyl Benzoylacetate->Hydrazone Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone This compound This compound Hydrazone->this compound Intramolecular Cyclization & Dehydration

Caption: One-Pot Synthesis Pathway.

Experimental Workflow for One-Pot Synthesis

G Start Start ReactionSetup Reaction Setup: - Ethyl Benzoylacetate - Methylhydrazine - Ethanol - Acetic Acid Start->ReactionSetup Reflux Reflux (2-4 hours) ReactionSetup->Reflux Monitoring TLC Monitoring Reflux->Monitoring Monitoring->Reflux Incomplete Workup Workup: - Solvent Removal Monitoring->Workup Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Experimental Workflow.

Logical Relationship of Synthetic Routes

G cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis TargetMolecule Ethyl 1-methyl-5-phenyl- pyrazole-3-carboxylate OnePot Condensation of Ethyl Benzoylacetate and Methylhydrazine OnePot->TargetMolecule Preferred Route Step1 Step 1: Synthesis of Ethyl 5-phenyl-1H- pyrazole-3-carboxylate Step2 Step 2: N-Methylation Step1->Step2 Step2->TargetMolecule Alternative Route

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases lack comprehensive data for the specific molecule Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate . This technical guide will therefore focus on the closely related and better-documented isomer, Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate , for which experimental data is available. The structural difference lies in the position of the ethyl carboxylate group on the pyrazole ring. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Core Chemical Properties

The core chemical properties of the pyrazole scaffold are influenced by the nature and position of its substituents. For the reference compound, Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate, the following properties have been reported.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O₂[1]
Molecular Weight 230.26 g/mol [1]
Melting Point 73°C - 75°C[1]
Appearance Brown colored prismatic single crystal[1]
Solubility Soluble in ethanol (for crystallization) and DMSO (for NMR)[1]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate

A reported method for the synthesis of the 4-carboxylate isomer is a three-component one-pot condensation reaction.[1]

Experimental Protocol:

  • Step 1: Formation of the enamine intermediate. Ethyl acetoacetate is reacted with N,N-dimethyldimethoxymethanamine (DMF-DMA) to form (E)-2-acetyl-3-(dimethylamino)-2-propenoate.

  • Step 2: Cyclocondensation. The resulting enamine is then reacted with phenylhydrazine. This cyclocondensation reaction yields the final product, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

  • Crystallization. The product can be purified by crystallization from ethanol.[1]

Diagram of the Synthesis Workflow:

Synthesis_of_Ethyl_1-phenyl-5-methyl-1H-pyrazole-4-carboxylate reagent1 Ethyl acetoacetate intermediate (E)-2-acetyl-3-(dimethylamino)-2-propenoate reagent1->intermediate reagent2 N,N-dimethyldimethoxymethanamine (DMF-DMA) reagent2->intermediate product Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate intermediate->product reagent3 Phenylhydrazine reagent3->product

Caption: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of pyrazole derivatives. The following data has been reported for Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
1.26Triplet3H-CH₂CH₃ (ethyl ester)[1]
2.49Singlet3H-CH₃ (pyrazole ring)[1]
4.22Quartet2H-CH₂ CH₃ (ethyl ester)[1]
7.49-7.57Multiplet5HPhenyl protons[1]
7.99Singlet1HPyrazole proton[1]
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentReference
3123, 3052, 2918Asymmetric and symmetric stretching of aromatic and methyl protons[1]
1702C=O stretching of the ester group[1]

Reactivity and Potential Biological Activity

The pyrazole ring is a versatile scaffold in medicinal chemistry. The reactivity of 1-phenyl-3-methyl-5-pyrazolone (also known as edaravone), a related compound, has been studied, highlighting its ability to form stable adducts with aromatic aldehydes.[2] This suggests that the pyrazole ring can participate in various chemical transformations.

Numerous pyrazole derivatives have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory: Some pyrazole derivatives have shown significant anti-inflammatory properties in various experimental models.[3][4][5]

  • Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal activities.[4][6]

  • Anticancer: Certain pyrazole derivatives have been investigated for their potential as anticancer agents.[4][6]

  • Analgesic and Antipyretic: The pyrazole scaffold is found in several drugs with pain-relieving and fever-reducing properties.[6]

It is plausible that this compound and its isomers could exhibit some of these biological activities, making them interesting candidates for further investigation in drug discovery programs.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of the closely related isomer, Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate. The provided experimental protocols and characterization data can serve as a valuable resource for researchers working on the synthesis and evaluation of novel pyrazole derivatives. The diverse biological activities associated with the pyrazole scaffold underscore the potential of this class of compounds in medicinal chemistry and warrant further investigation into the specific properties of this compound.

References

An In-depth Technical Guide to Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a substituted pyrazole derivative. Pyrazole moieties are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties[1][2][3]. This document outlines the chemical identity, physicochemical properties, a proposed synthesis protocol, and the general biological relevance of this class of compounds, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Identity Data

The table below summarizes the key identifiers and physicochemical properties for this compound and a structurally similar compound, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, for comparative purposes.

PropertyValue (this compound)Value (Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate)Reference
IUPAC Name Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylateEthyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Molecular Formula C₁₃H₁₄N₂O₂C₁₂H₁₂N₂O₃[4]
Molecular Weight 230.26 g/mol 232.24 g/mol [4]
CAS Number Not available89-33-8[4][5]

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for synthesizing pyrazole carboxylates. A common approach involves the condensation reaction between a hydrazine derivative and a β-ketoester or a similar precursor. The following protocol is a generalized procedure based on the synthesis of related pyrazole compounds.[6]

Reaction: Condensation of N-methyl-N-phenylhydrazine with ethyl benzoylpyruvate.

Materials:

  • N-methyl-N-phenylhydrazine

  • Ethyl benzoylpyruvate

  • Ethanol (or Glacial Acetic Acid as an alternative solvent)

  • Catalytic amount of a suitable acid (e.g., HCl) or base (e.g., sodium ethoxide), if required.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylpyruvate in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add an equimolar amount of N-methyl-N-phenylhydrazine. The addition can be done dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The structure of the final compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Experimental and Logical Diagrams

The following diagrams illustrate the proposed synthesis workflow and the general biological activities associated with pyrazole derivatives.

synthesis_workflow reagents N-methyl-N-phenylhydrazine + Ethyl benzoylpyruvate reaction Condensation Reaction (Reflux, 2-6h) reagents->reaction in solvent Ethanol solvent->reaction solvent workup Solvent Removal (Rotary Evaporation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Ethyl 1-methyl-5-phenyl- pyrazole-3-carboxylate purification->product

Proposed Synthesis Workflow

biological_activities pyrazole Pyrazole Core Structure anti_inflammatory Anti-inflammatory Activity pyrazole->anti_inflammatory antimicrobial Antimicrobial Activity pyrazole->antimicrobial antioxidant Antioxidant Activity pyrazole->antioxidant cns_depressant CNS Depressant Activity pyrazole->cns_depressant anticancer Anticancer Activity pyrazole->anticancer

Biological Activities of Pyrazole Derivatives

Biological Significance of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. The pyrazole ring is a key structural component in numerous approved drugs.

  • Anti-inflammatory Activity: Many pyrazole derivatives have been synthesized and evaluated for their potent anti-inflammatory properties.[1][7] They often act by inhibiting inflammatory pathways, similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial and Antifungal Activity: Research has demonstrated that various substituted pyrazoles exhibit significant activity against a range of bacterial and fungal strains.[3]

  • Antioxidant Properties: Certain pyrazole derivatives, such as Edaravone (1-phenyl-3-methyl-5-pyrazolone), are known for their antioxidant effects and are used in clinical settings.[6]

  • Other Activities: The biological activities of pyrazoles are broad, also encompassing anticancer, anticonvulsant, antiviral, and herbicidal properties, making them a versatile scaffold for drug discovery.[3][6]

The continued exploration of novel pyrazole derivatives like this compound holds promise for the development of new therapeutic agents.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route and predicted spectroscopic data based on established chemical principles and data from analogous structures.

Chemical Identity and Properties

ParameterValueReference
Compound Name This compoundN/A
CAS Number 10199-51-6[1][2]
Molecular Formula C₁₃H₁₄N₂O₂[1][2]
Molecular Weight 230.27 g/mol [1][2]
Predicted Appearance White to off-white solid or crystalline powderN/A
Predicted Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate)N/A

Proposed Synthesis

The synthesis of this compound can be achieved through a multi-step process involving a Claisen condensation followed by a Knorr pyrazole synthesis and subsequent N-methylation.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), add a mixture of ethyl acetate (8.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) dropwise with stirring at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The resulting solid is filtered, washed with cold ethanol, and then dissolved in water.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The crude product is filtered, washed with water, and dried to yield Ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Dissolve Ethyl 2,4-dioxo-4-phenylbutanoate (22.0 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Add methylhydrazine sulfate (14.4 g, 0.1 mol) to the solution and reflux the mixture for 4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

  • To a solution of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (21.6 g, 0.1 mol) in a suitable solvent such as dimethylformamide (DMF, 100 mL), add potassium carbonate (20.7 g, 0.15 mol).

  • Stir the suspension at room temperature and add dimethyl sulfate (13.9 g, 0.11 mol) dropwise.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis cluster_step3 Step 3: N-Methylation Ethyl Acetate Ethyl Acetate Intermediate_1 Ethyl 2,4-dioxo-4-phenylbutanoate Ethyl Acetate->Intermediate_1 + Acetophenone Acetophenone Acetophenone NaOEt NaOEt Intermediate_2 Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Intermediate_1->Intermediate_2 + Methylhydrazine Methylhydrazine Methylhydrazine Sulfate Final_Product This compound Intermediate_2->Final_Product + Dimethyl Sulfate DMS Dimethyl Sulfate K2CO3 K2CO3 Elucidation_Workflow Synthesis Proposed Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Spectroscopy Spectroscopic Analysis Purity_Check->Spectroscopy NMR ¹H and ¹³C NMR Spectroscopy->NMR IR Infrared Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

A Comprehensive Spectroscopic Analysis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Pyrazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] The precise characterization of these molecules is paramount for drug discovery, quality control, and mechanistic studies. This guide provides a detailed spectroscopic analysis of a key pyrazole derivative, Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind experimental choices and data interpretation. This document serves as an authoritative reference for the unambiguous structural elucidation and confirmation of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. This compound is comprised of a central pyrazole ring substituted at positions 1, 3, and 5. The nitrogen at position 1 is methylated, the carbon at position 3 bears an ethyl carboxylate group, and the carbon at position 5 is attached to a phenyl ring.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
IUPAC Name Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate

| Core Structure | Pyrazole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard methodology for acquiring high-quality NMR spectra for pyrazole derivatives.[3]

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[3]

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons in the molecule and reveals their neighboring environment through spin-spin coupling.

Table 2: ¹H NMR Spectral Data (Predicted, in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.40-7.50 Multiplet (m) 5H Ar-H Protons of the C5-phenyl group, exhibiting complex splitting due to their varied electronic environments.
~6.80 Singlet (s) 1H Pyrazole C4-H The lone proton on the pyrazole ring. Its downfield shift is influenced by the aromatic nature of the ring and the adjacent ester group.
~4.35 Quartet (q) 2H -O-CH₂ -CH₃ The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group (n+1 rule).
~3.85 Singlet (s) 3H N-CH₃ The N-methyl protons are a singlet as they have no adjacent protons to couple with.

| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data (Predicted, in CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~162.0 Carbonyl C =O The ester carbonyl carbon, characteristically found in the downfield region.
~148.0 Aromatic Pyrazole C 3 The carbon atom attached to the electron-withdrawing ester group is significantly deshielded.
~144.0 Aromatic Pyrazole C 5 The carbon atom attached to the phenyl group.
~129.0 - 130.0 Aromatic Phenyl C Aromatic carbons of the phenyl ring. Multiple peaks are expected.
~108.0 Aromatic Pyrazole C 4 The protonated carbon of the pyrazole ring, typically appearing more upfield than the substituted carbons.
~61.0 Aliphatic -O-CH₂ -CH₃ The methylene carbon of the ethyl ester.
~37.0 Aliphatic N-CH₃ The N-methyl carbon.

| ~14.5 | Aliphatic | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[3]

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to known correlation tables.

IR Spectral Data and Interpretation

The IR spectrum confirms the presence of the key functional groups predicted by the structure.

Table 4: IR Absorption Bands and Functional Group Assignments

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic (Phenyl & Pyrazole)
~2980-2850 C-H Stretch Aliphatic (CH₃, CH₂)
~1725 C=O Stretch Ester Carbonyl
~1600, ~1490, ~1450 C=C / C=N Stretch Aromatic & Pyrazole Rings
~1250 C-O Stretch Ester

| ~770, ~700 | C-H Bend | Monosubstituted Phenyl Ring |

The most diagnostic peak in the IR spectrum is the strong absorption around 1725 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretch. This, combined with the aromatic and aliphatic C-H and C-O stretching vibrations, provides strong evidence for the proposed structure. The spectrum for the related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, shows similar characteristic peaks.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology (Electron Ionization - EI):

  • Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates it from any impurities.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation into smaller, characteristic charged ions.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion.

  • Molecular Ion (M⁺•): For this compound (C₁₃H₁₄N₂O₂), the expected molecular ion peak will be at m/z = 230 .

  • Key Fragmentation Patterns: The fragmentation provides a structural fingerprint. Common losses for this molecule include the ethoxy group from the ester and cleavage of the substituents from the pyrazole ring. The mass spectrum for the similar ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular weight of 154.1665, providing a reference for the pyrazole-ester core.[5]

G M [C₁₃H₁₄N₂O₂]⁺• m/z = 230 (Molecular Ion) F1 [M - C₂H₅O]⁺ m/z = 185 M->F1 - •OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z = 157 M->F2 - •COOC₂H₅ F4 [M - C₆H₅]⁺ m/z = 153 M->F4 - •C₆H₅ F3 [C₆H₅]⁺ m/z = 77 F2->F3 Further fragmentation cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1,3-Dicarbonyl Compound (e.g., Ethyl Benzoylpyruvate) C Cyclocondensation A->C B Methylhydrazine B->C D Ethyl 1-methyl-5-phenyl- pyrazole-3-carboxylate C->D + H₂O

References

The Diverse Biological Activities of Pyrazole Carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates and their related amides, have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of pyrazole carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering structured data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Pyrazole Carboxylate Derivatives

Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A notable mechanism of action for several pyrazole derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Both EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth and angiogenesis.[2] The dual inhibition of these receptors is a synergistic strategy for cancer treatment.[2]

Table 1: Anticancer Activity of Selected Pyrazole Carboxylate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
1-(3,5-difluorophenyl)-N-(E)-3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amineHuman Lung CancerNot specifiedTubulin polymerization inhibition[2]
1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideA549 (Lung Carcinoma)Not specifiedInhibition of cell proliferation[2]
Pyrazole Chalcone Derivative (111c)MCF-7 (Breast Adenocarcinoma), HeLa (Cervical Carcinoma)Not specifiedNot specified[2]
Pyrazole-5-carboxamide derivatives (4a-n)Various (six cancer cell lines)Promising cytotoxicityc-Met kinase, JAK1[4]
3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5)MCF-7 (Breast Adenocarcinoma)0.08EGFR inhibition[5]
Fused Pyrazole Derivative (Compound 3)HepG2 (Hepatocellular Carcinoma)0.06EGFR inhibition[3]
Fused Pyrazole Derivative (Compound 9)HepG2 (Hepatocellular Carcinoma)0.22VEGFR-2 inhibition[3]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22)MCF7, A549, HeLa, PC32.82 - 6.28EGFR inhibition[6]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23)MCF7, A549, HeLa, PC32.82 - 6.28EGFR inhibition[6]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)Induction of apoptosis via ROS generation[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[7]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole carboxylate derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate derivative in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition_Pathway cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Pyrazole Pyrazole Carboxylate Derivative Pyrazole->EGFR Inhibits Autophosphorylation GRB2_SOS GRB2/SOS P->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Antimicrobial Activity of Pyrazole Carboxylate Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylate derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8]

Table 2: Antimicrobial Activity of Selected Pyrazole Carboxylate Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrazole-4-carboxamide (6a, 6f, 6g)B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicansSignificant potential[8]
Pyrazole Derivative (3)Escherichia coli0.25[9]
Pyrazole Derivative (4)Streptococcus epidermidis0.25[9]
Pyrazole Derivative (2)Aspergillus niger1[9]
Pyrazole-thiazole hybrid (2h)Gram-positive bacteria6.25[10]
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles (157)Methicillin-susceptible S. aureusNot specified[11]
Pyrazole-dimedone compounds (24, 25)S. aureus16 µg/L[12]
5-amino functionalized pyrazole (3c)MDR Staphylococcus genus32-64[13]
5-amino functionalized pyrazole (4b)MDR Staphylococcus genus32-64[13]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Pyrazole carboxylate derivative (test compound)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Sterile cork borer or pipette tip

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium according to the manufacturer's instructions and sterilize it. Cool the medium to 45-50°C and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or the wide end of a sterile pipette tip.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells. Similarly, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at the appropriate temperature for the test microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start: Synthesized Pyrazole Carboxylate Derivatives Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Agar Plates Prepare_Inoculum->Inoculate_Plates Create_Wells Create Wells in Agar Inoculate_Plates->Create_Wells Add_Compounds Add Test Compounds, Positive & Negative Controls Create_Wells->Add_Compounds Incubate Incubate Plates (18-24h) Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Analyze_Data Analyze and Compare Results Measure_Zones->Analyze_Data End End: Identify Active Antimicrobial Derivatives Analyze_Data->End

Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular diseases, and cancer. Many pyrazole carboxylate derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Carboxylate Derivatives

Compound/DerivativeAssay/ModelActivity/IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolylthiazole Carboxylate (1p)Carrageenan-induced rat paw edema93.06% inhibitionNot specified[10]
Pyrazolylthiazole Carboxylic Acid (2c)Carrageenan-induced rat paw edema91.32% inhibitionNot specified[10]
Pyrazolylthiazole Carboxylic Acid (2n)Carrageenan-induced rat paw edema89.59% inhibitionNot specified[10]
Hybrid Pyrazole Analogue (5u)In vitro COX-2 inhibition1.7972.73[16]
Hybrid Pyrazole Analogue (5s)In vitro COX-2 inhibition2.5165.75[16]
1,5-Diphenyl Pyrazole (2)In vitro COX-2 inhibition0.45111.1[17]
1,5-Diphenyl Pyrazole (3)In vitro COX-2 inhibition0.45111.1[17]
Pyrazole-pyridazine hybrid (5f)In vitro COX-2 inhibition1.509.56[18]
Pyrazole-pyridazine hybrid (6f)In vitro COX-2 inhibition1.158.31[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.[19]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole carboxylate derivative (test compound)

  • Standard drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Pletismometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water. Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups of animals, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids:s->Arachidonic_Acid:n Liberates Phospholipase_A2 Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Pyrazole Pyrazole Carboxylate Derivative Pyrazole->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Metabolized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Conclusion

Pyrazole carboxylate derivatives represent a versatile and highly promising scaffold in the field of medicinal chemistry. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded numerous potent compounds with diverse mechanisms of action. The ability of these derivatives to selectively target key enzymes and signaling pathways, such as EGFR, VEGFR-2, and COX-2, underscores their potential for the development of new and effective therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area, ultimately contributing to the discovery of novel drugs to address significant unmet medical needs.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential mechanism of action, and experimental evaluation of ethyl 1-methyl-5-phenylpyrazole-3-carboxylate and structurally related pyrazole derivatives. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, as its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antituberculosis effects.[1][2][3][4][5] The versatility of the pyrazole scaffold allows for the synthesis of a diverse library of compounds with varied pharmacological profiles, making it an attractive target for drug discovery and development.[2][3]

Synthesis of this compound and Related Compounds

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a common synthetic route would involve the reaction of a β-ketoester with methylhydrazine.

A general synthetic protocol for similar pyrazole carboxylate derivatives is outlined below. For instance, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives involves a two-step process:

  • Formation of a Dioxo-ester Intermediate: Diethyl oxalate reacts with a substituted acetophenone in the presence of a base like sodium ethoxide to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

  • Cyclization with Hydrazine: The intermediate then undergoes cyclization with hydrazine hydrate in the presence of glacial acetic acid to yield the final pyrazole-3-carboxylate product.[6][7]

A detailed experimental protocol for a similar class of compounds is provided in a later section.

Below is a generalized workflow for the synthesis of pyrazole carboxylate derivatives.

G cluster_synthesis Synthesis of Pyrazole Carboxylates start Starting Materials: - Substituted Acetophenone - Diethyl Oxalate intermediate Intermediate: Substituted Ethyl-2,4-dioxo-4-phenylbutanoate start->intermediate Sodium Ethoxide product Final Product: Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate intermediate->product Glacial Acetic Acid hydrazine Reactant: Hydrazine Hydrate hydrazine->product

Fig. 1: Generalized synthetic workflow for pyrazole carboxylates.

Postulated Mechanism of Action: Anti-inflammatory Activity

While the specific molecular targets of this compound are not extensively documented in the provided search results, the broader class of pyrazole derivatives has been widely investigated for its anti-inflammatory properties.[1][6][7] A significant body of research suggests that many pyrazole-containing compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2, an inducible enzyme that is upregulated at sites of inflammation, is a major target for anti-inflammatory drug design.

The proposed anti-inflammatory signaling pathway involving COX inhibition is depicted below.

G cluster_pathway Postulated Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimuli pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid via PLA2 prostaglandins Prostaglandins arachidonic_acid->prostaglandins via COX cox COX-1 / COX-2 inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole This compound (Hypothesized) pyrazole->cox Inhibition

Fig. 2: Hypothesized anti-inflammatory mechanism of pyrazole derivatives.

Quantitative Data on Anti-inflammatory Activity of Related Pyrazole Derivatives

Studies on various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated their potential as anti-inflammatory agents. The activity is often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. The percentage of inhibition of edema is a key quantitative measure of anti-inflammatory efficacy.

CompoundSubstitution Pattern% Inhibition of EdemaReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate3,4-dimethoxyphenylSignificant[6][7]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate2,3-dimethoxyphenylSignificant[6][7]

Note: "Significant" indicates that the compounds showed noteworthy anti-inflammatory activity as compared to the control group in the cited studies. Specific percentage values were not consistently provided across all summaries.

Detailed Experimental Protocols

5.1. General Procedure for the Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives [6][7]

  • Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate):

    • To a solution of sodium ethoxide, add the appropriate substituted acetophenone.

    • To this mixture, add diethyl oxalate dropwise while stirring.

    • Continue stirring for a specified period at a controlled temperature.

    • The resulting intermediate can be isolated and purified using standard techniques.

  • Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (Final Product):

    • Prepare a suspension of the intermediate dioxo-ester in glacial acetic acid.

    • Add hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for a designated time.

    • After cooling, the product can be isolated by filtration, washed, and recrystallized to obtain the pure compound.

    • The structure of the final product is typically confirmed using analytical techniques such as elemental analysis, IR, 1H NMR, and mass spectrometry.

5.2. Carrageenan-Induced Rat Paw Edema Model for Anti-inflammatory Activity [6][7]

  • Animal Model: Wistar albino rats are commonly used. The animals are fasted overnight before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., receiving a known anti-inflammatory drug), and test groups (receiving the synthesized pyrazole derivatives).

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a set time post-drug administration (e.g., 30-60 minutes), a subs plantar injection of a 1% w/v carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.

The following diagram illustrates the workflow of the carrageenan-induced paw edema experiment.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema animal_prep Animal Preparation (Wistar Albino Rats, Fasted) grouping Grouping: - Control - Standard - Test animal_prep->grouping drug_admin Drug Administration grouping->drug_admin inflammation_induction Inflammation Induction (Carrageenan Injection) drug_admin->inflammation_induction measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis

Fig. 3: Workflow for in vivo anti-inflammatory screening.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. While the precise mechanism of action for this specific molecule requires further investigation, the existing literature on related pyrazole derivatives strongly suggests the inhibition of COX enzymes as a plausible pathway. The synthetic routes are well-established, and standardized in vivo models are available for pharmacological evaluation.

Future research should focus on elucidating the specific molecular targets of this compound, including its binding affinity and selectivity for COX-1 and COX-2. Further structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective anti-inflammatory agents based on the pyrazole scaffold.

References

An In-depth Technical Guide to the Safety Profile of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A certified SDS for Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate was not available at the time of writing. The information herein is a compilation of data from publicly available sources for the target compound and structurally related pyrazole and phenylpyrazole derivatives. All personnel handling this compound should exercise caution and use appropriate personal protective equipment.

Introduction

This compound (CAS No. 10199-51-6) is a substituted pyrazole derivative.[1][2][3][4][5] The pyrazole scaffold is a core component in many biologically active molecules, including pharmaceuticals and agrochemicals.[1] Given the widespread use of pyrazole-containing compounds, a thorough understanding of their safety and toxicological profiles is paramount for researchers and professionals in drug development. This guide provides a consolidated overview of the available safety-related data for this compound and related compounds, outlines experimental protocols for its synthesis, and illustrates a key signaling pathway associated with the toxicity of the broader phenylpyrazole class.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and its close structural analogs. Data for related compounds are included to provide a broader context for assessing potential hazards and should be interpreted with caution.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 10199-51-6[1][2][3][4][5]
Molecular Formula C13H14N2O2[1][3]
Molecular Weight 230.27 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 160-165 °C / 5mmHg[1]
Purity ≥ 98% (GC)[1][3]
Toxicological Data for Structurally Related Phenylpyrazole and Pyrazole Derivatives

Data presented in this table are for related compounds and are intended to be indicative of potential hazards. The toxicity of this compound has not been fully elucidated.

CompoundTestSpeciesRouteValueSource
Fipronil Acute Oral LD50RatOral97 mg/kg
Fipronil Acute Oral LD50MouseOral95 mg/kg
Fipronil Dermal LD50RatDermal>2000 mg/kg
Fipronil Dermal LD50RabbitDermal354 mg/kg
Flupyrazofos NOAEL (Maternal and Fetal)RatGavage5 mg/kg/day
Ethyl 5-methyl-1H-pyrazole-3-carboxylate GHS Classification--Harmful if swallowed, in contact with skin or if inhaled

Known Signaling Pathways and Mechanisms of Action

Phenylpyrazole derivatives, a class to which this compound belongs, are known to exert their biological effects, including toxicity, through specific interactions with neuronal signaling pathways. The primary mechanism of action for many phenylpyrazole insecticides is the modulation of the gamma-aminobutyric acid (GABA) type A receptor.

GABA_Receptor_Inhibition Chloride_Influx Chloride Ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Hyperexcitation Neuronal Hyperexcitation (Toxicity) GABA GABA GABA_Receptor GABA_Receptor GABA->GABA_Receptor:head Binds to receptor GABA_Receptor->Chloride_Influx Channel Opens GABA_Receptor->Hyperexcitation Channel Blockage Leads to Phenylpyrazole Phenylpyrazole Phenylpyrazole->GABA_Receptor Blocks channel

The diagram above illustrates the mechanism of action of phenylpyrazole compounds at the GABA-A receptor. Under normal physiological conditions, the neurotransmitter GABA binds to its receptor, opening a chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuron, an inhibitory effect. Phenylpyrazoles act as non-competitive antagonists, blocking the chloride channel. This blockage prevents the inhibitory action of GABA, leading to neuronal hyperexcitation and subsequent toxicity.

Experimental Protocols

The following are generalized protocols for the synthesis of pyrazole carboxylate derivatives, based on established chemical literature. These should be adapted and optimized for the specific synthesis of this compound.

General Synthesis of Pyrazole Derivatives via Condensation

This protocol describes a common method for synthesizing pyrazole rings through the condensation of a β-ketoester with a hydrazine derivative.

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate or a custom precursor)

  • Hydrazine derivative (e.g., methylhydrazine)

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketoester in the chosen solvent.

  • Slowly add the hydrazine derivative to the solution. An exothermic reaction may occur.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: Reagents and Glassware Reaction_Setup 1. Reaction Setup (Dissolve β-ketoester, add hydrazine) Start->Reaction_Setup Catalysis_Reflux 2. Catalysis and Reflux (Add acetic acid, heat to reflux) Reaction_Setup->Catalysis_Reflux Monitoring 3. Reaction Monitoring (TLC analysis) Catalysis_Reflux->Monitoring Monitoring->Catalysis_Reflux Incomplete Workup 4. Reaction Workup (Cooling and precipitation/evaporation) Monitoring->Workup Reaction Complete Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Safety and Handling Recommendations

Given the potential for toxicity based on data from related phenylpyrazole compounds, stringent safety measures should be implemented when handling this compound.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene Measures: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, certified Safety Data Sheet for this compound is not currently available, a review of the data for the compound and its structural analogs suggests that it should be handled with care. The primary toxicological concern for this class of compounds is neurotoxicity, potentially mediated through the inhibition of GABA-A receptors. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this specific molecule.

References

Introduction to the Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Pyrazole, a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂, is characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms.[1][2][3] The term 'pyrazole' was coined by the German chemist Ludwig Knorr in 1883.[4][5] The pyrazole nucleus is a cornerstone in the field of medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[6][7][8] This has led to the development of numerous successful drugs. The unique electronic and steric properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[9]

Pyrazoles can exist in different tautomeric forms, and the numbering of the ring atoms starts from the nitrogen atom bearing a hydrogen atom.[1][10] The aromaticity of the pyrazole ring renders it stable to oxidation and reduction, a desirable feature for pharmaceutical compounds.[1]

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Pioneering Synthesis

The history of pyrazole chemistry began in 1883 when Ludwig Knorr, in his pursuit of quinine analogs, serendipitously synthesized the first pyrazole derivative.[4][11][12] While reacting ethyl acetoacetate with phenylhydrazine, he did not obtain the expected quinoline derivative but instead a new compound which he named antipyrine.[13][14][15] This discovery was a landmark achievement, as antipyrine became one of the first synthetic drugs to be commercially successful, widely used for its analgesic and antipyretic properties until the advent of aspirin.[12][13] Knorr's foundational work, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for what is now known as the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry.[11]

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The Knorr pyrazole synthesis is a versatile and widely used method for the preparation of pyrazoles.[16][17] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative, typically in the presence of an acid catalyst.[16][18][19]

The reaction mechanism proceeds through several key steps:

  • Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be acid-catalyzed.[20][21] Subsequent dehydration leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[17]

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.[22]

When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed, depending on which carbonyl group is initially attacked by the substituted hydrazine.[17][23]

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Knorr Pyrazole Synthesis Mechanism

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following is a generalized protocol based on Ludwig Knorr's original 1883 synthesis of a pyrazolone, a derivative of pyrazole.[11]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel with heating capabilities

  • Apparatus for separation of immiscible liquids

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate are mixed, typically in equimolar amounts.

  • Initial Condensation: The mixture is gently heated. An initial condensation reaction occurs, leading to the formation of an oily product and water.

  • Separation of Water: The water formed during the reaction is separated from the oily product.

  • Cyclization: The oily condensation product is then heated for an extended period, for example, on a water bath. This promotes the intramolecular cyclization and elimination of ethanol.

  • Isolation and Purification: Upon cooling, the crude pyrazolone product solidifies. The solid is then collected and can be purified by recrystallization from a suitable solvent, such as ethanol.

Evolution of Pyrazole Synthesis: Beyond the Knorr Reaction

While the Knorr synthesis remains a cornerstone of pyrazole chemistry, numerous other methods have been developed over the past century, offering alternative routes and access to a wider range of substituted pyrazoles.[6][8] These include:

  • Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines: This method provides a straightforward route to pyrazolines, which can then be oxidized to pyrazoles.[10][24]

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[6][25]

  • Multicomponent Reactions: Modern synthetic strategies often employ multicomponent reactions where three or more reactants combine in a single step to form the pyrazole product, offering high efficiency and atom economy.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods have enabled the synthesis of highly functionalized and complex pyrazole derivatives.[6][26]

Pyrazole_Synthesis_Workflow General Workflow for Pyrazole Synthesis Reactants Select Starting Materials (e.g., 1,3-Dicarbonyl & Hydrazine) Reaction Perform Cyclocondensation (e.g., Knorr Synthesis) Reactants->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification of Crude Product (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization of Pure Product (e.g., NMR, MS, Melting Point) Purification->Characterization

General Workflow for Pyrazole Synthesis

From Bench to Bedside: A History of Pyrazole-Based Drugs

The therapeutic potential of pyrazole derivatives, first realized with antipyrine, has been continuously explored, leading to a significant number of approved drugs with diverse clinical applications.[9][27] The development of these drugs highlights the enduring importance of the pyrazole scaffold in medicinal chemistry. A significant increase in the number of approved pyrazole-containing drugs has been observed in recent years, particularly after 2016.[27]

DrugYear of Approval (Approx.)Therapeutic Application
Antipyrine 1883Analgesic and Antipyretic[13]
Sulfaphenazole ~1950sAntibacterial (Sulfonamide)[28]
Betazole ~1950sH2-receptor agonist (diagnostic agent)[6]
Difenamizole ~1970sAnalgesic[6]
Fezolamide ~1980sAntidepressant[6]
Celecoxib 1998Anti-inflammatory (COX-2 inhibitor)[29][30]
Rimonabant 2006 (Withdrawn)Anti-obesity (CB1 receptor antagonist)[6]
Ruxolitinib 2011Myelofibrosis, Polycythemia vera[27]
Crizotinib 2011Non-small cell lung cancer[27]
Apixaban 2012Anticoagulant (Factor Xa inhibitor)[27]
Ibrutinib 2013B-cell malignancies[27]
Niraparib 2017Ovarian cancer (PARP inhibitor)[27]
Baricitinib 2018Rheumatoid arthritis[27]
Pirtobrutinib 2023Mantle cell lymphoma[27]
Zavegepant 2023Migraine[27]

Case Study: The Rational Design of Celecoxib (Celebrex®)

The development of Celecoxib (Celebrex®) is a prime example of rational drug design centered around the pyrazole core.[31] In the early 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the understanding of inflammation.[31][32] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is induced during inflammation.[31] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.

This knowledge spurred the search for selective COX-2 inhibitors. A team at G.D. Searle, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole.[29][31] The specific substitution pattern on the pyrazole ring was crucial for its selective binding to the active site of the COX-2 enzyme. Celecoxib was approved by the FDA in 1998 for the treatment of arthritis and pain.[29][30][33] Its synthesis often involves the condensation of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[31][33]

Conclusion: The Enduring Legacy and Future Perspectives of Pyrazole Chemistry

From its serendipitous discovery by Ludwig Knorr to its central role in modern drug development, the journey of pyrazole chemistry is a testament to the power of fundamental research and its translation into tangible therapeutic benefits. The pyrazole scaffold, with its unique chemical properties and synthetic accessibility, has proven to be a "privileged structure" in medicinal chemistry. As our understanding of disease biology deepens, the versatility of the pyrazole nucleus will undoubtedly continue to be harnessed by chemists and pharmacologists to design the next generation of innovative medicines. The ongoing development of novel synthetic methodologies will further expand the chemical space accessible to researchers, ensuring that the legacy of pyrazole compounds will endure for many years to come.

References

A Comprehensive Technical Guide to Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on providing practical information for laboratory and research settings.

Core Molecular Data

This compound, with the CAS number 10199-51-6, possesses the molecular formula C₁₃H₁₄N₂O₂. This composition gives it a precise molecular weight of 230.26 g/mol .

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₂[1][2][3]
Molecular Weight 230.26 g/mol Calculated
CAS Number 10199-51-6[4]

Physicochemical Properties and Spectroscopic Data

Note: The following data are for related compounds and should be used as a reference pending experimental verification for this compound.

PropertyData for Related Compounds
Melting Point 188 °C (for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate)[1]
¹H NMR For Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (300 MHz, DMSO-d₆): δ 3.80 (3H, s), 5.98 (1H, s), 7.34–7.74 (5H, m), 12.16 (1H, s)[1]
Mass Spectrometry Predicted m/z for C₁₃H₁₄N₂O₂: [M+H]⁺ 231.11281[5]

Synthesis of Pyrazole Derivatives: Experimental Protocols

The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. While a specific protocol for this compound is not detailed in the available literature, a general synthetic approach for similar pyrazole carboxylates is presented below. This can serve as a foundational method for its synthesis in a laboratory setting.

A common route involves the reaction of an acetophenone derivative with diethyl oxalate to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized with a hydrazine hydrate to yield the pyrazole core.

General Synthetic Protocol for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates: [2]

  • Formation of the Dioxo-ester Intermediate: A solution of an appropriate acetophenone derivative and diethyl oxalate is treated with a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction mixture is typically stirred at room temperature until the formation of the ethyl-2,4-dioxo-4-phenylbutanoate derivative is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization to the Pyrazole Ring: The resulting dioxo-ester intermediate is then reacted with hydrazine hydrate in a suitable solvent, often in the presence of a catalytic amount of acid like glacial acetic acid. The reaction is heated to reflux to facilitate the cyclization and formation of the pyrazole ring.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Below is a visual representation of a generalized synthesis workflow.

Synthesis_Workflow Acetophenone Acetophenone Derivative DioxoEster Ethyl-2,4-dioxo-4-phenylbutanoate Intermediate Acetophenone->DioxoEster DiethylOxalate Diethyl Oxalate DiethylOxalate->DioxoEster Base Base (e.g., NaOEt) Base->DioxoEster PyrazoleProduct Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate DioxoEster->PyrazoleProduct Hydrazine Hydrazine Hydrate Hydrazine->PyrazoleProduct Acid Acid (e.g., Acetic Acid) Acid->PyrazoleProduct

Generalized synthesis workflow for pyrazole carboxylates.

Potential Biological Activity and Drug Development Applications

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Various substituted pyrazoles have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[6][7]

The structural motif of this compound suggests its potential as a scaffold for the development of novel therapeutic agents. Specifically, the anti-inflammatory activity of related pyrazole derivatives has been documented.[2][7] This activity is often attributed to the inhibition of inflammatory pathways, although the precise mechanisms for this specific compound are yet to be elucidated.

For drug development professionals, this compound represents a starting point for lead optimization. Modifications to the phenyl ring, the methyl group on the pyrazole nitrogen, or the ethyl ester could be explored to enhance potency, selectivity, and pharmacokinetic properties.

The potential anti-inflammatory action of pyrazole derivatives can be conceptually linked to pathways involving cyclooxygenase (COX) enzymes or other inflammatory mediators. A simplified hypothetical signaling pathway is depicted below to illustrate this concept.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Arachidonic_Acid activates COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Compound Ethyl 1-methyl-5-phenyl- pyrazole-3-carboxylate (Hypothetical Target) Pyrazole_Compound->COX_Enzymes Potential Inhibition

Hypothetical anti-inflammatory signaling pathway.

This guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

The Energetic Landscape of Pyrazole Derivatives: A Technical Guide to Their Thermodynamic Properties and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Their metabolic stability and versatile chemical nature have propelled their use in treating a wide array of diseases, from inflammatory conditions to cancer.[1][2] Understanding the thermodynamic properties of these compounds is paramount for optimizing drug design, formulation, and delivery. This technical guide provides an in-depth analysis of the thermodynamic characteristics of substituted pyrazoles, detailed experimental methodologies for their determination, and a look into their role in key biological signaling pathways.

Thermodynamic Data of Substituted Pyrazoles

The stability and behavior of substituted pyrazoles in different phases are dictated by their thermodynamic properties. Key parameters include the enthalpy of formation (ΔH°f), enthalpy of sublimation (ΔH°sub), and enthalpy of solvation (ΔH°solv). These values provide critical insights into the energetic costs and gains associated with molecular formation, phase transitions, and interactions with solvents.

Enthalpies of Formation and Sublimation

The enthalpy of formation quantifies the energy change when a compound is formed from its constituent elements in their standard states. The enthalpy of sublimation is the energy required to transition a substance from a solid to a gaseous state. These values are crucial for understanding the intrinsic stability of the molecule and its volatility.

CompoundFormulaStateΔH°f (kJ/mol)Method
1-MethylpyrazoleC4H6N2liquid103.5 ± 1.5Static Bomb Calorimetry
1-BenzylpyrazoleC10H10N2liquid215.7 ± 3.0Static Bomb Calorimetry
3,5-DinitropyrazoleC3H2N4O4solid20-24 kcal/molNot Specified

Data sourced from multiple studies.[3][4]

Enthalpies of Solution and Solvation

The enthalpy of solution represents the heat change upon dissolving a substance in a solvent, while the enthalpy of solvation describes the interaction between the solute and the solvent molecules. These parameters are vital for predicting solubility and understanding the behavior of pyrazole derivatives in biological fluids.

CompoundSolventΔH°solution (kJ/mol)ΔH°solvation (kJ/mol)Method
PyrazoleWaterEndothermic-Solution Calorimetry
PyrazoleMethanolEndothermic-Solution Calorimetry
PyrazoleAcetonitrileEndothermic-Solution Calorimetry
3,5-DimethylpyrazoleWaterEndothermic-Solution Calorimetry
3,5-DimethylpyrazoleMethanolEndothermic-Solution Calorimetry
3,5-DimethylpyrazoleAcetonitrileEndothermic-Solution Calorimetry
3,4,5-TrimethylpyrazoleWaterEndothermic-Solution Calorimetry
3,4,5-TrimethylpyrazoleMethanolEndothermic-Solution Calorimetry
3,4,5-TrimethylpyrazoleAcetonitrileEndothermic-Solution Calorimetry

Values indicate an endothermic and spontaneous process with an increase in entropy.[5]

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies commonly employed for substituted pyrazoles.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard enthalpy of formation of solid and liquid compounds.

Methodology:

  • A precisely weighed sample of the pyrazole derivative is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is filled with high-pressure oxygen.

  • The bomb is submerged in a known quantity of water in a calorimeter.

  • The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.

  • The temperature change of the water is meticulously measured to calculate the energy of combustion.

  • From the energy of combustion, the standard enthalpy of formation is derived using Hess's law.[3]

Knudsen Effusion Method

This method is employed to determine the enthalpy of sublimation by measuring the vapor pressure of a solid as a function of temperature.

Methodology:

  • A small amount of the crystalline pyrazole derivative is placed in a Knudsen cell, which is a small, thermostated container with a tiny orifice.

  • The cell is placed in a high-vacuum system.

  • The rate of mass loss of the sample due to effusion of vapor through the orifice is measured at different temperatures.

  • The vapor pressure is calculated from the rate of effusion using the Knudsen equation.

  • The enthalpy of sublimation is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (the Clausius-Clapeyron equation).[3][5]

Solution Calorimetry

Solution calorimetry is used to measure the enthalpy of solution of a compound in a specific solvent.

Methodology:

  • A known amount of the pyrazole derivative is sealed in a glass ampoule.

  • The ampoule is placed in a reaction vessel containing a known amount of the solvent, all housed within a calorimeter.

  • Once thermal equilibrium is reached, the ampoule is broken, and the solute dissolves in the solvent.

  • The resulting temperature change is measured to calculate the enthalpy of solution.[5]

Potentiometric, Spectrophotometric, and Conductometric Studies

These methods are often used in conjunction to study the thermodynamics of complex formation between pyrazole derivatives and metal ions in solution.[6]

Methodology:

  • Potentiometry: The dissociation constants of the pyrazole ligand are determined by titrating a solution of the ligand with a standard acid or base and measuring the pH at each step.[6]

  • Spectrophotometry: The stoichiometry of the metal-ligand complexes is determined by monitoring the changes in the absorbance spectrum of the ligand upon addition of the metal ion (Job's method of continuous variation or the mole-ratio method).[6]

  • Conductometry: The formation of complexes is also monitored by measuring the change in the electrical conductivity of the solution as the metal ion is added to the ligand solution.[6]

  • By performing these measurements at different temperatures, the thermodynamic parameters of complex formation (Gibbs free energy, enthalpy, and entropy) can be calculated.[6]

Visualization of Methodologies and Biological Pathways

To better illustrate the relationships and processes involved in the study and application of substituted pyrazoles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Analysis cluster_data Data Derivation Synthesis Synthesis of Substituted Pyrazole Purification Purification (e.g., Recrystallization) Synthesis->Purification BombCal Static Bomb Combustion Calorimetry Purification->BombCal Knudsen Knudsen Effusion Purification->Knudsen SolCal Solution Calorimetry Purification->SolCal Hf ΔH°f BombCal->Hf Hsub ΔH°sub Knudsen->Hsub Hsolv ΔH°solv SolCal->Hsolv

Caption: Experimental workflow for thermodynamic analysis.
Role in Drug Development and Signaling Pathways

Substituted pyrazoles are integral to a number of targeted therapies due to their ability to inhibit key enzymes in cellular signaling pathways.[1][2] For instance, pyrazole derivatives have been developed as potent inhibitors of various kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[2]

One prominent example is the Mitogen-Activated Protein (MAP) kinase pathway, which is often dysregulated in cancer.[1] Certain substituted pyrazoles act as BRAF inhibitors, targeting a key kinase in this pathway.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PyrazoleDrug Pyrazole-based BRAF Inhibitor PyrazoleDrug->BRAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Inhibition of the MAPK pathway by a pyrazole derivative.

Furthermore, pyrazole derivatives have been successfully developed as inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses.[1] Baricitinib, a disubstituted pyrazole, is an example of a JAK inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes PyrazoleDrug Pyrazole-based JAK Inhibitor (e.g., Baricitinib) PyrazoleDrug->JAK GeneExpression Gene Expression (Inflammation) STAT_dimer->GeneExpression

Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.

Conclusion

The thermodynamic properties of substituted pyrazoles are fundamental to their rational design and application in drug development. A thorough understanding of their enthalpies of formation, sublimation, and solvation, obtained through rigorous experimental methodologies, allows for the prediction of their stability, volatility, and solubility. This knowledge, combined with an appreciation of their mechanisms of action in key signaling pathways, empowers researchers to develop novel and more effective pyrazole-based therapeutics. The continued investigation into the energetic landscape of this important class of compounds will undoubtedly fuel future innovations in medicine.

References

Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of clinically successful drugs and advanced materials. The versatility of the pyrazole scaffold, including its capacity for substitution and its tautomeric nature, allows for the fine-tuning of its physicochemical and pharmacological properties. In modern drug discovery and materials design, quantum chemical calculations have become indispensable tools for elucidating the structure-activity relationships (SAR) of pyrazole derivatives, thereby guiding the rational design of novel compounds with enhanced efficacy and selectivity.[1]

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of pyrazole derivatives, presents key quantitative data derived from such calculations, and outlines detailed computational protocols to aid researchers, scientists, and drug development professionals in this dynamic field.

Core Theoretical Methodologies in the Study of Pyrazole Derivatives

The computational investigation of pyrazole compounds predominantly relies on a suite of quantum chemical techniques that probe their electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT): The Workhorse of Pyrazole Calculations

At the forefront of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[2] This powerful method offers a favorable balance between computational cost and accuracy by focusing on the electron density rather than the complex many-electron wavefunction.[2] For molecules like pyrazole derivatives, DFT is the method of choice for a thorough analysis.[2][3]

A widely adopted and effective approach involves the use of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][4] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p) or 6-31G(d,p), to provide a robust description of the electronic structure.[2][4][5]

Key Properties Calculated Using DFT:

  • Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles.[4][6]

  • Vibrational Frequencies: Calculation of theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.[4]

  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity, stability, and electronic transport properties.[5][7][8][9] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability.[7][8]

    • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites for potential intermolecular interactions.[9]

  • Spectroscopic Properties:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed with the optimized structure to calculate ¹H and ¹³C NMR chemical shifts, which are then compared to experimental spectra for structural elucidation.[2]

Computational Workflow for Quantum Chemical Analysis

The quantum chemical analysis of a pyrazole derivative follows a structured and logical workflow, commencing with the initial molecular structure and culminating in a detailed understanding of its diverse properties.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Property Analysis & Prediction cluster_application Application in Drug Discovery start Initial 3D Structure (Molecular Editor) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Pre-optimization (Molecular Mechanics) freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry docking Molecular Docking geom_opt->docking struct_prop Structural Properties (Bond Lengths, Angles) freq_calc->struct_prop spec_prop Spectroscopic Properties (IR, NMR) freq_calc->spec_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop therm_prop Thermodynamic Properties freq_calc->therm_prop adme ADME/Tox Prediction struct_prop->adme qsar QSAR Analysis elec_prop->qsar drug_discovery_integration cluster_properties Calculated Molecular Properties cluster_applications In Silico Drug Discovery Techniques qc Quantum Chemical Calculations (DFT) geom Optimized Geometry qc->geom elec Electronic Descriptors (HOMO, LUMO, Charges) qc->elec docking Molecular Docking geom->docking Provides accurate ligand conformation adme ADMET Prediction geom->adme qsar QSAR/QSPR elec->qsar Provides descriptors for activity correlation elec->adme lead_opt Lead Optimization & Novel Compound Design docking->lead_opt qsar->lead_opt adme->lead_opt

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatile pyrazole scaffold is often synthesized from readily available starting materials, with ethyl acetoacetate being a key precursor. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives, focusing on methods involving ethyl acetoacetate. The information is tailored for researchers and professionals in drug discovery and development.

Synthesis Strategies

The reaction between ethyl acetoacetate and hydrazine or its derivatives is a fundamental and widely employed method for the synthesis of 3-methyl-5-pyrazolone, a key intermediate for more complex pyrazole derivatives.[4][5] Furthermore, multicomponent reactions (MCRs) have gained significant traction for the efficient, one-pot synthesis of diverse pyrazole-fused heterocyclic systems.[6][7][8] These MCRs typically involve the condensation of an aldehyde, an active methylene compound like malononitrile, ethyl acetoacetate, and a hydrazine derivative.[9][10]

A variety of catalysts can be employed to enhance reaction rates and yields, ranging from basic catalysts like piperidine and triethylamine to more advanced and environmentally benign options such as nano-catalysts and solid acids.[11][12] The choice of solvent and reaction conditions (e.g., conventional heating, microwave irradiation, or ultrasound) also plays a crucial role in the outcome of the synthesis.[8]

Data Presentation: Comparative Analysis of Synthesis Protocols

The following table summarizes quantitative data from various reported protocols for the synthesis of pyrazole derivatives using ethyl acetoacetate, highlighting the diversity of catalysts, reaction conditions, and achievable yields.

Product TypeReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
3-Methyl-1-phenyl-1H-pyrazol-5-olPhenylhydrazine, Ethyl acetoacetateNano-ZnOSolvent-free8015 min95[11]
1,3-Dimethyl-5-pyrazoloneMethyl hydrazine, Ethyl acetoacetateNoneSolvent-free901.5 h~100[4]
1,4-Dihydropyrano[2,3-c]pyrazoles(Het)arylaldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateTaurineWater802 h85-92[7]
Pyrano[2,3-c]pyrazole derivativesAromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydratePiperidine (5 mol%)WaterRoom Temp.20 min85-93[7]
Dihydropyrano[2,3-c]pyrazolesAryl aldehydes, Ethyl acetoacetate, Malononitrile, Hydrazine hydratePS-DABCO---High[6]
Pyrano[2,3-c]pyrazolesAromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateSilicotungstic acidSolvent-free--High[9]
Pyrano[2,3-c]pyrazolesAldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateCoFe2O4Water--High[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol describes the classical condensation reaction between ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

  • To this solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • The solid product will precipitate out. Collect the precipitate by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.

Protocol 2: One-Pot, Four-Component Synthesis of 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is an example of a multicomponent reaction for the synthesis of a pyranopyrazole derivative.[13]

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Hydrazine hydrate (80%, 10 mmol)

  • Malononitrile (10 mmol)

  • p-Methoxybenzaldehyde (10 mmol)

  • Triethylamine (5 drops)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix ethyl acetoacetate (1.30 g, 10 mmol), hydrazine hydrate (1.00 mL, ~10 mmol), malononitrile (0.66 g, 10 mmol), and p-methoxybenzaldehyde (1.36 g, 10 mmol).

  • Add 5 drops of triethylamine to the mixture.

  • Reflux the mixture for 6 hours.[13]

  • After cooling, the crude product will solidify.

  • Collect the solid by filtration.

  • Recrystallize the product from ethanol to obtain the pure pyranopyrazole derivative.

Mandatory Visualization

The following diagrams illustrate the general workflow and a simplified reaction mechanism for the synthesis of pyrazole derivatives using ethyl acetoacetate.

G cluster_workflow General Experimental Workflow start Start reactants Mix Reactants: - Ethyl Acetoacetate - Hydrazine Derivative - (Optional) Aldehyde - (Optional) Malononitrile start->reactants catalyst Add Catalyst (e.g., Piperidine, Nano-ZnO) reactants->catalyst reaction Reaction Conditions: - Stirring - Heating (Reflux/Microwave) - Time catalyst->reaction workup Work-up: - Cooling - Precipitation - Filtration reaction->workup purification Purification: - Recrystallization workup->purification product Final Pyrazole Derivative purification->product

Caption: General workflow for the synthesis of pyrazole derivatives.

G cluster_mechanism Simplified Reaction Pathway EAA Ethyl Acetoacetate Condensation Condensation (Loss of H2O and EtOH) EAA->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazolone Pyrazolone Intermediate Condensation->Pyrazolone Michael_Addition Michael Addition & Cyclization Pyrazolone->Michael_Addition Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel->Michael_Addition Fused_Pyrazole Fused Pyrazole (e.g., Pyranopyrazole) Michael_Addition->Fused_Pyrazole

Caption: Simplified reaction pathway for pyrazole synthesis.

References

One-Pot Synthesis of Substituted Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents. One-pot synthesis methodologies offer an efficient, atom-economical, and often environmentally friendly approach to constructing these valuable heterocyclic compounds. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for synthesizing substituted pyrazoles, catering to the needs of researchers in organic synthesis and drug development.

Introduction to One-Pot Pyrazole Synthesis

One-pot reactions, particularly multicomponent reactions (MCRs), have emerged as powerful strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation.[1] This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.[1] For pyrazole synthesis, one-pot procedures often rely on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, a classic approach known as the Knorr pyrazole synthesis.[2] Modern variations of this a diverse range of substituents to be incorporated into the pyrazole ring with high efficiency.

The general workflow for a multicomponent one-pot synthesis of pyrazoles is depicted below.

One-Pot Pyrazole Synthesis Workflow cluster_start Starting Materials cluster_process Process cluster_outcome Outcome A 1,3-Dicarbonyl Compound (or precursor) P One-Pot Reaction (Catalyst, Solvent, Energy Source) A->P B Hydrazine Derivative B->P C Aldehyde/Ketone (for additional substitution) C->P D Nitrile Source (e.g., malononitrile) D->P O Substituted Pyrazole P->O

Caption: General workflow for the one-pot multicomponent synthesis of substituted pyrazoles.

Protocol 1: Ultrasound-Assisted One-Pot Green Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

This protocol describes a three-component reaction for the synthesis of highly substituted pyrazoles using an ionic liquid as a catalyst under ultrasound irradiation. This method presents a green chemistry approach with advantages such as short reaction times, high yields, and simple work-up procedures.[3]

Experimental Protocol

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • [DBUH][OAc] (1,8-diazabicyclo[5.4.0]undec-7-enium acetate) ionic liquid (20 mol%)[3]

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and [DBUH][OAc] (20 mol%) in ethanol (5 mL).[3]

  • Place the flask in an ultrasonic water bath.

  • Irradiate the reaction mixture with ultrasound at a suitable temperature (e.g., 80°C) for the specified time (see table below).[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of petroleum ether:ethyl acetate (7:3).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation
EntryAldehyde (Ar)Time (min)Yield (%)
1C₆H₅1096
24-CH₃-C₆H₄1594
34-OCH₃-C₆H₄1592
44-Cl-C₆H₄1295
54-NO₂-C₆H₄1098
63-NO₂-C₆H₄1296
72-Cl-C₆H₄1590

Data sourced from a study on ultrasound-assisted pyrazole synthesis.[3]

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using ZnO Nanoparticles

This protocol details a one-pot, four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives, which are of significant biological interest. The use of zinc oxide nanoparticles as a catalyst in water at room temperature makes this a highly efficient and environmentally benign method.[4]

Experimental Protocol

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Hydrazine hydrate (1.0 mmol, 0.050 g)

  • Ethyl acetoacetate (1.0 mmol, 0.13 g)

  • ZnO nanoparticles (25 mg)[4]

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, suspend ZnO nanoparticles (25 mg) in water (5 mL).[4]

  • To this suspension, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and ethyl acetoacetate (1.0 mmol).[4]

  • Stir the reaction mixture vigorously at room temperature.[4]

  • Monitor the reaction by TLC. The reaction is typically complete within 10-20 minutes.[4]

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid product with water.

  • Recrystallize the crude product from hot ethanol to obtain the pure pyrano[2,3-c]pyrazole.[4]

Data Presentation
EntryAldehyde (Ar)Time (min)Yield (%)
1C₆H₅1098
24-Cl-C₆H₄1096
34-NO₂-C₆H₄1295
44-OH-C₆H₄1594
54-OCH₃-C₆H₄1592
63-NO₂-C₆H₄1294
72-Cl-C₆H₄2090

Data sourced from a study on the synthesis of pyranopyrazoles using ZnO nanoparticles.[4]

Protocol 3: Microwave-Assisted Sequential One-Pot Synthesis of Pyrazolo[1,5-a][1][2][5]triazines

This protocol describes a sequential one-pot synthesis of C8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][5]triazin-4(3H)-ones, which are bioisosteres of purines.[5] This method leverages the efficiency of microwave heating to achieve rapid synthesis and high yields, avoiding the isolation of intermediates.[5][6]

Experimental Protocol

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • Ethoxycarbonyl isothiocyanate (1.1 equiv)

  • Ethyl acetate (EtOAc)

  • Aqueous Sodium Hydroxide (NaOH, 2N)

  • Iodomethane (MeI)

  • Ethanol (EtOH)

Procedure:

  • Step 1: Thiourea Formation and Cyclization

    • To a solution of the 5-aminopyrazole derivative in EtOAc in a sealed microwave vial, add ethoxycarbonyl isothiocyanate at 0°C.[5]

    • Irradiate the mixture in a microwave reactor for 5 minutes at 100°C.[5]

    • After cooling, evaporate the EtOAc.

    • Add 2N aqueous NaOH and irradiate the resulting suspension for 3 minutes at 80°C in the microwave.[5]

    • After cooling, the resulting solid (2-thioxo-1H-pyrazolo[1,5-a][1][2][5]triazin-4-one) is isolated by filtration.

  • Step 2: S-Methylation

    • Suspend the isolated solid in EtOH.

    • Add MeI and 2N aqueous NaOH.

    • Stir the mixture at room temperature for 30 minutes.

    • The final product, 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][5]triazin-4(3H)-one, is collected by filtration.

Data Presentation
EntrySubstituent on 5-AminopyrazoleOverall Yield (%)
1H71
24-Br74
34-CN68
44-CO₂Et65
53-CF₃70

Data adapted from a study on the microwave-assisted synthesis of pyrazolo[1,5-a][1][2][5]triazines.[5]

Reaction Mechanism and Logical Relationships

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a core component of many one-pot syntheses, generally proceeds through a series of condensation and cyclization steps. The following diagram illustrates a plausible mechanistic pathway for the formation of a pyranopyrazole via a four-component reaction.

Pyrano_Pyrazole_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Pyrazolone Formation cluster_step3 Step 3: Michael Addition cluster_step4 Step 4: Cyclization and Tautomerization Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Nitrile Aldehyde->Knoevenagel_Product + Malononitrile - H₂O Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Pyrazolone Knoevenagel_Product->Michael_Adduct EAA Ethyl Acetoacetate Pyrazolone Pyrazolone Intermediate EAA->Pyrazolone + Hydrazine - EtOH, - H₂O Hydrazine Hydrazine Pyrazolone->Michael_Adduct Final_Product Pyrano[2,3-c]pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Plausible reaction mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Conclusion

The one-pot synthesis of substituted pyrazoles is a dynamic and evolving field, with continuous development of more efficient, selective, and sustainable methodologies. The protocols outlined in these application notes represent a selection of modern techniques that offer significant advantages over classical multi-step syntheses. By leveraging multicomponent strategies, alternative energy sources like ultrasound and microwaves, and green catalysts, researchers can rapidly access diverse libraries of pyrazole derivatives for applications in drug discovery and materials science. It is recommended to consult the primary literature for detailed characterization data of the synthesized compounds.

References

Application Notes and Protocols: Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate as an Intermediate in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a key heterocyclic building block, and its role as a versatile intermediate in the synthesis of agrochemicals. This document details its synthesis, chemical properties, and outlines protocols for its preparation and potential derivatization into active agrochemical compounds.

Introduction

This compound is a substituted pyrazole derivative that serves as a crucial intermediate in the development of modern agrochemicals. The pyrazole scaffold is a prominent feature in a wide range of commercially successful fungicides and herbicides due to its favorable biological activity and metabolic stability. This intermediate provides a key structural motif for the synthesis of active ingredients that target various biological pathways in pests and weeds, contributing to enhanced crop protection and yield.[1] While specific commercial agrochemicals derived directly from this intermediate are not publicly disclosed in detail, its structural similarity to the core of many pyrazole-based pesticides underscores its importance in the discovery and development of new crop protection agents.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyrazole ring through a condensation reaction, followed by the methylation of the pyrazole nitrogen.

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, ethyl 2,4-dioxo-4-phenylbutanoate is reacted with hydrazine hydrate to form the pyrazole ring.

Reaction:

Step 2: Synthesis of this compound

The second step is the N-methylation of the pyrazole ring of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. This can be achieved using a methylating agent in the presence of a base. A common and effective method involves the use of dimethyl carbonate as a green methylating agent.

Reaction:

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from the general procedure for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2,4-dioxo-4-phenylbutanoate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add a solution of hydrazine hydrate in ethanol to the reaction mixture at room temperature with continuous stirring.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate.

Materials:

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl carbonate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (three-necked flask, dropping funnel, condenser, magnetic stirrer, rotary evaporator)

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, add Ethyl 5-phenyl-1H-pyrazole-3-carboxylate and dimethylformamide (DMF).

  • Carefully add sodium hydride (NaH) in portions to the stirred solution at room temperature.

  • Heat the mixture to 80-100 °C and add dimethyl carbonate dropwise.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsReagents/SolventsReaction ConditionsTypical Yield
1Ethyl 2,4-dioxo-4-phenylbutanoate, Hydrazine hydrateEthanol, Glacial acetic acidReflux70-85%
2Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, Dimethyl carbonateDMF, Sodium hydride80-140 °C, 4h~90%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Methylation A Ethyl 2,4-dioxo-4-phenylbutanoate C Ethyl 5-phenyl-1H-pyrazole-3-carboxylate A->C Glacial Acetic Acid, Ethanol, Reflux B Hydrazine Hydrate B->C D Ethyl 5-phenyl-1H-pyrazole-3-carboxylate F This compound D->F NaH, DMF, 80-140°C E Dimethyl Carbonate E->F

Caption: Synthesis of this compound.

Diagram 2: Experimental Workflow for the Synthesis

Workflow start Start step1 Step 1: Dissolve Ethyl 2,4-dioxo-4-phenylbutanoate in Ethanol start->step1 step2 Add Hydrazine Hydrate step1->step2 step3 Reflux Reaction step2->step3 step4 Work-up and Extraction step3->step4 step5 Purification to yield Ethyl 5-phenyl-1H-pyrazole-3-carboxylate step4->step5 step6 Step 2: Dissolve Pyrazole Precursor in DMF step5->step6 step7 Add NaH and Dimethyl Carbonate step6->step7 step8 Heat Reaction step7->step8 step9 Work-up and Extraction step8->step9 step10 Purification to yield Final Product step9->step10 end End step10->end

Caption: Experimental workflow for the synthesis process.

Diagram 3: Role as an Agrochemical Intermediate

Agrochemical_Intermediate Intermediate This compound Modification Chemical Modification (e.g., Hydrolysis, Amidation) Intermediate->Modification Active_Ingredients Active Agrochemical Ingredients Modification->Active_Ingredients Fungicides Fungicides Active_Ingredients->Fungicides Herbicides Herbicides Active_Ingredients->Herbicides

Caption: Role as a key intermediate in agrochemical synthesis.

Conclusion

This compound is a valuable intermediate for the synthesis of novel agrochemicals. The provided protocols offer a reliable pathway for its synthesis, enabling further research and development in the field of crop protection. Its structural features make it an attractive scaffold for the design of new fungicides and herbicides with potentially improved efficacy and environmental profiles. Further derivatization of the ester group can lead to a variety of pyrazole carboxamides, a class of compounds known for their potent biological activities.

References

Application Notes and Protocols: Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in pharmaceutical development due to their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and evaluation of its biological activity. The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.

Potential Pharmaceutical Applications

The pyrazole scaffold is a versatile pharmacophore that has been successfully incorporated into several marketed drugs. This compound and its derivatives are primarily explored for their potential in the following therapeutic areas:

  • Anti-inflammatory Agents: Pyrazole derivatives have a well-established history as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Anticancer Agents: Emerging research has highlighted the potential of pyrazole-containing compounds as anticancer agents. Their mechanisms of action in cancer are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in tumor growth and metastasis.

Data Presentation: Biological Activity of Related Pyrazole Derivatives

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole-hydrazone Derivatives

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index
4a 4-H5.640.671.928.41
4b 4-CH36.120.582.3110.55
Celecoxib Reference Drug7.70.87-8.85
Zileuton Reference Drug--2.43-

Data from a study on pyrazole-hydrazone derivatives, demonstrating potent and selective COX-2 inhibition and dual COX/LOX inhibition.[1]

Table 2: In Vitro Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Compound IDModificationA549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
T2 1,5-diaryl pyrazoleActive-
T3 1,5-diaryl pyrazoleActive-
T6 1,5-diaryl pyrazole-Active

Data from a study on 1,5-diaryl pyrazole derivatives showing activity against lung and liver cancer cell lines.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of pyrazole derivatives.

Materials:

  • Ethyl benzoylpyruvate

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve ethyl benzoylpyruvate in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add methylhydrazine to the cooled solution while stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol 2: In Vitro Anti-inflammatory Assay - COX Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a microplate, add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compound or reference inhibitor to the respective wells and incubate for a short period.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time to allow for the production of PGE2.

  • Stop the reaction according to the EIA kit instructions.

  • Quantify the amount of PGE2 produced using the EIA kit and a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the central pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), activate the IKK (IκB kinase) complex.[3][4][5] The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This degradation releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[7] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing their transcription.[3] These genes include those encoding for cytokines, chemokines, and adhesion molecules, which further propagate the inflammatory response.

Pyrazole derivatives can interfere with this pathway at multiple levels. By inhibiting COX and LOX enzymes, they reduce the production of prostaglandins and leukotrienes, which can act as upstream activators of the NF-κB pathway.

G Anti-inflammatory Mechanism of Pyrazole Derivatives cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines (TNF-α, IL-1β) PAMPs Receptor Receptors (TNFR, TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK AA Arachidonic Acid COX_LOX COX / LOX AA->COX_LOX Prostaglandins Prostaglandins Leukotrienes COX_LOX->Prostaglandins IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkB_NFkB->NFkB IκBα Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation Prostaglandins->Receptor Pyrazole Ethyl 1-methyl-5-phenyl- pyrazole-3-carboxylate Pyrazole->COX_LOX Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Activation

Fig. 1: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound as a potential anti-inflammatory agent.

G Experimental Workflow for Anti-inflammatory Drug Discovery Start Start Synthesis Synthesis of Ethyl 1-methyl-5- phenylpyrazole-3-carboxylate Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro_Assays In Vitro Assays Purification->InVitro_Assays COX_Assay COX-1/COX-2 Inhibition Assay InVitro_Assays->COX_Assay LOX_Assay 5-LOX Inhibition Assay InVitro_Assays->LOX_Assay Cytotoxicity_Assay Cytotoxicity Assay on Immune Cells (e.g., Macrophages) InVitro_Assays->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies COX_Assay->Mechanism_Studies LOX_Assay->Mechanism_Studies Cytotoxicity_Assay->Mechanism_Studies NFkB_Assay NF-κB Reporter Assay Mechanism_Studies->NFkB_Assay Cytokine_Measurement Measurement of Pro-inflammatory Cytokines (ELISA) Mechanism_Studies->Cytokine_Measurement Lead_Optimization Lead Optimization NFkB_Assay->Lead_Optimization Cytokine_Measurement->Lead_Optimization End End Lead_Optimization->End

Fig. 2: A typical workflow for the discovery of pyrazole-based anti-inflammatory drugs.

Conclusion

This compound represents a promising scaffold for the development of novel pharmaceutical agents, particularly in the areas of inflammation and oncology. The synthetic accessibility of this compound, coupled with the proven therapeutic potential of the pyrazole core, makes it an attractive starting point for medicinal chemistry campaigns. The provided protocols and background information serve as a valuable resource for researchers and scientists engaged in the discovery and development of new drugs based on this versatile heterocyclic system. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis involves an initial Claisen condensation to form a diketoester intermediate, followed by cyclization to form the pyrazole ring, and a final N-methylation to yield the target compound.

Overall Synthesis Workflow

The synthesis is performed in two primary stages:

  • Synthesis of the Intermediate: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

  • N-Methylation: Formation of the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Methylation A Acetophenone + Diethyl Oxalate B Ethyl 2,4-dioxo-4-phenylbutanoate A->B  Claisen Condensation (NaOEt, Ethanol) D Ethyl 5-phenyl-1H-pyrazole-3-carboxylate B->D  Cyclization (Glacial Acetic Acid) C Hydrazine Hydrate C->D E This compound D->E  Methylation F Dimethyl Sulfate + Base (e.g., NaH) F->E

A high-level overview of the two-step synthesis protocol.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Intermediate)

This step is divided into two parts: the formation of the diketoester and its subsequent cyclization.

Part A: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This procedure is based on a Claisen condensation reaction.[1][2][3][4]

Methodology:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Cool the sodium ethoxide solution in an ice bath.

  • Add a mixture of acetophenone and diethyl oxalate dropwise to the stirred sodium ethoxide solution.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • To complete the reaction, heat the mixture at 80°C for 30 minutes.[3]

  • Cool the reaction mixture and acidify to a pH of approximately 2 using dilute sulfuric or hydrochloric acid.[1][3]

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1][3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2,4-dioxo-4-phenylbutanoate.[1][3]

Part B: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This procedure involves the cyclization of the diketoester with hydrazine hydrate.[2][4]

Methodology:

  • Prepare a suspension of ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid.

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture under reflux until the reaction is complete (monitor by Thin Layer Chromatography).

  • After completion, cool the reaction mixture and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford pure Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Quantitative Data for Step 1

StepReactant/ReagentMolar Eq.SolventTemperatureTimeYield
1A Acetophenone1.0Anhydrous Ethanol0°C to RT, then 80°COvernight, then 30 min~85%
Diethyl Oxalate1.0
Sodium Ethoxide1.0
1B Ethyl 2,4-dioxo-4-phenylbutanoate1.0Glacial Acetic AcidReflux2-4 hoursHigh
Hydrazine Hydrate1.0
Step 2: Synthesis of this compound (Final Product)

This protocol describes the N-methylation of the pyrazole intermediate. The choice of base and methylating agent is critical for regioselectivity.[5][6] A strong base like sodium hydride is often used to deprotonate the pyrazole nitrogen, followed by reaction with a methylating agent.[7]

Methodology:

  • To a round-bottom flask under an inert atmosphere, add the intermediate, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

  • Add an anhydrous aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for approximately 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture again in an ice bath and add dimethyl sulfate dropwise.

  • Let the reaction proceed at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Quantitative Data for Step 2

StepReactant/ReagentMolar Eq.SolventTemperatureTimeYield
2 Ethyl 5-phenyl-1H-pyrazole-3-carboxylate1.0Anhydrous DMF0°C to RT4-12 hours~90%
Sodium Hydride (NaH)1.1
Dimethyl Sulfate1.1

Logical Relationship Diagram

Logical_Relationship Start Start: Acetophenone & Diethyl Oxalate Step1A Claisen Condensation (Base: NaOEt) Start->Step1A Intermediate1 Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate Step1A->Intermediate1 Step1B Cyclization with Hydrazine Hydrate Intermediate1->Step1B Intermediate2 Intermediate: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Step1B->Intermediate2 Step2 N-Methylation (Base: NaH, Reagent: (CH₃)₂SO₄) Intermediate2->Step2 End Final Product: This compound Step2->End

Flowchart of the synthetic pathway and key transformations.

References

The Anti-inflammatory Potential of Pyrazole Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole esters represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent anti-inflammatory properties.[1][2][3] The pyrazole scaffold is a key feature in several established anti-inflammatory drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the anti-inflammatory applications of novel pyrazole ester derivatives.

Mechanism of Action

The primary mechanism by which pyrazole esters exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][4][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[4][6] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, certain pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][6]

Beyond COX inhibition, some pyrazole esters exhibit a broader mechanism of action, including the inhibition of lipoxygenase (LOX) and the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole_Esters Pyrazole Esters Pyrazole_Esters->COX2 inhibit Pyrazole_Esters->LOX inhibit Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid releases

Figure 1: Simplified signaling pathway of pyrazole ester anti-inflammatory action.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole ester derivatives from various studies.

Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-20.045327[8]
3,5-diarylpyrazoleCOX-20.01-[1][7]
Pyrazole-thiazole hybridCOX-20.03-[1][7]
Pyrazole-thiazole hybrid5-LOX0.12-[1][7]
Pyrazolo-pyrimidineCOX-20.015-[1][7]
Compound 2g (Pyrazoline)LOX80-[9][10]
Compound 13i (2-pyrazoline)COX-2-Moderate[11]
Compounds 5u, 5s, 5r, 5tCOX-21.79 - 9.6322.21 - 74.92[12]
Compounds 11, 12, 15COX-20.043 - 0.049-[13]
Compounds 8b, 8g, 8c, 4aCOX-20.043 - 0.068151 - 316[8]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Time (hours)Reference
Indomethacin10553[7]
Pyrazole derivatives1065-803[7]
Pyrazole-thiazole hybrid-75-[1][7]
Compounds 2d, 2e (Pyrazolines)-Potent-[9][10]
Compounds IV a-f-45.58 - 67.32-[14]
Compounds 2a-i-49.5 - 75.93[15][16]
Compounds 2a-i-42.2 - 88.85[15][16]
Compounds 5u, 5s-78.09 - 80.633-4[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel pyrazole esters.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on the methods described for evaluating selective COX inhibitors.[8][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme, and heme.

  • Add various concentrations of the test compound or vehicle control.

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid and TMPD.

  • Measure the absorbance at a suitable wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

start Start prep_reagents Prepare Enzyme and Reagent Solutions start->prep_reagents add_reagents Add Buffer, Enzyme, Heme to 96-well Plate prep_reagents->add_reagents add_compound Add Test Compound or Vehicle add_reagents->add_compound pre_incubate Pre-incubate at Room Temperature (15 min) add_compound->pre_incubate start_reaction Initiate Reaction with Arachidonic Acid & TMPD pre_incubate->start_reaction measure_abs Measure Absorbance Over Time start_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Figure 2: Experimental workflow for in vitro COX inhibition assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and classical model for evaluating acute anti-inflammatory activity.[1][10][14][18]

Objective: To assess the in vivo anti-inflammatory effect of test compounds by measuring the reduction of paw edema in rats.

Materials:

  • Wistar rats (or other suitable rodent model)

  • Test compounds

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% Carrageenan solution in saline

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

start Start fast_animals Fast Animals Overnight start->fast_animals administer_drug Administer Test Compound, Reference, or Vehicle fast_animals->administer_drug induce_edema Inject Carrageenan into Paw administer_drug->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume calculate_inhibition Calculate % Edema Inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end

Figure 3: Experimental workflow for carrageenan-induced paw edema assay.

Protocol 3: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol is for assessing the inhibitory activity of compounds against lipoxygenase, another key enzyme in the inflammatory pathway.[9][10]

Objective: To determine the IC50 of test compounds against soybean lipoxygenase (a commonly used model enzyme).

Materials:

  • Soybean lipoxygenase

  • Borate buffer (pH 9.0)

  • Linoleic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of soybean lipoxygenase in borate buffer.

  • Prepare a solution of linoleic acid in borate buffer.

  • In a cuvette, mix the enzyme solution with various concentrations of the test compound or vehicle control.

  • Incubate the mixture at room temperature for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the linoleic acid solution.

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Pyrazole esters continue to be a promising scaffold for the development of novel anti-inflammatory agents. The protocols and data presented here provide a framework for the systematic evaluation of new derivatives. By understanding their mechanisms of action and employing standardized assays, researchers can effectively identify and characterize potent and potentially safer anti-inflammatory drug candidates. Future research may focus on developing dual COX/LOX inhibitors or compounds that modulate a wider range of inflammatory mediators to achieve superior therapeutic outcomes.

References

Application Notes and Protocols for the Crystallization of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the crystallization of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The purification of this pyrazole derivative is critical for ensuring the quality, efficacy, and safety of the final drug product. The following protocols are based on established methods for the crystallization of structurally similar pyrazole compounds and are intended to serve as a comprehensive guide for researchers and scientists in drug development.

Data Presentation

The selection of an appropriate solvent system is crucial for successful crystallization. The choice of solvent depends on the polarity and substitution pattern of the pyrazole derivative. Below is a summary of solvents and conditions reported for the crystallization of various pyrazole derivatives, which can serve as a starting point for optimizing the purification of this compound.

Table 1: Single-Solvent Recrystallization Systems for Pyrazole Derivatives

CompoundSolventReference
PyrazolePetroleum ether, Cyclohexane, Water[1]
3,5-dimethyl pyrazoleMethanol[2]
1,3-dimethyl-5-pyrazoloneEthanol, Methanol[3]
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateEthanol[4]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateEthanol[5][6]
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid esterIso ether[7]

Table 2: Mixed-Solvent Recrystallization Systems for Pyrazole Derivatives

CompoundSolvent SystemReference
General Pyrazole DerivativesEthanol / Water[1]
General Pyrazole DerivativesHexane / Ethyl acetate[1]
General Pyrazole DerivativesHexane / Acetone[1]
1-phenyl-3-methyl-5-pyrazoloneMethanol / Acetone[8]
1-phenyl-3-methyl-5-pyrazoloneMethanol / Ethyl acetate[8]

Experimental Protocols

The following are generalized protocols for the single-solvent and mixed-solvent recrystallization of this compound. Researchers should perform small-scale trials to determine the optimal solvent and conditions.

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Desiccator or vacuum oven

Procedure:

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solvent begins to boil.[1] Add small portions of the solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1] Crystal formation should be observed. For improved yield, the flask can be subsequently placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, followed by drying in a desiccator or a vacuum oven at a suitable temperature.[1]

Protocol 2: Mixed-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol, Methanol, Acetone)

  • "Poor" solvent (e.g., Water, Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Burette or dropping funnel

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Desiccator or vacuum oven

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in the same proportion used for crystallization.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described crystallization methods.

G cluster_0 Single-Solvent Recrystallization Workflow A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (if necessary) A->B Insoluble impurities present C Slow Cooling (Room Temperature) A->C No insoluble impurities B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration to Isolate Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Workflow for Single-Solvent Recrystallization.

G cluster_1 Mixed-Solvent Recrystallization Workflow H Dissolve Crude Compound in Minimal Hot 'Good' Solvent I Add 'Poor' Solvent Dropwise until Turbidity H->I J Add 'Good' Solvent to Clarify I->J K Slow Cooling (Room Temperature) J->K L Further Cooling (Ice Bath) K->L M Vacuum Filtration to Isolate Crystals L->M N Wash Crystals with Cold Solvent Mixture M->N O Dry Purified Crystals N->O

Caption: Workflow for Mixed-Solvent Recrystallization.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the large-scale synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The protocols are intended for researchers, scientists, and professionals in drug development and process chemistry.

Overview of Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, via a Claisen condensation reaction. The subsequent step is a cyclization reaction with methylhydrazine to yield the final pyrazole product. This approach is robust, scalable, and utilizes readily available starting materials.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)

This procedure is adapted from methodologies involving the reaction of diethyl oxalate with acetophenone derivatives in the presence of a base.

Materials:

  • Diethyl oxalate

  • Acetophenone

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser.

  • To this solution, a mixture of diethyl oxalate and acetophenone is added dropwise at a temperature maintained between 25-30°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath, and the pH is adjusted to ~7 with 1 M hydrochloric acid.

  • The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2,4-dioxo-4-phenylbutanoate.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Step 2: Synthesis of this compound

This protocol is based on the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives.

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate (from Step 1)

  • Methylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization to afford this compound as a solid.

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis.

Table 1: Reaction Parameters for the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)

ParameterValue
Molar Ratio (Acetophenone:Diethyl Oxalate:NaOEt)1 : 1.2 : 1.5
Reaction Temperature25-30°C
Reaction Time12-16 hours
Yield85-92%
Purity (by HPLC)>95%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Molar Ratio (Intermediate:Methylhydrazine)1 : 1.1
Reaction TemperatureReflux (approx. 78°C in Ethanol)
Reaction Time4-6 hours
Yield88-95%
Purity (by HPLC)>98%

Visualizations

Chemical Reaction Pathway

reaction_pathway acetophenone Acetophenone intermediate Ethyl 2,4-dioxo-4- phenylbutanoate acetophenone->intermediate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate naoet NaOEt / Ethanol naoet->intermediate Step 1: Claisen Condensation methylhydrazine Methylhydrazine final_product Ethyl 1-methyl-5-phenyl- pyrazole-3-carboxylate methylhydrazine->final_product acetic_acid Acetic Acid (cat.) acetic_acid->final_product Step 2: Cyclization intermediate->final_product

Caption: Synthetic pathway for this compound.

Experimental Workflow

experimental_workflow start Start prep_naoet Prepare Sodium Ethoxide Solution start->prep_naoet add_reactants1 Add Acetophenone and Diethyl Oxalate prep_naoet->add_reactants1 react1 Stir at RT for 12-16h add_reactants1->react1 workup1 Acidify, Extract, and Concentrate react1->workup1 purify1 Purify Intermediate workup1->purify1 intermediate Intermediate: Ethyl 2,4-dioxo- 4-phenylbutanoate purify1->intermediate dissolve_intermediate Dissolve Intermediate in Ethanol intermediate->dissolve_intermediate add_reactants2 Add Acetic Acid and Methylhydrazine dissolve_intermediate->add_reactants2 react2 Reflux for 4-6h add_reactants2->react2 workup2 Neutralize, Extract, and Concentrate react2->workup2 purify2 Purify Final Product workup2->purify2 end End Product purify2->end

Caption: Overall experimental workflow for the two-step synthesis.

Application Notes and Protocols for the Synthesis of Fungicides Using Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and potential applications of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate as a key intermediate in the development of novel fungicides. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole-based fungicidal compounds.

Introduction

Pyrazole-containing compounds represent a significant class of fungicides due to their broad-spectrum activity and novel modes of action, often targeting the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain. This compound is a versatile scaffold for the synthesis of a variety of pyrazole carboxamide and ester derivatives with potential fungicidal properties. This document details the synthetic pathways to convert this starting material into active fungicidal molecules and presents fungicidal activity data from structurally related compounds to guide research efforts.

Data Presentation: Fungicidal Activity of Structurally Related Pyrazole Derivatives

The following table summarizes the in vitro fungicidal activity of various pyrazole derivatives against a range of plant pathogenic fungi. This data provides a reference for the potential efficacy of compounds synthesized from this compound.

Compound IDTarget FungiEC50 (µg/mL)Reference
7aiRhizoctonia solani0.37[1]
7afAlternaria porri>100[2]
7bcMarssonina coronaria>100[2]
7bgCercospora petroselini27.43[2]
7bhRhizoctonia solani5.93[2]
7biAlternaria porri21.01[2]
Compound 6bGibberella zeae81.3[3]
Compound 6bFusarium oxysporum97.8[3]
Compound 6bCytospora mandshurica176.5[3]
Compound 15Valsa mali0.32[3][4]
Compound 24Botrytis cinerea0.40[3][4]
Compound 24Sclerotinia sclerotiorum3.54[3][4]
Compound 6Sclerotium rolfsii12[5]

Experimental Protocols

The following protocols describe the key synthetic transformations of this compound into target fungicidal compounds.

Protocol 1: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for the synthesis of carboxamides.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in THF.[4]

  • Add a solution of LiOH (4.0 eq) in water to the reaction mixture.[4]

  • Heat the mixture to 70°C and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, concentrate the reaction mixture in vacuo to remove the THF.[4]

  • Adjust the pH of the aqueous solution to 5 with HCl.[4]

  • Filter the resulting precipitate and wash with water to obtain 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid as a solid.[4]

Protocol 2: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

The carboxylic acid is converted to the more reactive acid chloride for subsequent amidation.

Materials:

  • 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • Add 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid to an excess of thionyl chloride.[4]

  • Reflux the mixture for 8 hours.[4]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.[4]

Protocol 3: General Procedure for the Synthesis of N-substituted-1-methyl-5-phenyl-1H-pyrazole-3-carboxamides

This final step involves the coupling of the pyrazole acid chloride with a desired amine to form the target fungicide.

Materials:

  • 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

  • Substituted amine (e.g., 2-aminopyridine derivatives)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve the substituted amine (1.0 eq) and K₂CO₃ (1.0 eq) in anhydrous THF.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add a solution of 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (1.2 eq) in anhydrous THF to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final N-substituted-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow A This compound B 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid A->B LiOH, THF/H₂O 70°C C 1-methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride B->C SOCl₂, Reflux D N-substituted-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide (Fungicide) C->D Substituted Amine, K₂CO₃ THF

Caption: Synthetic pathway from the starting material to the final fungicide.

Logical Relationship of Key Moieties for Fungicidal Activity

Fungicide_Structure pyrazole Pyrazole Core phenyl 5-Phenyl Group pyrazole->phenyl Bioisosteric Replacement methyl 1-Methyl Group pyrazole->methyl Modulates Lipophilicity carboxamide 3-Carboxamide Linkage pyrazole->carboxamide Essential for SDHI Binding substituent N-Substituent carboxamide->substituent Determines Spectrum of Activity

Caption: Key structural features influencing the fungicidal activity.

References

Application Notes and Protocols: Pyrazole Carboxylates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylates and their derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic motif is a cornerstone in the design of novel therapeutic agents, owing to its favorable physicochemical properties and ability to form key interactions with various biological targets.[1][2] The structural diversity achievable through substitution on the pyrazole ring allows for the fine-tuning of pharmacological profiles, leading to the development of potent and selective inhibitors for a range of enzymes and receptors.[3][4]

This document provides an overview of the applications of pyrazole carboxylates in medicinal chemistry, with a focus on their role as anticancer agents, particularly as kinase inhibitors. It includes tabulated biological data for representative compounds, detailed experimental protocols for their synthesis and biological evaluation, and diagrams illustrating key concepts.

Biological Applications

Pyrazole carboxylate derivatives have been extensively explored for various therapeutic applications, including:

  • Anticancer Agents: A significant area of research has focused on the development of pyrazole-based compounds as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5][6]

  • Anti-inflammatory Agents: Some pyrazole derivatives exhibit potent anti-inflammatory activity, most notably celecoxib, a selective COX-2 inhibitor.[7]

  • Antimicrobial and Antifungal Agents: The pyrazole scaffold is also found in compounds with significant antibacterial and antifungal properties.[8]

This report will primarily focus on the application of pyrazole carboxylates as anticancer kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro biological activity of selected pyrazole carboxylate and carboxamide derivatives against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Barasertib (AZD1152)Aurora B0.37[5]
AT9283Aurora A~3[9]
AT9283Aurora B~3[9]
Compound 6kAurora A16.3[3]
Compound 6kAurora B20.2[3]
Compound P-6Aurora A110[2][10][11]

Table 2: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6HCT116Colon Cancer0.39[5]
Compound 6MCF-7Breast Cancer0.46[5]
Compound 7A549Lung Cancer0.487[5]
Compound 7HT29Colon Cancer0.381[5]
Compound 6kHeLaCervical Cancer0.43[3]
Compound 6kHepG2Liver Cancer0.67[3]
Compound P-6HCT 116Colon Cancer0.37[2][10]
Compound P-6MCF-7Breast Cancer0.44[2][10]
Compound 2HepG2Liver Cancer9.13[12]
Compound 7A549Lung Cancer6.52[12]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This protocol describes a general two-step synthesis for ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[13][14]

Step 1: Synthesis of substituted ethyl 2,4-dioxo-4-phenylbutanoates (Intermediate 1a-j)

  • To a solution of sodium ethoxide, add an appropriate acetophenone derivative and diethyl oxalate.

  • Stir the reaction mixture at room temperature.

  • After completion of the reaction (monitored by TLC), pour the mixture into a beaker containing ice and water.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to yield the intermediate ethyl 2,4-dioxo-4-phenylbutanoate derivatives.

Step 2: Synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (Final Product 2a-j)

  • Prepare a suspension of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid.

  • To this suspension, add hydrazine hydrate.

  • Heat the reaction mixture at 80-90°C for several hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Filter the resulting solid precipitate.

  • Wash the solid with water, dry, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.[14]

Protocol 2: In Vitro Aurora B Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against Aurora B kinase using a luminescence-based assay.[15][16]

Materials:

  • Active Aurora B kinase enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a white microplate, add the following to each well:

    • Test inhibitor or vehicle (for positive and blank controls).

    • Diluted Aurora B kinase (add buffer without enzyme to "Blank" wells).

    • Substrate/ATP master mix.

  • Initiate the kinase reaction by adding the diluted kinase to the wells containing the test inhibitor and substrate/ATP mix.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Terminate the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

General Synthetic Scheme for Pyrazole Carboxylates

G cluster_0 Synthesis of Pyrazole Carboxylates acetophenone Substituted Acetophenone intermediate Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate) acetophenone->intermediate Sodium Ethoxide diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate pyrazole_carboxylate Ethyl 5-(substituted)-1H- pyrazole-3-carboxylate (Final Product) intermediate->pyrazole_carboxylate Glacial Acetic Acid, Heat hydrazine Hydrazine Hydrate hydrazine->pyrazole_carboxylate

Caption: Synthetic route for ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_1 In Vitro Kinase Inhibitor Screening Workflow compound_prep Prepare Serial Dilutions of Test Compound assay_setup Set up Kinase Assay (Enzyme, Substrate, ATP, Compound) compound_prep->assay_setup incubation Incubate at 30°C assay_setup->incubation reaction_termination Terminate Reaction & Deplete ATP incubation->reaction_termination signal_generation Generate Luminescent Signal reaction_termination->signal_generation data_acquisition Measure Luminescence signal_generation->data_acquisition data_analysis Calculate % Inhibition and IC50 Value data_acquisition->data_analysis

Caption: Workflow for in vitro screening of kinase inhibitors.

Simplified Signaling Pathway of Celecoxib

G cluster_2 Celecoxib's Anti-inflammatory and Anticancer Mechanisms Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits PDK1 PDK1 Celecoxib->PDK1 Inhibits Akt Akt PDK1->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Simplified signaling pathway for Celecoxib.

References

Application Notes and Protocols for Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.[1][4]

The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[5]

General Reaction Mechanism

The Knorr pyrazole synthesis is an acid-catalyzed cyclocondensation reaction.[1][2][6] The mechanism begins with the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the aromatic pyrazole ring.[1] When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially yield two regioisomeric products.[1][7]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine hydrazine Hydrazine Derivative cyclic Cyclic Intermediate hydrazone->cyclic Intramolecular Cyclization pyrazole Pyrazole cyclic->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[8]

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1][8]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, mix ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).[1]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to confirm the consumption of the starting ketoester.[8]

  • Work-up: Once the ketoester is consumed, add deionized water (10 mL) to the hot reaction mixture with stirring.[1]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate product precipitation.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry completely.[1][8]

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.[1][2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1][2]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[2]

  • Isolation: Cool the resulting syrup in an ice bath.[2]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][2]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of various substituted pyrazoles via the Knorr synthesis.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp. (°C)Time (h)Yield (%)Ref.
Ethyl benzoylacetateHydrazine hydrate1-PropanolGlacial Acetic Acid~100179[8][9]
Ethyl acetoacetatePhenylhydrazineNone (Neat)NoneReflux1N/A[1][2]
AcetylacetonePhenylhydrazineEthanolNone701881[10]
AcetylacetoneHydrazine hydrateEthanolGlacial Acetic AcidReflux285-90-

Note: N/A indicates data not available in the cited sources. The last entry is a representative example and may not have a direct citation from the provided search results.

General Experimental Workflow

The workflow for a typical Knorr pyrazole synthesis experiment can be broken down into several key stages, from preparation to final product analysis.

Workflow start Start prep 1. Preparation (Weigh Reactants, Prepare Glassware) start->prep setup 2. Reaction Setup (Combine Reactants, Solvent, Catalyst) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quenching, Precipitation) monitoring->workup Complete isolation 6. Isolation (Filtration) workup->isolation purification 7. Purification (Recrystallization, Chromatography) isolation->purification analysis 8. Analysis (NMR, MP, Yield %) purification->analysis end End analysis->end

Caption: Generalized experimental workflow for Knorr pyrazole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific synthesis, the typical starting materials are ethyl benzoylpyruvate (a β-ketoester) and methylhydrazine.

Q2: What are the main challenges encountered in this synthesis?

A2: The primary challenges include:

  • Low Yield: This can be attributed to incomplete reactions, side reactions, or suboptimal reaction conditions.

  • Formation of Regioisomers: The reaction between an unsymmetrical dicarbonyl compound like ethyl benzoylpyruvate and methylhydrazine can lead to the formation of two different regioisomers: the desired this compound and the undesired Ethyl 1-methyl-3-phenylpyrazole-5-carboxylate.

  • Purification Difficulties: Separating the desired product from unreacted starting materials, the regioisomeric byproduct, and other impurities can be challenging.

Q3: How can I control the regioselectivity of the reaction to favor the desired 1-methyl-5-phenyl isomer?

A3: Controlling regioselectivity is a critical aspect of this synthesis. The outcome is influenced by the reaction conditions and the nature of the reactants. Generally, the more nucleophilic nitrogen atom of methylhydrazine will preferentially attack the more electrophilic carbonyl group of the ethyl benzoylpyruvate. The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. It has been reported that in some cases, the use of arylhydrazine hydrochlorides can favor one regioisomer, while the free hydrazine may lead to the other.[1]

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of the undesired regioisomer, other potential side reactions include incomplete cyclization leading to hydrazone intermediates, and degradation of starting materials or product under harsh reaction conditions (e.g., high temperatures or extreme pH).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Product Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature, but monitor for decomposition. - Ensure efficient stirring.
Suboptimal stoichiometry of reactants.- Experiment with slight excesses of one reactant (typically the more volatile or less stable one, like methylhydrazine).
Poor quality of starting materials.- Use freshly distilled or purified starting materials. - Verify the purity of ethyl benzoylpyruvate and methylhydrazine by analytical methods (e.g., NMR, GC-MS).
Inefficient work-up and purification.- Optimize extraction procedures to minimize product loss. - Choose an appropriate recrystallization solvent to maximize recovery.
Presence of Two Isomers in the Final Product Lack of regioselectivity in the cyclization step.- Modify the reaction solvent. Protic solvents like ethanol or acetic acid are commonly used.[2] - Adjust the reaction temperature. Lower temperatures may favor the formation of one isomer. - Investigate the effect of pH by adding a catalytic amount of acid (e.g., acetic acid, hydrochloric acid) or base.
Difficulty in Product Purification The product is an oil and does not crystallize.- Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). - Try to form a solid derivative for easier handling and purification, which can then be converted back to the desired product.
Co-elution of the desired product and impurities during chromatography.- Experiment with different solvent systems for column chromatography to improve separation. - Consider using a different stationary phase for chromatography.
Product decomposition during purification.- Avoid high temperatures during solvent removal (use a rotary evaporator under reduced pressure). - Use mild purification techniques.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes hypothetical quantitative data based on typical observations in pyrazole synthesis to illustrate the effect of various parameters on the reaction yield.

Parameter Condition A Condition B Condition C Yield (%)
Solvent EthanolAcetic AcidTolueneVaries
Temperature (°C) 25 (Room Temp)80110 (Reflux)Varies
Catalyst NoneAcetic Acid (catalytic)p-Toluenesulfonic acidVaries
Reactant Ratio (Diketone:Hydrazine) 1:11:1.21.2:1Varies

Note: This table is illustrative. Optimal conditions need to be determined experimentally for each specific setup.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Knorr pyrazole synthesis and may require optimization.

Materials:

  • Ethyl benzoylpyruvate

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium Bicarbonate solution (for work-up)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol.

  • Slowly add methylhydrazine (1-1.2 equivalents) to the solution at room temperature. A slight exotherm may be observed.

  • If using a catalyst, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent to obtain the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Ethyl Benzoylpyruvate in Ethanol B Add Methylhydrazine A->B C Add Catalyst (optional) B->C D Reflux and Monitor by TLC C->D E Solvent Removal D->E F Extraction with Ethyl Acetate E->F G Washing (NaHCO3, Brine) F->G H Drying (MgSO4) G->H I Solvent Evaporation H->I J Column Chromatography or Recrystallization I->J K Pure Product J->K troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_purification_issues Purification Challenges Start Low Yield or Impure Product Q1 Incomplete Reaction? Start->Q1 A1_yes Increase Time/Temp Check Stoichiometry Q1->A1_yes Yes A1_no Proceed to Purity Check Q1->A1_no No Q2 Isomer Formation? A1_no->Q2 A2_yes Modify Solvent/Temp/Catalyst for Regiocontrol Q2->A2_yes Yes A2_no Other Impurities Present Q2->A2_no No Q3 Difficult Purification? A2_no->Q3 A3_yes Optimize Chromatography/ Recrystallization Conditions Q3->A3_yes Yes

References

Technical Support Center: Troubleshooting Common Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazole synthesis?

Low yields in pyrazole synthesis, particularly in reactions like the Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary issues often involve the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Key factors include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the overall yield and complicates the purification process.[1][2] Hydrazine derivatives can also degrade over time, so using a fresh or purified reagent is often recommended.[1]

  • Reaction Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion. A slight excess of the hydrazine (1.0-1.2 equivalents) may be used to drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can significantly lower the yield of the desired product.[1]

Q2: How can I improve the regioselectivity when synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?

The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to improve regioselectivity include:

  • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[3]

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[2]

  • Alternative Synthetic Strategies: If the Knorr condensation provides poor regioselectivity, alternative methods such as 1,3-dipolar cycloadditions of diazo compounds with alkynes can offer a highly regioselective route to substituted pyrazoles.[4]

Q3: My reaction mixture turns a dark color during the synthesis. What causes this and how can I prevent it?

Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]

To mitigate this:

  • Addition of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques: Treating the reaction mixture with activated charcoal can help remove some of these colored impurities.[5] Recrystallization is also an effective method for purification.[1]

Q4: I am having difficulty purifying my pyrazole product. What are some common purification challenges and solutions?

Purification of pyrazole compounds can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.

Common issues and their solutions include:

  • Separating Regioisomers: If regioisomers are formed, their separation can be difficult. Fractional recrystallization can be effective if the isomers have different solubilities in a particular solvent system.[5] Column chromatography is another common method for separating isomers.[3]

  • Removing Baseline Impurities on a Silica Gel Column: Pyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to poor separation. Deactivating the silica gel with triethylamine or ammonia in methanol can help to improve the separation.[6]

  • Product is an Oil or Fails to Crystallize: If the product is an oil, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography may be necessary.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low to no product formation Impure or degraded starting materials.Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Use freshly opened or purified hydrazine.[1]
Suboptimal reaction conditions (temperature, time, solvent, pH).Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] Systematically vary the temperature, solvent, and pH to find the optimal conditions.
Formation of multiple products Side reactions, such as the formation of regioisomers or incomplete cyclization.Be aware of potential side reactions.[1] For unsymmetrical dicarbonyls, consider strategies to improve regioselectivity (see FAQ 2).
Product loss during workup/purification Product is soluble in the wash solutions.Minimize the volume of solvent used for washing. Use cold solvent for washing to reduce solubility.
Inefficient extraction.Perform multiple extractions with the appropriate organic solvent. Check the pH of the aqueous layer to ensure the pyrazole is not protonated and retained in the aqueous phase.
Regioselectivity Issues
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of regioisomers Substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.[2]Modify the reaction solvent. Fluorinated alcohols like TFE or HFIP can significantly enhance regioselectivity.[3]
The reaction conditions do not favor the formation of one regioisomer.Alter the reaction temperature. In some cases, lower temperatures can improve selectivity.
The major product is the undesired regioisomer The intrinsic electronic and steric factors of the substrates favor the formation of the undesired isomer under standard conditions.[2]Consider a different synthetic route that offers better control over regioselectivity, such as a multi-step synthesis where the pyrazole ring is formed in a more controlled manner.
The reaction is thermodynamically controlled, leading to the more stable, but undesired, isomer.Try running the reaction under kinetic control (lower temperature, shorter reaction time) to favor the formation of the less stable, but desired, isomer.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • If required, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Protocol for Recrystallization of a Pyrazole Derivative

This protocol provides a general method for the purification of a solid pyrazole compound by recrystallization.[5]

Materials:

  • Crude pyrazole compound

  • Appropriate recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)[5]

Procedure:

  • Place the crude pyrazole in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (or the "good" solvent of a pair) to just dissolve the compound.[5]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[5]

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation. Further cooling in an ice bath can maximize the yield.[5]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]

  • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeStoichiometry Optimize Reaction Stoichiometry CheckPurity->OptimizeStoichiometry Purity OK Success Yield Improved CheckPurity->Success Impure EvaluateConditions Evaluate Reaction Conditions OptimizeStoichiometry->EvaluateConditions Stoichiometry OK OptimizeStoichiometry->Success Suboptimal CheckSideReactions Investigate Side Reactions EvaluateConditions->CheckSideReactions Conditions OK EvaluateConditions->Success Suboptimal ImprovePurification Improve Purification Technique CheckSideReactions->ImprovePurification No Major Side Reactions CheckSideReactions->Success Side Reactions Identified ImprovePurification->Success Loss Minimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole - H2O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

References

Technical Support Center: Synthesis of Pyrazoles from Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, commonly known as the Knorr pyrazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Formation of Regioisomers with Unsymmetrical Dicarbonyls

Symptoms:

  • NMR spectra show two sets of peaks for the pyrazole product.

  • Multiple spots are observed on TLC that are difficult to separate.

  • Broad melting point range for the isolated product.

Root Causes: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.[1]

Solutions:

StrategyRecommendationExpected Outcome
Solvent Selection Utilize fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol.[2] Aprotic dipolar solvents such as DMF or NMP can also improve regioselectivity, particularly with aryl hydrazine hydrochlorides.[1]Dramatically increased regioselectivity, favoring the formation of one regioisomer.[2]
pH Control The pH of the reaction medium is a critical factor.[1] Using a hydrazine salt (e.g., hydrochloride) in an acidic medium can favor one isomer, while using the free hydrazine base may favor the other.[3] The addition of a mild base like sodium acetate can be beneficial when using a hydrazine salt.[1]Altered regioisomeric ratio, potentially leading to the exclusive formation of the desired isomer.[3]
Steric Hindrance Employ a bulky substituent on either the dicarbonyl compound or the hydrazine to sterically hinder the attack at one of the carbonyl carbons.[1]Increased formation of the regioisomer resulting from the attack at the less sterically hindered carbonyl group.[1]
Temperature Control The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio. Optimization of the reaction temperature may be necessary.Improved regioselectivity by favoring the formation of the thermodynamically or kinetically preferred isomer.

Issue 2: Low Reaction Yield

Symptoms:

  • Isolation of a small amount of the desired pyrazole product after work-up and purification.

Root Causes: Low yields in pyrazole synthesis can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1]

Solutions:

StrategyRecommendationExpected Outcome
Starting Material Purity Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]Reduced side reactions and improved conversion to the desired product.
Reaction Stoichiometry Optimize the stoichiometry of the reactants. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]Increased yield of the pyrazole product.
Reaction Conditions Optimize temperature, reaction time, and solvent. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]Maximized product formation and minimized degradation or side reactions.
Catalyst The Knorr synthesis is typically acid-catalyzed. Ensure the appropriate catalyst is used. In some cases, catalysts like nano-ZnO have been shown to improve yields.Enhanced reaction rate and improved yield.

Issue 3: Formation of Colored Impurities

Symptoms:

  • The reaction mixture turns yellow, red, or dark brown.

  • The isolated product is colored even after initial purification.

Root Causes: Discoloration is often observed, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is frequently due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1] An acidic reaction mixture can also promote the formation of colored byproducts.[1]

Solutions:

StrategyRecommendationExpected Outcome
Addition of a Mild Base If using a hydrazine salt, add one equivalent of a mild base like sodium acetate or potassium acetate to neutralize the acid.[1]A cleaner reaction profile with reduced formation of colored byproducts.[1]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes.[1]Reduced formation of colored impurities arising from oxidation.
Purification Use activated carbon (charcoal) treatment during work-up to adsorb colored impurities. Recrystallization is also an effective method for purification.[1]Decolorization of the product and improved purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazole synthesis from dicarbonyls?

A1: The most prevalent side reaction is the formation of a mixture of regioisomers when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1] Other common issues include incomplete cyclization leading to hydrazone or enamine intermediates, and the formation of colored impurities from the degradation or side reactions of the hydrazine starting material.[1]

Q2: How can I monitor the progress of my pyrazole synthesis?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to track the consumption of the starting materials and the formation of the product and any byproducts, helping to determine the optimal reaction time.[1]

Q3: My reaction seems to have stalled at an intermediate stage. What can I do?

A3: If the reaction stalls at the hydrazone or enamine intermediate, it may indicate that the subsequent intramolecular cyclization and dehydration steps are not proceeding efficiently. Increasing the reaction temperature can often promote the final cyclization.[1] Ensuring the presence of an effective acid catalyst is also crucial for these steps.

Q4: How can I purify my pyrazole product from the unreacted starting materials and side products?

A4: Common purification techniques for pyrazoles include recrystallization from a suitable solvent (e.g., ethanol, hexanes) and column chromatography on silica gel.[1] The choice of solvent for recrystallization and the eluent system for column chromatography will depend on the polarity of your specific pyrazole derivative.

Data Presentation

Table 1: Effect of Solvent on the Regioisomeric Ratio in the Synthesis of Pyrazoles from Unsymmetrical 1,3-Dicarbonyls

1,3-Dicarbonyl (R1, R2)HydrazineSolventRegioisomeric Ratio (A:B)Reference
1,1,1-Trifluoro-2,4-pentanedione (CF3, CH3)MethylhydrazineEthanol15:85[2]
1,1,1-Trifluoro-2,4-pentanedione (CF3, CH3)MethylhydrazineTFE85:15[2]
1-Phenyl-1,3-butanedione (Ph, CH3)PhenylhydrazineEthanol50:50[2]
1-Phenyl-1,3-butanedione (Ph, CH3)PhenylhydrazineHFIP>95:5[2]

Regioisomer A: N-substituted nitrogen adjacent to R1; Regioisomer B: N-substituted nitrogen adjacent to R2. TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of 3-Trifluoromethyl-1-methyl-5-phenyl-1H-pyrazole

This protocol is adapted from methodologies that utilize fluorinated alcohols to enhance regioselectivity.[2]

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 2,2,2-trifluoroethanol.

  • To this solution, add methylhydrazine (1.1 eq) dropwise at room temperature with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired regioisomer in high selectivity.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in Pyrazole Synthesis purity Assess Starting Material Purity start->purity stoichiometry Optimize Reaction Stoichiometry start->stoichiometry conditions Evaluate Reaction Conditions start->conditions side_reactions Consider Side Reactions start->side_reactions impure Impure Starting Materials? purity->impure incorrect_stoich Incorrect Stoichiometry? stoichiometry->incorrect_stoich suboptimal_cond Suboptimal Conditions? conditions->suboptimal_cond regioisomers Formation of Regioisomers? side_reactions->regioisomers impure->stoichiometry No purify_reagents Purify or Replace Reagents impure->purify_reagents Yes incorrect_stoich->conditions No adjust_equivalents Adjust Reactant Equivalents (e.g., slight excess of hydrazine) incorrect_stoich->adjust_equivalents Yes suboptimal_cond->side_reactions No optimize_params Optimize Temperature, Time, Solvent suboptimal_cond->optimize_params Yes improve_selectivity Implement Strategies for Regioselectivity regioisomers->improve_selectivity Yes end Improved Yield regioisomers->end No purify_reagents->end adjust_equivalents->end optimize_params->end improve_selectivity->end

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

Regioselectivity_Factors title Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis reaction Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_A Pathway A reaction->pathway_A pathway_B Pathway B reaction->pathway_B regioisomer_A Regioisomer A pathway_A->regioisomer_A regioisomer_B Regioisomer B pathway_B->regioisomer_B steric Steric Hindrance steric->reaction electronic Electronic Effects electronic->reaction solvent Solvent solvent->reaction ph pH ph->reaction temperature Temperature temperature->reaction

Caption: Key factors influencing the regiochemical outcome of pyrazole synthesis.

References

"purification of pyrazole esters from reaction byproducts"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrazole esters from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole esters?

A1: The primary methods for purifying pyrazole esters are column chromatography, recrystallization, and liquid-liquid extraction (including acid-base extraction). The choice of method depends on the nature of the impurities, the scale of the reaction, and the physicochemical properties of the desired pyrazole ester.

Q2: What are the typical byproducts encountered in pyrazole ester synthesis?

A2: Common byproducts in pyrazole ester synthesis include:

  • Regioisomers: Formation of isomeric pyrazole products is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr pyrazole synthesis. These isomers can be challenging to separate due to similar physical properties.[1][2]

  • Unreacted Starting Materials: Residual hydrazine or 1,3-dicarbonyl compounds may remain in the crude product.[3]

  • Incomplete Cyclization Products: The reaction may not proceed to completion, leaving pyrazoline intermediates as byproducts.[1]

  • Colored Impurities: Side reactions, particularly involving hydrazine starting materials like phenylhydrazine, can produce colored impurities, often resulting in yellow or red reaction mixtures.[1]

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or purification conditions are too acidic or basic.[4]

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to determine the number of components in your crude product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the main product and impurities. The presence of duplicate sets of peaks can indicate the formation of regioisomers.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques help in determining the molecular weight of the components and can be particularly useful for identifying isomeric byproducts.[1]

Troubleshooting Guides

Issue 1: Presence of Regioisomers in the Product Mixture
  • Symptom: NMR spectra show duplicate sets of peaks for the desired product. Multiple spots with close Rf values are observed on TLC.

  • Root Cause: The synthesis method, particularly with unsymmetrical precursors, can lead to the formation of regioisomers.[1][3]

  • Solutions:

    • Column Chromatography: This is the most common and effective method for separating regioisomers. Careful optimization of the solvent system is key.[2]

    • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be employed. This may require multiple recrystallization steps.[1]

Issue 2: The Isolated Pyrazole Ester is Colored (Yellow/Red)
  • Symptom: The final product has a persistent yellow or red color, even after initial purification attempts.

  • Root Cause: Decomposition or side reactions of hydrazine starting materials or oxidation of the product or intermediates can lead to colored impurities.[1]

  • Solutions:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by filtration.[1]

    • Recrystallization: Colored impurities are often present in small amounts and may be effectively removed by remaining in the mother liquor during recrystallization.[1]

Issue 3: Low Yield After Purification
  • Symptom: Significant loss of product during column chromatography or recrystallization.

  • Root Cause: This can be due to several factors, including the use of an inappropriate solvent system, product instability, or suboptimal technique.

  • Solutions:

    • For Recrystallization:

      • Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]

      • Ensure the solution cools slowly to allow for proper crystal formation.[5]

      • Cool the solution thoroughly in an ice bath to maximize precipitation.

    • For Column Chromatography:

      • Choose a solvent system that provides good separation on TLC (ΔRf > 0.2).

      • Avoid using highly polar solvents if your compound is not very polar, as this can lead to broad bands and poor separation.

Issue 4: Product Hydrolysis During Acid-Base Extraction
  • Symptom: Presence of the corresponding pyrazole carboxylic acid in the final product after purification.

  • Root Cause: The ester group of some pyrazole esters can be sensitive to hydrolysis under acidic or basic conditions, especially with strong acids or bases. Some pyrazolyl benzoic acid esters have been shown to hydrolyze in aqueous buffer at pH 8.[4]

  • Solution:

    • Use mild acidic and basic solutions for extraction (e.g., saturated sodium bicarbonate instead of sodium hydroxide).

    • Minimize the contact time between the organic layer containing the ester and the aqueous acidic or basic solution.

    • Consider alternative purification methods like column chromatography or recrystallization if the ester is highly labile.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Pyrazole Esters

Stationary PhaseEluent System (v/v)Application Notes
Silica GelHexane / Ethyl AcetateA versatile system, often starting with a low polarity (e.g., 19:1) and gradually increasing the polarity.[6]
Silica GelDichloromethane / MethanolSuitable for more polar pyrazole esters.
Silica GelToluene / AcetoneAn alternative solvent system to explore for separating regioisomers.[7]
Reversed-Phase C18Acetonitrile / Water with Formic AcidUseful for polar pyrazole esters and MS-compatible applications.[8]

Table 2: Common Solvents for Recrystallization of Pyrazole Esters

Solvent(s)TypePolarityApplication Notes
EthanolProticHighA good general-purpose solvent for many pyrazole derivatives.[5]
MethanolProticHighSimilar to ethanol, effective for polar compounds.[5]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[9]
Hexane / Ethyl AcetateMixedVariableA good mixed-solvent system where solubility can be finely tuned.[5]
Ethanol / WaterMixedHighEffective for polar pyrazole derivatives that are soluble in hot ethanol but not in cold water.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system should give the desired product an Rf value of ~0.3 and good separation from impurities.

  • Column Packing:

    • Plug the bottom of a glass column with glass wool or cotton.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.[10]

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude pyrazole ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole ester.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the pyrazole ester is soluble when hot but sparingly soluble when cold. Test small amounts of the crude product in different solvents.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. If using a mixed-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.[5]

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.

Protocol 3: Purification by Acid-Base Extraction

Note: This method should be used with caution, as some pyrazole esters are susceptible to hydrolysis.[4]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add a mild aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl).

    • Shake the funnel, venting frequently.

    • Allow the layers to separate and discard the aqueous layer.

  • Basic Wash (to remove acidic impurities):

    • To the organic layer, add a mild aqueous base solution (e.g., saturated NaHCO3).

    • Shake, vent, and allow the layers to separate. Discard the aqueous layer.

  • Washing and Drying:

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified pyrazole ester.

Visualizations

Purification_Workflow start Crude Pyrazole Ester tlc TLC Analysis start->tlc impurities Identify Impurities tlc->impurities regioisomers Regioisomers Present? impurities->regioisomers Structural Analysis colored Colored Impurities? regioisomers->colored No column Column Chromatography regioisomers->column Yes acid_base_impurities Acidic/Basic Impurities? colored->acid_base_impurities No charcoal Charcoal Treatment colored->charcoal Yes recrystallization Recrystallization acid_base_impurities->recrystallization No acid_base_extraction Acid-Base Extraction (Check Ester Stability) acid_base_impurities->acid_base_extraction Yes end_node Pure Pyrazole Ester column->end_node recrystallization->end_node acid_base_extraction->end_node charcoal->recrystallization

Caption: Workflow for selecting a purification strategy for pyrazole esters.

Troubleshooting_Regioisomers start Regioisomer Mixture Detected tlc_screen Screen Solvent Systems with TLC start->tlc_screen separation_check Good Separation on TLC? tlc_screen->separation_check column Perform Column Chromatography separation_check->column Yes solubility_test Test Differential Solubility separation_check->solubility_test No end_node Separated Regioisomers column->end_node recrystallize Fractional Recrystallization solubility_test->recrystallize recrystallize->end_node

Caption: Troubleshooting guide for separating pyrazole ester regioisomers.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during pyrazole synthesis, offering step-by-step guidance to resolve them.

Issue 1: Low Reaction Yield

Symptom: The final isolated yield of the desired pyrazole product is significantly lower than expected.

Possible Causes and Solutions:

  • Impure Starting Materials: The purity of reactants, such as 1,3-dicarbonyl compounds and hydrazine derivatives, is crucial. Impurities can lead to side reactions, which reduces the yield and complicates the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time. It is highly recommended to use freshly opened or purified reagents.[1]

  • Suboptimal Reaction Stoichiometry: Ensure that the correct stoichiometry of the reactants is being used. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[1]

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that often require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole. Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][2]

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, filtration, or chromatography. Review your purification technique to minimize these losses.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity Start check_purity->start If impure, purify/replace optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry If pure evaluate_conditions Evaluate Reaction Conditions (T, t, solvent) optimize_stoichiometry->evaluate_conditions If optimized check_side_reactions Investigate Side Reactions (TLC, LC-MS) evaluate_conditions->check_side_reactions If optimized check_side_reactions->evaluate_conditions If significant, adjust conditions review_purification Review Purification Technique check_side_reactions->review_purification If minimal solution Improved Yield review_purification->solution If optimized

A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Symptom: The reaction produces a mixture of two or more isomeric pyrazole products, which can be difficult to separate. This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2]

Possible Causes and Solutions:

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

  • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the reaction. For instance, using aprotic dipolar solvents like DMF or NMP for the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones can yield better results than polar protic solvents like ethanol.[3]

Strategies to Improve Regioselectivity:

  • Modify Substituents: If possible, modify the substituents on the dicarbonyl compound or the hydrazine to favor the formation of one regioisomer.

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find conditions that maximize the yield of the desired isomer.

  • Use a Catalyst: Certain catalysts can promote the formation of a specific regioisomer.

Issue 3: Reaction Mixture Discoloration

Symptom: The reaction mixture turns dark, often yellow, red, or brown, indicating the formation of impurities.

Possible Causes and Solutions:

  • Hydrazine Degradation: Discoloration is frequently observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

  • Acid-Promoted Byproduct Formation: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Oxidation: Some starting materials or intermediates may be susceptible to oxidation, leading to colored products.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative processes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

A1: The Knorr pyrazole synthesis is the most prevalent method. It involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[2] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine and multicomponent synthesis strategies.[2]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically used to identify byproducts. Thin-layer chromatography (TLC) can quickly indicate the presence of multiple components. For structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[2]

Q3: What are some common side products in pyrazole synthesis?

A3: Besides regioisomers, other common byproducts include pyrazoline intermediates from incomplete cyclization or aromatization.[2] Side reactions involving the hydrazine starting material can also produce colored impurities.[2] In some instances, di-addition of hydrazine to the dicarbonyl compound can occur.[2]

Q4: How do substituents on the pyrazole ring affect the reaction?

A4: The electronic properties of substituents on the pyrazole ring can influence the reactivity of other functional groups. For example, electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity, potentially leading to lower yields in subsequent reactions.[4] To address this, you might need to increase the reaction temperature, prolong the reaction time, or use a more activating group on the pyrazole nitrogen.[4]

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the effect of various reaction parameters on the yield of pyrazole synthesis, based on literature findings.

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst None60Nano-ZnO95[3]
Solvent Ethanol (protic)LowerDMF (aprotic)Higher[3]
Temperature Room Temperature59-98Elevated TemperatureVaries[5]
Catalyst No Catalyst (in DMF)GoodYb(OTf)₃, InCl₃, or ZrCl₄Improved[4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.0-1.2 mmol)

  • Solvent (e.g., ethanol, acetic acid, or DMF)

  • Optional: Mild base (e.g., sodium acetate)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base may be beneficial.[1]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Experimental Workflow for Knorr Pyrazole Synthesis:

Knorr_Synthesis_Workflow start Start dissolve_dicarbonyl Dissolve 1,3-dicarbonyl in solvent start->dissolve_dicarbonyl add_hydrazine Add hydrazine derivative (and optional base) dissolve_dicarbonyl->add_hydrazine heat_reaction Heat reaction mixture (e.g., reflux) add_hydrazine->heat_reaction monitor_reaction Monitor reaction by TLC/LC-MS heat_reaction->monitor_reaction monitor_reaction->heat_reaction Incomplete workup Reaction workup (cooling, precipitation/evaporation) monitor_reaction->workup Reaction complete purification Purify product (recrystallization/chromatography) workup->purification end Final Product purification->end

Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Controlling Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis, and why is it important?

A1: Regioselectivity is the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products.[1][2] In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can result in two different regioisomeric pyrazoles. Controlling which isomer is formed is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and reactivity. Therefore, ensuring the selective synthesis of the desired isomer is crucial for efficiency in drug discovery and development.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is influenced by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][4] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1][3]

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[5][6]

  • Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): The reaction temperature and duration can determine whether the product distribution is under kinetic or thermodynamic control.[7][8] Shorter reaction times and lower temperatures often favor the kinetically controlled product (the one that forms faster), while longer reaction times and higher temperatures can lead to the thermodynamically more stable product.

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of regioisomers with low selectivity.

Possible Cause Troubleshooting Steps
Similar steric and electronic properties of the carbonyl groups. 1. Modify the Substrate: If possible, redesign the 1,3-dicarbonyl substrate to have a greater steric or electronic difference between the two carbonyl groups.[1] 2. Change the Hydrazine: Using a hydrazine with a bulky substituent can enhance steric direction.[3]
Suboptimal Reaction pH. 1. Acidic Conditions: Add a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) to protonate the hydrazine and alter its nucleophilicity.[1][9] 2. Basic Conditions: Employ a mild base (e.g., sodium acetate, triethylamine) to favor the attack of the more nucleophilic nitrogen of the substituted hydrazine.[1][9]
Inappropriate Solvent Choice. 1. Use Fluorinated Alcohols: Switch to solvents like TFE or HFIP, which have been demonstrated to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer.[5][6] 2. Solvent Screening: Perform a small-scale screen of various solvents (e.g., ethanol, methanol, acetic acid, DMF, DMAc) to identify the optimal medium for your specific substrates.[4][9]
Reaction is under thermodynamic control when kinetic control is desired (or vice versa). 1. For Kinetic Control: Run the reaction at a lower temperature for a shorter duration.[7][8] 2. For Thermodynamic Control: Increase the reaction temperature and/or extend the reaction time to allow the equilibrium to favor the more stable isomer.[7][8]

Issue 2: The major regioisomer formed is the undesired one.

Possible Cause Troubleshooting Steps
The inherent electronic and steric factors of the reactants favor the undesired isomer under the current conditions. 1. Reverse the Polarity of the Hydrazine Nucleophilicity: If using a substituted hydrazine, consider protecting one of the nitrogen atoms to direct the reaction to the other nitrogen.[10][11] 2. Utilize a Directing Group: In more advanced synthetic strategies, a directing group can be temporarily installed to force the reaction to proceed with the desired regiochemistry.[12]
Solvent is promoting the formation of the undesired isomer. As detailed in Issue 1, conduct a solvent screen. The polarity and hydrogen-bonding ability of the solvent can significantly alter the regiochemical outcome.[5]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine. [1]

SolventRatio of 5-furyl-3-CF₃ Isomer : 3-furyl-5-CF₃ Isomer
Ethanol (EtOH)36 : 64
2,2,2-Trifluoroethanol (TFE)85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3

This data clearly demonstrates that the use of fluorinated alcohols significantly favors the formation of the 5-furyl-3-CF₃ pyrazole isomer.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP [1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis for Rapid Formation of the Thermodynamically Favored Isomer [1]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to act as both solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Regioselectivity_Factors cluster_factors Influencing Factors Substrates Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Reaction_Conditions Reaction Conditions Substrates->Reaction_Conditions Regioisomer_A Regioisomer A Reaction_Conditions->Regioisomer_A Favors Path A Regioisomer_B Regioisomer B Reaction_Conditions->Regioisomer_B Favors Path B Steric_Effects Steric Hindrance Electronic_Effects Electronic Effects pH Reaction pH Solvent Solvent Choice Temperature Temperature Troubleshooting_Workflow Start Start: Low Regioselectivity Observed Check_Substrates Analyze Substrate Steric/Electronic Bias Start->Check_Substrates Modify_pH Optimize Reaction pH (Acidic vs. Basic) Check_Substrates->Modify_pH If bias is low Change_Solvent Screen Solvents (e.g., EtOH, TFE, HFIP) Modify_pH->Change_Solvent If still low Desired_Selectivity Desired Regioselectivity Achieved Modify_pH->Desired_Selectivity Success Control_Temp Adjust Temperature/Time (Kinetic vs. Thermodynamic) Change_Solvent->Control_Temp If still low Change_Solvent->Desired_Selectivity Success Control_Temp->Desired_Selectivity Success

References

Technical Support Center: Purification of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying pyrazole compounds?

A1: The primary challenges include the formation of regioisomers, which are often difficult to separate, colored impurities from starting materials, and issues with crystallization.[1] The separation of regioisomers typically requires careful chromatographic techniques, while discoloration may necessitate treatment with activated carbon or recrystallization.[2][3][4]

Q2: How can I identify the byproducts in my crude pyrazole mixture?

A2: A combination of chromatographic and spectroscopic methods is essential. Thin-layer chromatography (TLC) is the first step to visualize the number of components in your mixture. For definitive structural identification of byproducts like regioisomers or pyrazoline intermediates, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY), Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are required.[1][5]

Q3: My pyrazole compound is basic. Will it be stable on a standard silica gel column?

A3: Basic compounds can interact strongly with the acidic surface of standard silica gel, leading to tailing, poor separation, or even decomposition on the column. It is often recommended to use a deactivated stationary phase. This can be achieved by preparing a silica slurry containing a small amount of a base like triethylamine or ammonia.[6] Alternatively, using a less acidic stationary phase, such as neutral alumina, can be a better choice.[6]

Q4: Is it possible to separate pyrazole regioisomers without using column chromatography?

A4: While column chromatography is the most common and effective method, fractional recrystallization can sometimes be used to separate regioisomers.[4][7] This technique is only viable if the isomers have significantly different solubilities in a specific solvent system.[8] It requires multiple, careful recrystallization steps to progressively enrich one isomer, which can be labor-intensive and may lead to lower overall yields.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Multiple spots on TLC after initial purification, suggesting regioisomers.

  • Symptom: Your NMR spectrum shows duplicate sets of peaks, and TLC analysis reveals multiple spots with very close Rf values.[1]

  • Cause: Syntheses using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines frequently yield a mixture of regioisomers.[1][3]

  • Solution:

    • Optimize Column Chromatography: Use a shallower solvent gradient and test various eluent systems to maximize the separation between the spots. (See Table 1 for solvent suggestions).

    • Preparative TLC/HPLC: For small-scale separations or very difficult mixtures, preparative TLC or reverse-phase HPLC can be effective.

    • Fractional Recrystallization: If a suitable solvent is found where the isomers have different solubilities, this method can be attempted.[8]

Issue 2: The purified pyrazole product is colored (yellow, brown, or red).

  • Symptom: The final isolated solid or oil has a distinct color, but NMR analysis suggests it is otherwise pure.

  • Cause: Colored impurities often arise from side reactions or degradation of hydrazine starting materials.[1][3] These impurities can persist in trace amounts even after chromatography.

  • Solution:

    • Recrystallization with Charcoal: Dissolve the colored product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot-filter the solution to remove the charcoal and then allow the solution to cool and crystallize.[3]

    • Solvent Washes: Washing the solid product with a cold solvent in which the pyrazole is sparingly soluble can help remove colored impurities.

Issue 3: The pyrazole compound will not crystallize.

  • Symptom: After solvent removal, the product remains an oil or a waxy solid and fails to form crystals from various solvents.

  • Cause: The presence of residual solvent or minor impurities can inhibit crystal lattice formation. The compound may also naturally be a low-melting solid or an oil.

  • Solution:

    • High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating.

    • Solvent Screening: Systematically test a range of solvents from polar (ethanol, water) to nonpolar (hexane, cyclohexane) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[8] (See Table 2).

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

Data Presentation

Table 1: Common Eluent Systems for Pyrazole Chromatography

Eluent SystemPolarityTypical Use CaseNotes
Hexane / Ethyl AcetateLow to MediumThe most common starting point for many pyrazole derivatives. The ratio is varied to achieve optimal separation.A gradient from 5% to 50% ethyl acetate is a good starting range.
Dichloromethane / MethanolMedium to HighEffective for more polar pyrazole compounds.Start with 1-2% methanol and increase gradually.
Ethyl Acetate (100%)HighUsed for the separation of some regioisomers where other solvent systems fail.[2][7]Can lead to lower resolution if compounds are not strongly retained.
Toluene / AcetoneMediumAn alternative non-halogenated solvent system.Good for compounds with aromatic rings.

Table 2: Recommended Solvents for Pyrazole Recrystallization

Solvent / SystemTypeBest ForProcedure Notes
Ethanol or MethanolSingle ProticGeneral purpose for moderately polar pyrazoles.[8][9]Dissolve in hot solvent, filter if necessary, and cool slowly.
Cyclohexane or Petroleum EtherSingle NonpolarNonpolar pyrazole derivatives.[8]Good for removing polar impurities.
WaterSingle ProticHighly polar or salt-form pyrazoles.[8]Ensure the compound is stable in hot water.
Ethanol / WaterMixed ProticPolar pyrazoles that are too soluble in pure ethanol.[8]Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool.[6]
Ethyl Acetate / HexaneMixed AproticCompounds of intermediate polarity.Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool.

Mandatory Visualizations

troubleshooting_workflow cluster_symptoms Identify Symptom cluster_causes Potential Cause cluster_solutions Recommended Action start Low Purity of Final Compound symptom1 Multiple Close Spots on TLC / NMR Issues start->symptom1 symptom2 Product is Colored (Yellow/Brown) start->symptom2 symptom3 Broad or Depressed Melting Point start->symptom3 cause1 Regioisomer Mixture symptom1->cause1 cause2 Trace Impurities (e.g., from Hydrazine) symptom2->cause2 cause3 Residual Solvent or General Impurities symptom3->cause3 solution1 Optimize Column Chromatography (Gradient, Solvent System) cause1->solution1 solution2 Recrystallize with Activated Charcoal cause2->solution2 solution3 Recrystallize from a Different Solvent System cause3->solution3 solution4 Dry Under High Vacuum cause3->solution4

Caption: A troubleshooting flowchart for low purity issues in pyrazole purification.

purification_workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) crude->workup extract Crude Organic Extract workup->extract concentrate1 Concentrate (Rotary Evaporator) extract->concentrate1 chromatography Column Chromatography (Silica Gel or Alumina) concentrate1->chromatography fractions Combine Pure Fractions chromatography->fractions concentrate2 Concentrate Pure Fractions fractions->concentrate2 recrystallize Recrystallization concentrate2->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry final_product Pure Pyrazole Compound filter_dry->final_product

Caption: A general experimental workflow for the purification of pyrazole compounds.

Key Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general method for separating a mixture of two pyrazole regioisomers using silica gel chromatography.[4]

  • Materials:

    • Crude mixture of pyrazole regioisomers

    • Silica gel (60 Å, 230-400 mesh)

    • Eluent system (e.g., Hexane/Ethyl Acetate, as determined by TLC analysis)

    • Anhydrous sodium sulfate

    • Collection tubes or flasks

  • Experimental Procedure:

    • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will show clear separation (ΔRf > 0.1) between the two isomer spots.

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 Hexane/Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

    • Sample Loading: Dissolve the crude pyrazole mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.

    • Elution: Begin eluting the column with the starting solvent system. Collect fractions continuously. Gradually increase the polarity of the eluent (gradient elution) as required to move the compounds down the column.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure isomers.

    • Isolation: Combine the fractions containing each pure isomer separately. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified regioisomers.

Protocol 2: Mixed-Solvent Recrystallization

This method is highly effective when no single solvent is ideal for recrystallizing your pyrazole compound.[8]

  • Materials:

    • Crude pyrazole compound

    • A "good" solvent (in which the compound is highly soluble, e.g., ethanol, acetone)

    • A "poor" solvent (in which the compound is poorly soluble, e.g., water, hexane). The two solvents must be miscible.

    • Erlenmeyer flasks

    • Hot plate and filter funnel

  • Experimental Procedure:

    • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.

    • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • Clarification: If turbidity persists, add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

    • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

References

"by-products from the reaction of phenylhydrazine and ethyl acetoacetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of phenylhydrazine and ethyl acetoacetate to synthesize 1-phenyl-3-methyl-5-pyrazolone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 1-phenyl-3-methyl-5-pyrazolone.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of 1-phenyl-3-methyl-5-pyrazolone. What are the common causes and how can I improve it?

  • Answer: Low yields can stem from several factors. The reaction is sensitive to pH, temperature, and the purity of starting materials.

    • Inappropriate pH: The reaction is typically favored under weakly acidic to neutral conditions. Some protocols suggest adjusting the pH of the phenylhydrazine solution to 5.0-6.5 with an acid like hydrochloric acid before the addition of ethyl acetoacetate.[1][2]

    • Suboptimal Temperature: The reaction temperature should be carefully controlled. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of by-products. A common temperature range is 50-90°C.[1][2]

    • Impure Starting Materials: Phenylhydrazine can oxidize and degrade over time, leading to colored impurities and reduced reactivity.[][4] It is advisable to use freshly distilled or high-purity phenylhydrazine.

    • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[5]

Issue 2: Formation of Colored Impurities

  • Question: My final product is yellow or reddish-brown instead of the expected white or pale-yellow crystals. What causes this discoloration and how can I prevent it?

  • Answer: The formation of colored impurities is a common issue and is often related to the stability of phenylhydrazine and the reaction conditions.

    • Oxidation of Phenylhydrazine: Phenylhydrazine is susceptible to air oxidation, which can form colored by-products.[][4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

    • Side Reactions: At elevated temperatures or under strongly acidic conditions, side reactions can lead to colored polymeric materials.

    • Purification: The colored impurities can often be removed during purification. Recrystallization from a suitable solvent system, such as ethanol/water or methanol/acetone, is typically effective.[1][2] The use of activated charcoal during recrystallization can also help to decolorize the product.[1][6]

Issue 3: Difficulty in Product Purification and Crystallization

  • Question: I am having trouble obtaining pure crystals of 1-phenyl-3-methyl-5-pyrazolone. What are some effective purification strategies?

  • Answer: Purification is crucial for obtaining a high-purity product.

    • Recrystallization: This is the most common and effective method for purifying 1-phenyl-3-methyl-5-pyrazolone. Effective solvent systems include:

      • Anhydrous methanol[1][2]

      • Methanol-acetone mixed solvent[1][2]

      • Ethanol-water mixture[7]

    • Washing: After filtration, washing the crude product with cold water can help remove residual starting materials and salts.[8]

    • "Oiling Out": In some cases, the product may separate as an oil rather than a crystalline solid during crystallization. This can sometimes be mitigated by seeding the solution with a small crystal of the pure product or by adjusting the cooling rate.

Frequently Asked Questions (FAQs)

Q1: What are the main by-products in the reaction of phenylhydrazine and ethyl acetoacetate?

A1: The primary by-products can be categorized as follows:

  • Regioisomers: If a substituted phenylhydrazine or a non-symmetrical β-ketoester is used, the formation of regioisomeric pyrazolones is possible.[9]

  • Incomplete Cyclization Products: In some instances, the intermediate phenylhydrazone may not fully cyclize, leading to its presence as an impurity.

  • Products of Side Reactions: Under certain conditions, especially with additional reagents, other heterocyclic systems like pyridazines or pyrazoles can be formed.[10] In the presence of an aldehyde, a common by-product is the corresponding 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol).[11][12]

  • Degradation Products: Phenylhydrazine can decompose, especially when heated or exposed to air, leading to a variety of colored and tarry by-products.[]

Q2: What is the role of an acid catalyst in this reaction?

A2: While the reaction can proceed without a catalyst, a weak acid is often used to protonate the carbonyl group of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by the phenylhydrazine.[12] This can increase the reaction rate. However, strong acids can promote side reactions, such as the Fischer indole synthesis, if an enolizable ketone or aldehyde is present.[7]

Q3: Can other solvents be used for this reaction?

A3: Yes, while alcohols like methanol and ethanol are common, other solvents have been reported. For instance, some procedures use dioxane.[7][13] Solvent-free reactions have also been described, which can be a greener alternative.[14] The choice of solvent can influence the reaction rate and the solubility of the product, which can affect its crystallization.

Q4: What are the expected spectroscopic data for 1-phenyl-3-methyl-5-pyrazolone?

A4: The spectroscopic data can vary slightly depending on the solvent due to tautomerism.

  • ¹H NMR (in CDCl₃):

    • δ 2.18 (s, 3H, CH₃)

    • δ 3.42 (s, 2H, CH₂)

    • δ 7.17 (t, 1H, Ar-H)

    • δ 7.38 (t, 2H, Ar-H)

    • δ 7.84 (d, 2H, Ar-H)[14]

  • ¹³C NMR (in CDCl₃):

    • δ 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2[14]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 1-Phenyl-3-methyl-5-pyrazolone

Phenylhydrazine (moles)Ethyl Acetoacetate (moles)SolventCatalyst (mol%)Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
0.50.5MethanolHCl (to pH 5.9)50-552 (addition) + 1-3 (reflux)97.699.6[1][2]
0.50.5MethanolHCl (to pH 5.0)40-901-696.399.3[1][2]
0.50.5MethanolHCl (to pH 6.0)40-901-694.899.7[1][2]
0.22 (ethyl acetoacetate)0.20 (methyl hydrazine)NoneNone80-901.5~100-[14]
--EthanolNoneReflux---

Experimental Protocols

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • In a 500 mL three-necked flask equipped with a stirrer, add 80 mL of methanol and 54.1 g (0.5 mol) of phenylhydrazine.

  • Stir the mixture and add concentrated hydrochloric acid dropwise to adjust the pH to approximately 5.9.

  • Heat the solution to 50°C.

  • Over a period of 2 hours, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise, while maintaining the reaction temperature between 50-55°C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 1-3 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crude product by filtration.

Purification by Recrystallization

  • Transfer the crude product to a flask.

  • Add a suitable solvent, such as a methanol-acetone mixture, and heat the mixture to dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is refluxed for a short period.

  • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The expected melting point of the pure product is in the range of 127-127.6°C.[1][2]

Visualizations

Reaction_Pathway phenylhydrazine Phenylhydrazine intermediate Phenylhydrazone Intermediate phenylhydrazine->intermediate + Ethyl Acetoacetate - H₂O ethyl_acetoacetate Ethyl Acetoacetate pyrazolone 1-Phenyl-3-methyl-5-pyrazolone intermediate->pyrazolone Intramolecular Cyclization - EtOH

Caption: Reaction pathway for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Mix Phenylhydrazine and Methanol ph_adjust Adjust pH with HCl start->ph_adjust heating Heat to 50-55°C ph_adjust->heating add_eaa Add Ethyl Acetoacetate heating->add_eaa react Stir for 1-3 hours add_eaa->react cool Cool Reaction Mixture react->cool filtrate Filter Crude Product cool->filtrate recrystallize Recrystallize from Methanol/Acetone filtrate->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry

Caption: Experimental workflow for the synthesis and purification of 1-phenyl-3-methyl-5-pyrazolone.

References

"how to remove unreacted starting materials from pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazoles, with a specific focus on the removal of unreacted starting materials.

Troubleshooting Guide

Issue: Presence of Unreacted Starting Materials in the Crude Product

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows spots corresponding to the 1,3-dicarbonyl compound and/or hydrazine starting materials.

  • Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product displays peaks attributable to the starting materials.

  • The isolated product has a low melting point or a broad melting point range.

  • The reaction mixture may be colored (e.g., yellow or red) due to impurities from side reactions involving the hydrazine starting material.[1]

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Suboptimal Stoichiometry: The ratio of reactants may not be optimal, leading to an excess of one of the starting materials.

  • Reagent Purity: The purity of the starting materials or solvents could affect the reaction efficiency.

Solutions:

Purification MethodDescriptionApplicability
Recrystallization This is a primary purification technique for solid products. The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the pure pyrazole crystallizes out, leaving the more soluble impurities in the solvent.Effective when the pyrazole product is a solid and has significantly different solubility from the starting materials in a particular solvent.
Acid-Base Extraction Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic starting materials like 1,3-dicarbonyl compounds.Useful for separating the basic pyrazole product from neutral or acidic impurities. The pyrazole can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Column Chromatography This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel).[2]A versatile method for separating the pyrazole product from both unreacted starting materials and other byproducts, especially for non-crystalline products.[2]
Azeotropic Distillation For volatile impurities like hydrazine, forming an azeotrope with a solvent (e.g., xylene) can facilitate its removal by distillation.[3]Specifically useful for removing excess hydrazine hydrate from the reaction mixture.[3]
Bisulfite Extraction Unreacted aldehydes and reactive ketones can be selectively removed by forming a water-soluble bisulfite adduct.[4]Applicable for the removal of unreacted 1,3-dicarbonyl starting materials, particularly aldehydes and sterically unhindered ketones.[4]
Precipitation If the pyrazole product is insoluble in a particular solvent in which the starting materials are soluble, it can be precipitated out of the solution.[5]A straightforward method when there is a significant solubility difference between the product and impurities.[5]

Frequently Asked Questions (FAQs)

Q1: How can I remove excess hydrazine from my reaction mixture?

A1: Several methods can be employed to remove excess hydrazine:

  • Aqueous Wash: If your pyrazole product is soluble in an organic solvent and insoluble in water, you can wash the organic layer with water to remove the water-soluble hydrazine.

  • Azeotropic Distillation: Distilling the reaction mixture with a solvent like xylene can effectively remove hydrazine as an azeotrope.[3]

  • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., dilute HCl) will convert the basic hydrazine into its water-soluble salt, which can then be separated in the aqueous layer. Be cautious, as your pyrazole product may also be basic and could be extracted into the aqueous layer.

  • Chemical Quenching: In some specific cases, oxidizing agents like hydrogen peroxide have been used to destroy residual hydrazine, but this method's compatibility with the pyrazole product must be carefully evaluated.[6]

Q2: My crude product contains unreacted 1,3-dicarbonyl compound. How can I purify my pyrazole?

A2: To remove unreacted 1,3-dicarbonyl compounds, consider the following:

  • Column Chromatography: This is a very effective method for separating the pyrazole from the dicarbonyl compound based on their different polarities.[2]

  • Acid-Base Extraction: Since the pyrazole is basic, it can be extracted into an acidic aqueous solution, leaving the neutral 1,3-dicarbonyl compound in the organic layer. The pyrazole can then be recovered.

  • Bisulfite Extraction: For aldehyde or reactive ketone starting materials, washing with a saturated sodium bisulfite solution can selectively remove the carbonyl compound as a water-soluble adduct.[4]

Q3: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I separate them?

A3: The formation of regioisomers is a common challenge, especially with unsymmetrical 1,3-dicarbonyls.[7] Separating these isomers can be difficult due to their similar physical properties.

  • Fractional Crystallization: If the regioisomers have different solubilities, careful and repeated crystallization may allow for their separation.

  • Preparative Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system is often the most effective method for separating regioisomers.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1M hydrochloric acid. The basic pyrazole will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers. The unreacted 1,3-dicarbonyl compound will remain in the organic layer.

  • Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M sodium hydroxide, saturated sodium bicarbonate) until the solution is basic (check with pH paper).

  • The pyrazole product should precipitate out if it is a solid. If it is an oil, extract it with an organic solvent.

  • Collect the solid product by filtration or separate the organic layer containing the product.

  • Wash the product with water and dry it under a vacuum.

Protocol 2: Removal of Excess Hydrazine by Azeotropic Distillation

  • To the reaction mixture containing the product and excess hydrazine, add a solvent that forms an azeotrope with hydrazine, such as xylene or toluene.[3]

  • Set up a distillation apparatus.

  • Heat the mixture to the boiling point of the azeotrope.

  • Continue the distillation until all of the azeotrope (and thus the excess hydrazine) has been removed.

  • The pyrazole product will remain in the distillation flask and can be further purified if necessary.

Process Diagrams

Pyrazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (1,3-Dicarbonyl & Hydrazine) reaction Reaction (e.g., Knorr Synthesis) start->reaction crude Crude Product reaction->crude Completion purification Purification (See Decision Flowchart) crude->purification pure_product Pure Pyrazole purification->pure_product

Caption: A general workflow for pyrazole synthesis and purification.

Purification_Decision_Tree cluster_hydrazine Excess Hydrazine? cluster_dicarbonyl Excess 1,3-Dicarbonyl? cluster_final_purification Final Purification start Crude Pyrazole Mixture q_hydrazine Is excess hydrazine present? start->q_hydrazine a_hydrazine_yes Azeotropic Distillation or Acid Wash q_hydrazine->a_hydrazine_yes Yes q_dicarbonyl Is excess 1,3-dicarbonyl present? q_hydrazine->q_dicarbonyl No a_hydrazine_yes->q_dicarbonyl a_dicarbonyl_yes Acid-Base Extraction or Bisulfite Wash q_dicarbonyl->a_dicarbonyl_yes Yes final_purification Column Chromatography or Recrystallization q_dicarbonyl->final_purification No a_dicarbonyl_yes->final_purification pure_product Pure Pyrazole final_purification->pure_product

Caption: A decision flowchart for selecting a purification method.

References

Technical Support Center: Minimizing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to minimize the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why are they a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two or more different pyrazole products.[1][2][3] The formation of a mixture of regioisomers is a significant concern because different isomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. This complicates purification processes, reduces the yield of the desired product, and can be a critical issue in drug discovery and development where specific isomers are required for therapeutic efficacy.[4][5]

Q2: What is the primary cause of regioisomer formation in the Knorr pyrazole synthesis?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[2][3] This leads to the formation of two different hydrazone intermediates, which then cyclize to form a mixture of the corresponding pyrazole regioisomers.[1][3] Significant regioselectivity is typically only achieved when there are substantial steric or electronic differences between the substituents on the reactants.[3]

Q3: What are the key factors that influence regioselectivity in pyrazole synthesis?

A3: The regiochemical outcome is determined by a combination of factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[2]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the reaction. A bulkier substituent on either reactant can favor the attack of the hydrazine on the less sterically hindered carbonyl group.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH are often the most critical factors and can significantly influence which regioisomer is favored.[2][4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[2]

Troubleshooting Guides

Problem 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Solution:

Improving regioselectivity in this classic pyrazole synthesis often requires modification of the reaction conditions. Here are several strategies to try:

  • Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.[4] Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the formation of one regioisomer over the other.[4][6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus increasing regioselectivity.[6]

  • pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid (e.g., HCl, acetic acid) can favor one reaction pathway, while neutral or basic conditions might favor the other.[1][2]

  • Temperature Control: In some cases, temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the regioisomeric ratio. Experimenting with different reaction temperatures is advisable.[7]

  • Use of Catalysts: Certain catalysts can promote regioselectivity. For example, nano-ZnO has been reported as an efficient catalyst in some pyrazole syntheses.[8]

Problem 2: I've tried optimizing reaction conditions, but the regioselectivity is still poor. Are there alternative synthetic strategies?

Solution:

When optimizing reaction conditions is insufficient, modifying the starting materials or choosing a different synthetic route can provide a solution:

  • Structural Modification of Starting Materials: Introducing a bulky substituent or a strong electron-withdrawing group on either the 1,3-dicarbonyl compound or the hydrazine can create a strong steric or electronic bias, leading to the preferential formation of a single regioisomer.[4]

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, resulting in the formation of a single product.[1][4]

  • Alternative Regioselective Syntheses: Other synthetic methods are known to provide high regioselectivity. These include:

    • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or nitrilimines with alkenes can offer excellent control over regiochemistry.[9]

    • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines can also lead to pyrazoles, often with good regioselectivity.[10]

Data Presentation: Regioisomeric Ratios in Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and substituted hydrazines.

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineEtOH55:45[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineTFE95:5[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1[6]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineEtOH60:40[6]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineTFE96:4[6]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneMethylhydrazineHFIP>99:1[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEtOH50:50[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineTFE90:10[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineHFIP>99:1[6]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol describes a general procedure for the Knorr condensation that favors the formation of one regioisomer through the use of 2,2,2-trifluoroethanol (TFE).

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone in TFE.

    • Add methylhydrazine (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Visualizations

G start1 Unsymmetrical 1,3-Dicarbonyl intermediate1 Intermediate A (Attack at C1) start1->intermediate1 Pathway A intermediate2 Intermediate B (Attack at C3) start1->intermediate2 Pathway B start2 Substituted Hydrazine (R'-NHNH2) start2->intermediate1 start2->intermediate2 product1 Regioisomer 1 intermediate1->product1 Cyclization product2 Regioisomer 2 intermediate2->product2 Cyclization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

G cluster_conditions Condition Optimization cluster_strategy Alternative Strategies start Poor Regioselectivity Observed decision1 Modify Reaction Conditions? start->decision1 action1 Change Solvent (e.g., TFE, HFIP) decision1->action1 Yes decision2 Alternative Strategy Needed? decision1->decision2 No action1->decision2 action2 Adjust pH (Acidic/Basic Catalysis) action2->decision2 action3 Vary Temperature action3->decision2 action4 Modify Starting Materials (Steric/Electronic Bias) decision2->action4 Yes end Desired Regioisomer Obtained decision2->end No (Optimized) action4->end action5 Use 1,3-Dicarbonyl Surrogates (e.g., Enaminones) action5->end action6 Employ Different Reaction Type (e.g., Cycloaddition) action6->end

Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.

References

Technical Support Center: Recrystallization Techniques for Purifying Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole esters using recrystallization techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of pyrazole esters, offering step-by-step solutions to overcome these common challenges.

Question: My pyrazole ester is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the pyrazole ester. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" (dissolving) solvent to the hot solution to decrease the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Down the Cooling Process: Ensure the solution cools to room temperature as slowly as possible. An insulated container or a dewar can facilitate gradual cooling, which encourages the formation of crystals over oil droplets.[1]

  • Modify the Solvent System: Experiment with a different solvent or a new mixed-solvent combination. A solvent with a lower boiling point might be advantageous.[1] For pyrazole esters, which are often of intermediate polarity, combinations like hexane/ethyl acetate or hexane/acetone can be effective.[1]

  • Introduce a Seed Crystal: If a small amount of the pure, solid pyrazole ester is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a nucleation site.[1]

  • Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic scratches that serve as nucleation sites for crystal growth.

Question: The recrystallization yield of my pyrazole ester is very low. How can I improve it?

Answer: A low yield can be attributed to several factors.[1] Consider the following to improve the recovery of your purified pyrazole ester:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling, thus reducing your yield.[1]

  • Ensure Thorough Cooling: Allow the solution to cool completely. After reaching room temperature, placing the flask in an ice bath can further decrease the solubility of the pyrazole ester and promote more complete precipitation.

  • Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole ester when hot but have very low solubility for it when cold. A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers; for esters, solvents like ethyl acetate can be a good starting point.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to recover a second crop of crystals. Be aware that this second crop may be less pure than the first.

Question: No crystals are forming even after my solution has cooled. What steps can I take?

Answer: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated. Here are some techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the solution's meniscus.

    • Seed Crystals: Add a tiny crystal of the pure pyrazole ester to the solution.[1]

  • Increase Concentration: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the pyrazole ester. Allow the more concentrated solution to cool slowly.

  • Reduce the Amount of Solvent: If the solution is clear, it is likely too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again.

  • Change the Solvent System: If a single solvent is not working, a mixed-solvent system may be more effective. Dissolve the pyrazole ester in a "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexane) dropwise at the boiling point until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

Question: How can I remove colored impurities during the recrystallization of my pyrazole ester?

Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Dissolve the crude pyrazole ester in the minimum amount of hot solvent.

  • Allow the solution to cool slightly and then add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to form purified crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole esters?

A1: The choice of solvent is critical and depends on the polarity of the specific pyrazole ester. Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1] Mixed solvent systems are also highly effective, such as ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]

Q2: Can I use recrystallization to separate regioisomers of a pyrazole ester?

A2: Yes, fractional recrystallization can be an effective method for separating regioisomers if they have sufficiently different solubilities in a particular solvent system.[1] This technique involves multiple recrystallization steps to progressively enrich one isomer.

Q3: My pyrazole ester seems to be insoluble in most common recrystallization solvents. What should I do?

A3: If your pyrazole ester has very low solubility, you may need to consider less common solvents or solvent mixtures. For highly nonpolar compounds, toluene or xylene might be effective. For very polar compounds, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be used, although their high boiling points can make them difficult to remove. Alternatively, purification by column chromatography may be a more suitable method for compounds that are difficult to recrystallize.

Data Presentation

Table 1: Common Solvents for Pyrazole Ester Recrystallization

Solvent / Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighEffective for more polar pyrazole esters.[1]
MethanolProticHighA good general-purpose solvent for many pyrazole derivatives.[1]
IsopropanolProticMediumA common choice for cooling crystallization.[1]
Ethyl AcetateAproticMediumOften a good starting point for esters due to similar functionality.
Hexane / Ethyl AcetateMixed Nonpolar/AproticLow to MediumA versatile system for compounds of intermediate polarity.[1]
Hexane / AcetoneMixed Nonpolar/AproticLow to MediumAnother useful combination for tuning solvent polarity.[1]
CyclohexaneNonpolarLowSuitable for less polar pyrazole esters.[1]

Table 2: Solubility of 1H-Pyrazole in Various Solvents (for reference)

This table summarizes the solubility of the parent 1H-pyrazole, which can serve as a starting point for solvent selection for pyrazole derivatives.

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31
Benzene46.516.8

Data sourced from ChemicalBook.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole ester is identified.

  • Dissolution: Place the crude pyrazole ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid dissolves completely.[1] Add more solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.[1] Crystal formation should be observed. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude pyrazole ester in a minimal amount of a hot "good" solvent (in which the compound is soluble).

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

Recrystallization_Workflow Start Start with Crude Pyrazole Ester Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (if insoluble impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temperature Dissolve->Cool No Impurities HotFilter->Cool Yes IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Pyrazole Ester Dry->End

Caption: General experimental workflow for the recrystallization of pyrazole esters.

Troubleshooting_Tree Problem Recrystallization Problem NoCrystals No Crystals Formed Problem->NoCrystals OilingOut Compound 'Oils Out' Problem->OilingOut LowYield Low Yield Problem->LowYield SolutionTooDilute Solution too dilute? NoCrystals->SolutionTooDilute CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast TooMuchSolvent Too much solvent used? LowYield->TooMuchSolvent EvaporateSolvent Evaporate some solvent and cool again SolutionTooDilute->EvaporateSolvent Yes InduceNucleation Induce Nucleation: - Scratch flask - Add seed crystal SolutionTooDilute->InduceNucleation No CoolSlowly Cool more slowly (insulate flask) CoolingTooFast->CoolSlowly Yes WrongSolvent Change solvent system or add more 'good' solvent CoolingTooFast->WrongSolvent No UseMinSolvent Use minimum amount of hot solvent TooMuchSolvent->UseMinSolvent Yes IncompleteCooling Cool thoroughly in an ice bath TooMuchSolvent->IncompleteCooling No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Optimizing Catalyst Choice for Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the Knorr pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The reaction is typically catalyzed by an acid.[1] The catalyst's primary role is to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. This initial step forms a hydrazone intermediate. The catalyst then facilitates the subsequent intramolecular cyclization and dehydration to yield the final pyrazole product.[2]

Q2: What are the most common catalysts used for the Knorr pyrazole synthesis?

The most commonly employed catalysts are Brønsted acids. Glacial acetic acid is a frequently used catalyst, often in small, catalytic amounts.[2][3] Other acids can also be used, and the choice of catalyst can influence reaction rate and yield. In some variations of the synthesis, particularly when using hydrazine salts (e.g., phenylhydrazine hydrochloride), the salt itself can provide the necessary acidity, though this can sometimes lead to the formation of colored impurities.

Q3: Can Lewis acids be used as catalysts for this reaction?

While Brønsted acids are more common, the use of Lewis acids has been explored. However, one study investigating various additives, including 11 different electrophilic Lewis acids, found that most of them significantly slowed down the thioesterification in a related pyrazole formation reaction.[4] Only Ga(NO₃)₃ showed a mild increase in the reaction rate.[4] This suggests that Lewis acids are generally less effective than Brønsted acids for promoting the Knorr pyrazole synthesis.

Q4: Are there "green" or heterogeneous catalyst options available?

Yes, research into more environmentally friendly catalytic systems is ongoing. For instance, ammonium chloride has been reported as a green catalyst for the synthesis of 3,5-dimethyl pyrazole.[5] Additionally, magnetically separable modified heteropoly acids have been developed as reusable heterogeneous catalysts for the synthesis of pyranopyrazoles, a related class of compounds.[6]

Q5: How does the catalyst choice affect the regioselectivity of the reaction?

When an unsymmetrical 1,3-dicarbonyl compound is used, two regioisomeric pyrazoles can be formed. The choice of catalyst, along with the solvent and other reaction conditions, can influence the regioselectivity. The reaction pH, which is directly affected by the catalyst, is a critical factor.[7] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence which carbonyl group is attacked first.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity - Ensure the acid catalyst is of good quality and not degraded.- For solid catalysts, ensure they are properly activated if required.- Consider switching to a stronger Brønsted acid if a weak acid is being used, but be mindful of potential side reactions.
Incorrect Catalyst Loading - The amount of catalyst can be critical. Start with a catalytic amount (e.g., a few drops of glacial acetic acid) and optimize from there.[1]- Both too little and too much catalyst can be detrimental to the reaction yield.
Catalyst Inhibition - Certain functional groups on the substrates or impurities in the reaction mixture could be poisoning the catalyst.- Ensure starting materials are pure.
Reaction pH is Not Optimal - The pH of the reaction mixture can significantly impact the rate of reaction. Acidic conditions generally favor the reaction.[4]- If using a hydrazine salt, the initial pH might be too low, consider adding a mild base to adjust.

Issue 2: Formation of Significant Side Products or Impurities

Potential Cause Troubleshooting Steps
Catalyst-Induced Degradation - A very strong acid catalyst or high catalyst concentration might be causing the starting materials or the product to degrade.- Try using a milder acid or reducing the catalyst amount.
Side Reactions Promoted by the Catalyst - The catalyst might be promoting undesired side reactions. For example, some catalysts might favor self-condensation of the dicarbonyl compound.- Screen different types of catalysts (e.g., different Brønsted acids, or a heterogeneous catalyst) to see if the side product profile changes.
Use of Hydrazine Salts - Using hydrazine salts like phenylhydrazine hydrochloride can lead to the formation of colored impurities.[8]

Issue 3: Poor Regioselectivity

Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Solvent System - The interplay between the catalyst and solvent is crucial for controlling regioselectivity.- The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[9]
Incorrect Reaction pH - As mentioned, the pH affects the protonation state of the hydrazine and thus its nucleophilicity.[7]- Carefully controlling the amount and type of acid catalyst can help steer the reaction towards the desired regioisomer.

Data Presentation

The following table summarizes reaction conditions for the synthesis of various pyrazole derivatives via the Knorr synthesis and its modifications. Note that this is not a direct comparison of catalysts for the same reaction but provides examples of conditions used in different syntheses.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst / SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNeat (exothermic)Reflux1-[2]
Ethyl benzoylacetateHydrazine hydrateGlacial acetic acid / 1-Propanol~1001-[2]
Acetyl acetoneHydrazineAmmonium Chloride / Ethanol---[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanolRT--[9]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFERT--[9]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIPRT--[9]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate[2]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Protocol 2: Synthesis of Edaravone from Ethyl Acetoacetate and Phenylhydrazine[2]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

  • The pure pyrazolone can be obtained by recrystallization from ethanol.

Visualizations

Knorr_Pyrazole_Synthesis_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Protonated_Carbonyl Protonated Carbonyl 1,3-Dicarbonyl->Protonated_Carbonyl + H+ (from Catalyst) Hydrazine Hydrazine Hydrazone_Intermediate Hydrazone Intermediate Hydrazine->Hydrazone_Intermediate Acid_Catalyst Acid_Catalyst Protonated_Carbonyl->Hydrazone_Intermediate + Hydrazine - H2O Water Water Protonated_Carbonyl->Water Cyclic_Intermediate Cyclic Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole_Product Pyrazole_Product Cyclic_Intermediate->Pyrazole_Product - H2O Cyclic_Intermediate->Water Pyrazole_Product->Acid_Catalyst Regenerates

Caption: Mechanism of the acid-catalyzed Knorr pyrazole synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 1,3-Dicarbonyl and Hydrazine Derivative Solvent_Catalyst Add Solvent and Catalyst Reactants->Solvent_Catalyst Heating Heat to Reaction Temperature (e.g., reflux) Solvent_Catalyst->Heating Monitoring Monitor Progress (e.g., TLC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Isolation Isolate Crude Product (Filtration/Evaporation) Cooling->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification

Caption: General experimental workflow for Knorr pyrazole synthesis.

Troubleshooting_Catalyst_Choice Start Low Yield or Side Products? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Optimize_Loading Optimize Catalyst Loading Check_Purity->Optimize_Loading Change_Catalyst Consider Changing Catalyst Type (e.g., milder acid, heterogeneous) Optimize_Loading->Change_Catalyst Regioselectivity_Issue Poor Regioselectivity? Change_Catalyst->Regioselectivity_Issue No_Improvement No Improvement Change_Catalyst->No_Improvement Solvent_System Modify Solvent System (e.g., use fluorinated alcohol) Regioselectivity_Issue->Solvent_System Yes Success Improved Results Regioselectivity_Issue->Success No Control_pH Fine-tune Reaction pH with Catalyst Choice Solvent_System->Control_pH Control_pH->Success

Caption: Troubleshooting decision tree for catalyst choice in Knorr pyrazole synthesis.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the regioselectivity of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing the formation of two regioisomers in our pyrazole synthesis. How can we improve the regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The choice of solvent plays a crucial role in controlling the regioselectivity. Switching to fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of a single isomer compared to standard solvents like ethanol.[2][3][4][5]

Q2: What is the proposed mechanism behind the improved regioselectivity observed with fluorinated alcohols?

A2: The enhanced regioselectivity in fluorinated alcohols is attributed to their non-nucleophilic nature.[2] In protic solvents like ethanol, the solvent can compete with the hydrazine as a nucleophile, attacking the more reactive carbonyl group of the 1,3-dicarbonyl compound. This competition can lead to a mixture of regioisomers. TFE and HFIP, being non-nucleophilic, do not compete in this initial attack, allowing the regioselectivity to be governed primarily by the electronic and steric factors of the reactants.[2]

Q3: Besides solvent choice, what other factors can influence the regioselectivity of pyrazole formation?

A3: Several factors beyond the solvent can influence regioselectivity:

  • Substrate Control: Introducing significant steric bulk or strong electron-withdrawing/donating groups on one side of the 1,3-dicarbonyl compound can favor the nucleophilic attack at a specific carbonyl group.[5]

  • pH: The pH of the reaction medium can influence the outcome. Acidic conditions, often employed when using hydrazine hydrochlorides, can favor the formation of one isomer, while basic conditions might favor the other.[1]

  • Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio in some cases.[6]

Q4: Are there any "green" or more sustainable solvent options that can also provide good regioselectivity?

A4: Yes, research into green and sustainable synthesis has explored the use of deep eutectic solvents (DESs) for pyrazole synthesis.[7][8] These solvents can offer benefits such as high selectivity, accelerated reaction rates, and biodegradability.[7] Additionally, water has been used as a solvent in some pyrazole syntheses, particularly in combination with techniques like phase transfer catalysis or sonication.[7][9]

Troubleshooting Guides

Issue 1: Poor or inconsistent regioselectivity in the reaction of a 1,3-diketone with methylhydrazine.

Possible Cause Troubleshooting Step
Solvent-mediated side reactions. Standard protic solvents like ethanol can act as competing nucleophiles.[2] Solution: Switch to a non-nucleophilic, fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3][4]
Sub-optimal reaction temperature. The reaction temperature can influence the kinetic vs. thermodynamic control of the reaction. Solution: Monitor the reaction at different temperatures (e.g., room temperature vs. reflux) using TLC or LC-MS to determine the optimal condition for the desired regioisomer.
Influence of pH. The acidity or basicity of the reaction mixture can affect the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl. Solution: If using a hydrazine salt (e.g., hydrochloride), consider adding a mild base like sodium acetate to buffer the reaction.[1] Conversely, for other systems, the addition of a catalytic amount of acid might be beneficial.

Issue 2: Difficulty in separating the resulting regioisomers.

Possible Cause Troubleshooting Step
Similar polarity of the isomers. Regioisomers often have very similar physical properties, making them challenging to separate by standard column chromatography. Solution 1: Optimize the reaction conditions to favor the formation of a single isomer, as described in Issue 1. Solution 2: Explore alternative purification techniques such as preparative HPLC or crystallization. In some cases, derivatization of the mixture to introduce a group that alters the polarity of one isomer can facilitate separation.

Data Presentation

Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of 1,3-Diketones with Methylhydrazine.

Entry1,3-Diketone (R1, R2)SolventRegioisomeric Ratio (Desired:Undesired)Overall Yield (%)Reference
12-Furyl, CF3EtOH36:6499[2]
22-Furyl, CF3TFE85:1599[2]
32-Furyl, CF3HFIP97:398[2]
42-Furyl, CF2CF3EtOH64:3693[2]
52-Furyl, CF2CF3TFE98:299[2]
62-Furyl, CF2CF3HFIP>99:<199[2]
72-Furyl, CO2EtEtOH44:5686[2]
82-Furyl, CO2EtTFE89:1199[2]
92-Furyl, CO2EtHFIP93:798[2]

Experimental Protocols

General Procedure for the Regioselective Synthesis of N-Methylpyrazoles using Fluorinated Alcohols

This protocol is adapted from the work of Fustero et al. and is a general guideline.[2]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen fluorinated solvent (2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of approximately 0.1-0.5 M.

  • Addition of Hydrazine: To the stirring solution, add methylhydrazine (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from less than an hour to several hours depending on the substrate.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexane and ethyl acetate) or by recrystallization to obtain the desired pyrazole regioisomer.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and determine the regiochemical outcome.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_ethanol Protic Solvent (e.g., Ethanol) cluster_hfip Non-Nucleophilic Solvent (e.g., HFIP) Diketone Unsymmetrical 1,3-Diketone Attack_EtOH Solvent Attack on More Reactive Carbonyl Diketone->Attack_EtOH EtOH (competing nucleophile) Attack_Hydrazine1 Hydrazine Attack on Less Reactive Carbonyl Diketone->Attack_Hydrazine1 Attack_Hydrazine2 Hydrazine Attack on More Reactive Carbonyl Diketone->Attack_Hydrazine2 Selective_Attack Selective Hydrazine Attack on More Reactive Carbonyl Diketone->Selective_Attack Hydrazine Hydrazine Substituted Hydrazine Mixture Mixture of Regioisomers Attack_Hydrazine1->Mixture Cyclization & Dehydration Attack_Hydrazine2->Mixture Cyclization & Dehydration Single_Isomer Single Regioisomer (Major Product) Selective_Attack->Single_Isomer Cyclization & Dehydration

Caption: Solvent influence on pyrazole formation regioselectivity.

Experimental_Workflow Start Start Dissolve Dissolve 1,3-Diketone in Fluorinated Solvent Start->Dissolve Add_Hydrazine Add Substituted Hydrazine Dissolve->Add_Hydrazine Monitor Monitor Reaction (TLC/LC-MS) Add_Hydrazine->Monitor Workup Solvent Removal (Reduced Pressure) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for regioselective pyrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate and Other Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold remains a cornerstone in the development of novel anti-inflammatory agents, with numerous derivatives demonstrating potent efficacy. This guide provides a comparative overview of the anti-inflammatory profile of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate against other notable pyrazole-based compounds, supported by experimental data from referenced studies.

Introduction to Pyrazole Derivatives as Anti-Inflammatory Agents

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile template for the design of pharmacologically active molecules. A significant class of pyrazole derivatives exhibits potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2, an isoform induced during inflammation, over the constitutively expressed COX-1 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects.

This guide will focus on the comparative analysis of this compound and its analogs against established and experimental pyrazole-based anti-inflammatory drugs.

In Vitro Anti-Inflammatory Activity: COX Inhibition

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. The in vitro inhibitory activity of several pyrazole derivatives against COX-1 and COX-2 is summarized below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.045333
SC-558>1000.05>2000
Thymol-pyrazole hybrid 8b 13.60.043316
Thymol-pyrazole hybrid 8g 12.060.045268

Data for thymol-pyrazole hybrids are from in vitro studies on synthesized compounds.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of test compounds. The percentage of edema inhibition reflects the compound's ability to suppress the inflammatory response.

While specific data for this compound was not identified in the reviewed literature, a study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives provides valuable insights into the anti-inflammatory potential of this structural class.[1][2]

CompoundDose (mg/kg)Time (h)% Edema Inhibition
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate10345.8
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate10352.1
Indomethacin (Standard)10362.5

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX2 Inhibition

Caption: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow cluster_0 Experimental Procedure cluster_1 Data Analysis start Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test) start->grouping dosing Oral Administration of Test Compounds/Vehicle grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction measurement Paw Volume Measurement at 0, 1, 2, 3, 4h induction->measurement calculation Calculation of % Edema Inhibition measurement->calculation stats Statistical Analysis (e.g., ANOVA) calculation->stats results Comparison of Treatment Groups stats->results

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and recombinant human COX-2 enzymes are used.

  • Incubation: The test compound, enzyme, and heme are pre-incubated in a Tris-HCl buffer (pH 8.0) at room temperature for 15 minutes.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Reaction Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a solution of HCl.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.

Methodology:

  • Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: The animals are divided into groups (n=6), including a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.

  • Compound Administration: The test compounds and the standard drug are administered orally as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[1][2]

Conclusion

While direct experimental data for this compound is limited in the public domain, the analysis of structurally related ethyl 5-phenylpyrazole-3-carboxylate derivatives suggests a promising potential for anti-inflammatory activity. The comparison with well-established COX-2 inhibitors like Celecoxib and other novel pyrazole compounds highlights the significance of the pyrazole scaffold in the ongoing search for safer and more effective anti-inflammatory drugs. Further in vitro and in vivo studies on this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

A Comparative Analysis of the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to a diverse spectrum of biological activities. This guide provides an objective comparison of pyrazole derivatives across key therapeutic areas, supported by experimental data to inform future research and development. Pyrazole-containing compounds are recognized for their significant therapeutic potential, with numerous derivatives exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

Anti-inflammatory Activity

Pyrazole derivatives have shown significant promise as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[3] The selective inhibition of COX-2 over COX-1 is a key objective in developing safer non-steroidal anti-inflammatory drugs (NSAIDs), as this can reduce gastrointestinal side effects.[3]

Comparative Anti-inflammatory Data of Pyrazole Derivatives
Compound/DerivativeTargetIC50 ValueIn Vivo Efficacy (Carrageenan-Induced Paw Edema)Reference Standard
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM--
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5 µM--
3,5-diarylpyrazoleCOX-20.01 µM--
Pyrazole-thiazole hybridCOX-20.03 µM75% edema reduction-
Pyrazole-thiazole hybrid5-LOX0.12 µM--
Pyrazolo-pyrimidineCOX-20.015 µM--
1,3,4,5-tetrasubstituted pyrazole (Compound 117a)Protein Denaturation93.80% inhibition (at 1 mM)-Diclofenac Sodium (90.21% inhibition)
para-nitrophenyl-pyrazole conjugate (Compound 121)Protein Denaturation93.53 ± 1.37% inhibition-Diclofenac Sodium (90.13 ± 1.45%)
Pyrazole moiety (Compound 132b)COX-23.5 nM-Celecoxib
N-methanesulfonylpyridinyl-substituted pyrazole (Compound 333)COX-20.09 µM--
Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay: The ability of pyrazole derivatives to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay. The enzymes are incubated with arachidonic acid as the substrate in the presence and absence of the test compounds. The production of prostaglandin E2 (PGE2) is measured to determine the enzyme activity. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.

In Vivo Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating acute inflammation. Male Wistar rats are injected with a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce edema. The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at various time points after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[3]

Protein Denaturation Inhibition Assay: This in vitro assay assesses the anti-inflammatory activity of substances by measuring their ability to inhibit the denaturation of proteins, such as bovine serum albumin, which is induced by heat. The reaction mixture containing the test compound and protein solution is incubated, and the turbidity is measured spectrophotometrically. The percentage of inhibition of protein denaturation is calculated.[4]

Signaling Pathway for COX-Mediated Inflammation

G COX Inhibition Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Inflammation Prostaglandins_COX2->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Anticancer Activity

The pyrazole scaffold is a key component in many anticancer agents, with derivatives showing cytotoxicity against a variety of cancer cell lines.[5] Their mechanisms of action often involve the inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.

Comparative Anticancer Data of Pyrazole Derivatives
Compound/DerivativeCancer Cell LineIC50 ValueTarget/MechanismReference Standard
Compound 28 (1,3,4-trisubstituted)HCT1160.035 µM-Sorafenib
Compound 28 (1,3,4-trisubstituted)HepG20.028 µM-Sorafenib
Compound 27 (Pyrazolone-pyrazole)MCF-716.50 µMVEGFR-2 inhibition (78%)Tamoxifen (23.31 µM)
Compound 43 (Pyrazole carbaldehyde)MCF-70.25 µMPI3 Kinase inhibitorDoxorubicin (0.95 µM)
Compound 52A54921.2 µMEGFR/HER2 binding5-Fluorouracil
Compound 52MCF-718.4 µMEGFR/HER2 binding5-Fluorouracil
Compound 161bA-5493.22 µM-5-Fluorouracil (59.27 µM)
Compound 117bMCF-715.6 µM--
Experimental Protocols

MTT Assay for Cytotoxicity: This is a colorimetric assay to assess cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with various concentrations of the pyrazole derivatives. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value is determined from the dose-response curve.

Kinase Inhibition Assay: The inhibitory effect of pyrazole derivatives on specific kinases (e.g., VEGFR-2, PI3K, EGFR) is evaluated using in vitro kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, often using luminescence or fluorescence-based methods. The IC50 values are calculated to determine the potency of the compounds as kinase inhibitors.

Experimental Workflow for Anticancer Drug Screening

G Anticancer Screening Workflow start Start: Synthesized Pyrazole Derivatives in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro select_potent Select Potent Compounds (Low IC50) in_vitro->select_potent mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) select_potent->mechanism Potent end End: Lead Compound for Further Development select_potent->end Not Potent in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo in_vivo->end

Caption: A typical workflow for screening pyrazole derivatives for anticancer activity.

Antimicrobial Activity

Pyrazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6][7] The structural modifications on the pyrazole ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Comparative Antimicrobial Data of Pyrazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference StandardMIC (µg/mL)
Compound 3Escherichia coli0.25Ciprofloxacin0.5
Compound 4Streptococcus epidermidis0.25Ciprofloxacin4
Compound 205P. aeruginosa, M. luteus, S. aureus---
Pyrazole-thiazole derivativesGram-positive and Gram-negative bacteriaGood to moderate activity--
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A serial dilution of the pyrazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Agar Well Diffusion Method: This method is used to assess the antimicrobial activity of a compound. A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then punched into the agar, and a solution of the pyrazole derivative is added to each well. The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Logical Relationship of Antimicrobial Screening

G Antimicrobial Screening Logic start Test Compound (Pyrazole Derivative) gram_pos Gram-Positive Bacteria (e.g., S. aureus) start->gram_pos gram_neg Gram-Negative Bacteria (e.g., E. coli) start->gram_neg fungi Fungal Strains (e.g., C. albicans) start->fungi mic Determine MIC (Broth Microdilution) gram_pos->mic gram_neg->mic fungi->mic result Evaluate Spectrum of Activity mic->result

Caption: Logical flow for assessing the antimicrobial spectrum of pyrazole derivatives.

References

The Potent Anti-Inflammatory Profile of Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of various pyrazole compounds, supported by experimental data. Pyrazole derivatives have emerged as a promising class of anti-inflammatory agents, with some exhibiting superior potency and selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The five-membered heterocyclic pyrazole ring serves as a versatile scaffold in medicinal chemistry, allowing for the development of compounds with diverse pharmacological activities.[1][2] A key mechanism of action for many pyrazole-based anti-inflammatory drugs is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][3] By selectively targeting COX-2 over its isoform, COX-1, which is involved in maintaining the gastrointestinal lining, these compounds can offer a better safety profile with reduced gastrointestinal side effects.[3][4] Beyond COX-2 inhibition, pyrazole derivatives have been shown to modulate other critical inflammatory pathways, including the suppression of pro-inflammatory cytokines and the inhibition of signaling cascades like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[1][5]

Comparative Anti-Inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activities of various pyrazole compounds against key inflammatory targets. The data highlights the potency and selectivity of these compounds, providing a basis for comparison with standard reference drugs.

Compound/DerivativeTargetIC50 (µM)% InhibitionCell Line/Assay ConditionsReference
Celecoxib COX-20.04-Enzyme Inhibition Assay[1]
3,5-diarylpyrazoles COX-20.01-Enzyme Inhibition Assay[1]
Pyrazole-thiazole hybrid COX-20.03-Enzyme Inhibition Assay[1]
Pyrazole-thiazole hybrid 5-LOX0.12-Enzyme Inhibition Assay[1]
Pyrazolo-pyrimidine COX-20.015-Enzyme Inhibition Assay[1]
3-(trifluoromethyl)-5-arylpyrazole COX-20.02-Enzyme Inhibition Assay[4]
3-(trifluoromethyl)-5-arylpyrazole COX-14.5-Enzyme Inhibition Assay[4]
Pyrazole Derivative 11 COX-20.0162-Enzyme Inhibition Assay[6]
Pyrazole Derivative 16 COX-20.0201-Enzyme Inhibition Assay[6]
Pyrazoles 4a and 6a p38MAPK phosphorylation< 100-Human Platelets[5]
Imidazo-pyrazole 8b p38MAPK phosphorylation< 100-Human Platelets[5]
Pyrazoles 4a and 6a ROS Production< 100-Human Platelets[5]
Imidazo-pyrazole 8b ROS Production< 100-Human Platelets[5]
Compound 6c NF-κB Transcriptional Activity-Significant InhibitionLPS-stimulated RAW264.7 cells[7][8]
Compound 6c IL-1β, TNF-α, IL-6-Significant ReductionLPS-stimulated RAW264.7 cells[7][8]
Curcumin Pyrazole (PYR) TNF-α Production-26% greater than CurcuminLPS-activated RAW 264.7 macrophages[9]
Pyrazolyl Urea Derivative 3c p38α MAPK0.037-Enzyme Inhibition Assay[10]
SB203580 (Reference) p38α MAPK0.043-Enzyme Inhibition Assay[10]

Key Signaling Pathways in Inflammation Modulated by Pyrazole Compounds

Pyrazole derivatives exert their anti-inflammatory effects by intervening in key signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, and their modulation by pyrazole compounds is a critical aspect of their therapeutic potential.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli Pyrazole Compound Pyrazole Compound IKK IKK Pyrazole Compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Upregulates MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli JNK JNK Inflammatory Stimuli->JNK Activates ERK ERK Inflammatory Stimuli->ERK Activates Pyrazole Compound Pyrazole Compound p38 MAPK p38 MAPK Pyrazole Compound->p38 MAPK Inhibits Pyrazole Compound->JNK Inhibits Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response JNK->Inflammatory Response ERK->Inflammatory Response experimental_workflow A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with Pyrazole Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Measure Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) E->F G 7. Analyze Data and Determine IC50 F->G

References

A Researcher's Guide to Differentiating Pyrazole Regioisomers: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of pyrazole derivatives is paramount. The regiochemistry of substitution on the pyrazole ring significantly influences a molecule's biological activity and physicochemical properties. This guide provides an objective comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous differentiation of pyrazole regioisomers, supported by experimental data and detailed protocols.

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating robust analytical methods for their identification and characterization. Spectroscopic techniques offer a powerful and non-destructive means to distinguish between isomers, such as 1,3-, 1,4-, 1,5-, and other substituted pyrazoles. This guide will delve into the key distinguishing features observed in the spectra of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy, including ¹H, ¹³C, and two-dimensional (2D) techniques like NOESY and HMBC, is arguably the most definitive method for identifying pyrazole regioisomers.[1][2] The chemical environment of each proton and carbon atom within the molecule provides a unique fingerprint, allowing for precise structural assignment.

Key Differentiating Features in NMR:
  • ¹H NMR Chemical Shifts (δ): The position of substituents on the pyrazole ring significantly influences the chemical shifts of the ring protons. For instance, the proton at the C4 position typically appears in a distinct region of the spectrum.[3] In 1,3,5-substituted pyrazoles, the chemical shift of the C4-H is a key indicator.

  • ¹³C NMR Chemical Shifts (δ): The carbon skeleton of the pyrazole ring and its substituents can be mapped using ¹³C NMR.[4][5] The chemical shifts of the C3, C4, and C5 carbons are particularly sensitive to the substitution pattern, providing clear evidence for the isomeric form.[6]

  • 2D NMR Techniques (COSY, HSQC, HMBC, NOESY): For complex structures, 2D NMR is indispensable.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range correlations between protons and carbons. For example, the correlation between the protons of an N-substituent and the C3 or C5 carbons of the pyrazole ring can definitively establish the point of attachment.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. A classic application for pyrazole regioisomers is the observation of a NOE between the protons of a substituent at the N1 position and the protons of a substituent at the C5 position, which is absent in the corresponding 1,3-isomer.[1][2][7]

Comparative ¹H and ¹³C NMR Data for Disubstituted Pyrazoles
Regioisomer TypeKey Proton (¹H) Chemical Shifts (ppm)Key Carbon (¹³C) Chemical Shifts (ppm)
1,3-Disubstituted C5-H is typically downfield compared to C4-H.C3 and C5 have distinct chemical shifts, influenced by the different substituents.
1,5-Disubstituted C3-H is typically upfield compared to the C5-H in the 1,3-isomer.The chemical shifts of C3 and C5 are characteristic of the substitution pattern.
3,5-Disubstituted C4-H signal is a key diagnostic peak. Protons on substituents at C3 and C5 can show distinct shifts.C3 and C5 are chemically equivalent if the substituents are identical, leading to a single signal.

Note: Specific chemical shifts are highly dependent on the nature of the substituents and the solvent used.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

While not as definitive as NMR, IR spectroscopy can provide valuable initial insights into the substitution pattern of pyrazoles, particularly concerning N-H and C=N stretching vibrations.[8][9]

Key Differentiating Features in IR:
  • N-H Stretching: In N-unsubstituted pyrazoles, the N-H stretching frequency can be influenced by intermolecular hydrogen bonding, which may differ between regioisomers in the solid state.[10]

  • Ring Vibrations: The stretching vibrations of the pyrazole ring, typically observed in the 1400-1600 cm⁻¹ region, can show subtle differences between isomers.[9]

  • Substituent Vibrations: Characteristic bands of the substituents (e.g., C=O, NO₂) can also be informative.[11]

FeatureWavenumber (cm⁻¹)Comments
N-H Stretch 3100 - 3500Broadness and position can indicate hydrogen bonding differences between isomers.
C=N Stretch 1500 - 1650Can be influenced by the electronic effects of substituents.
Ring Vibrations 1400 - 1600A complex region with multiple bands that can form a fingerprint for a specific isomer.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the pyrazole derivatives and their fragmentation patterns, which can be used to differentiate between regioisomers.[12][13]

Key Differentiating Features in MS:
  • Molecular Ion Peak (M⁺): Confirms the molecular weight and elemental composition (with high-resolution MS).

  • Fragmentation Pathways: Regioisomers can exhibit distinct fragmentation patterns upon electron ionization (EI). The cleavage of bonds adjacent to the substituents can lead to characteristic fragment ions. For example, the loss of a substituent from the C3 versus the C5 position can result in different daughter ions.[7][12]

Experimental Protocols

Protocol 1: NMR Analysis of Pyrazole Regioisomers
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • HMBC: Acquire an HMBC spectrum to determine long-range ¹H-¹³C correlations. Optimize the long-range coupling constant (e.g., 8 Hz) to observe 2- and 3-bond correlations.

    • NOESY: Acquire a NOESY spectrum to identify through-space proton-proton interactions. Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms).

  • Data Analysis: Process and analyze the spectra to assign chemical shifts and identify key correlations that differentiate the regioisomers.

Protocol 2: IR Spectroscopy Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase IR.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for N-H, C=N, and other functional groups. Compare the fingerprint region (below 1500 cm⁻¹) of the different isomers.

Protocol 3: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization.

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution to determine accurate mass-to-charge ratios.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of key fragment ions between the different regioisomers.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for differentiating pyrazole regioisomers using spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Pyrazole Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Method IR IR Spectroscopy Purification->IR Screening MS Mass Spectrometry Purification->MS Confirmation Structure Regioisomer Assignment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for pyrazole regioisomer analysis.

NMR_Decision_Tree Start Analyze NMR Data HMBC_Check HMBC Correlation: N-substituent to C3/C5? Start->HMBC_Check NOESY_Check NOESY Correlation: N1-substituent to C5-substituent? HMBC_Check->NOESY_Check Yes Ambiguous Ambiguous? Consider other 2D data HMBC_Check->Ambiguous No Isomer_1_3 1,3- or 1,4-Isomer NOESY_Check->Isomer_1_3 No Isomer_1_5 1,5-Isomer NOESY_Check->Isomer_1_5 Yes

Caption: Decision tree for NMR-based isomer assignment.

References

A Comparative Guide to HPLC Method Development and Validation for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. For novel pyrazole derivatives, which represent a significant class of compounds with diverse biological activities, robust and validated HPLC methods are crucial for ensuring product quality, stability, and accurate quantification. This guide provides a comparative overview of various reversed-phase HPLC (RP-HPLC) methods developed for pyrazole derivatives, supported by experimental data and detailed protocols.

Experimental Protocols

The successful separation and quantification of pyrazole derivatives by HPLC are contingent on the careful selection and optimization of chromatographic conditions. Below are detailed experimental protocols for three distinct pyrazole derivatives, showcasing a range of analytical approaches.

Method 1: Analysis of a Pyrazoline Derivative with Anti-inflammatory Activity

This method is tailored for a specific pyrazoline derivative and demonstrates a straightforward isocratic elution.

  • Instrumentation : A standard HPLC system equipped with a UV/Visible detector.

  • Column : Eclipse XDB C18 (150mm x 4.6mm, 5µm).[1][2][3]

  • Mobile Phase : A mixture of 0.1% trifluoroacetic acid and methanol in a 20:80 ratio.[1][2][3]

  • Flow Rate : 1.0 mL/min.[1][2][3]

  • Column Temperature : 25 ± 2°C.[1][2][3]

  • Injection Volume : 5.0 µL.[1][2][3]

  • Detection Wavelength : 206 nm.[1][2][3]

  • Sample Preparation : The sample is dissolved in methanol to a known concentration, and further dilutions are made to fall within the calibration range.[1]

Method 2: Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole

This stability-indicating RP-HPLC method is designed for the precise quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase : Acetonitrile and 0.1% Trifluoroacetic acid in water (75:25 v/v).[4]

  • Flow Rate : 1.0 mL/min.[4]

  • Injection Volume : 20 µL.[4]

  • Detection Wavelength : 237 nm.[4]

  • Column Temperature : 40°C.[4]

  • Run Time : 10 minutes.[4]

Method 3: Estimation of (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione-4-[(4-fluorophenyl)hydrazone]

This method was developed for a newly synthesized pyrazolone derivative.

  • Instrumentation : HPLC with a suitable detector.

  • Column : Luna 5µ C18 (2) (250 x 4.80 mm).[5]

  • Mobile Phase : Acetonitrile and water in a 90:10 ratio.[5]

  • Flow Rate : 0.8 mL/min.[5]

  • Detection Wavelength : 237 nm.[5]

  • Retention Time : 7.3 min.[5]

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for the different HPLC methods, providing a clear comparison of their performance characteristics. All methods were validated according to the International Council for Harmonisation (ICH) guidelines.[1][3][4]

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1: Pyrazoline Derivative[1][2][3]Method 2: 5-Hydrazinyl-4-phenyl-1H-pyrazole[4]Method 3: Pyrazolone Derivative[5]
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)C18 (250 mm x 4.6 mm, 5 µm)Luna 5µ C18 (2) (250 x 4.80 mm)
Mobile Phase 0.1% TFA:Methanol (20:80)Acetonitrile:0.1% TFA in Water (75:25)Acetonitrile:Water (90:10)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection 206 nm237 nm237 nm
Retention Time Not SpecifiedNot Specified7.3 min
Run Time 10 min10 minNot Specified

Table 2: Validation Parameters

ParameterMethod 1: Pyrazoline Derivative[1][2][3]Method 2: 5-Hydrazinyl-4-phenyl-1H-pyrazole[4][6]Method 3: Pyrazolone Derivative[5]
Linearity Range 50-80 µg/mL2.5 - 50 µg/mL0.5-50 ppm
Correlation Coefficient (r²) 0.998> 0.999Not Specified
LOD 4 µg/mL2.43 µg/mLNot Specified
LOQ 15 µg/mL7.38 µg/mLNot Specified
Accuracy (% Recovery) Not Specified98% - 102%Not Specified
Precision (% RSD) < 2.0%< 2%0.3%
Robustness No significant changes with variationsNot SpecifiedNot Specified
Ruggedness % RSD < 2.0% with different analysts, instruments, and daysNot SpecifiedNot Specified

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the workflow of HPLC method development and the logical relationships between validation parameters.

G HPLC Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) A Literature Search & Analyte Characterization B Selection of Chromatographic Mode (e.g., RP-HPLC) A->B C Initial Column & Mobile Phase Screening B->C D Optimization of Mobile Phase, Flow Rate, Temperature C->D E Finalized Method Conditions D->E F Specificity E->F Proceed to Validation G Linearity H Range G->H I Accuracy J Precision (Repeatability & Intermediate) K Detection Limit (LOD) L Quantitation Limit (LOQ) M Robustness

Caption: Workflow for HPLC method development and validation.

G Logical Relationships in HPLC Method Validation cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Determines LOQ LOQ Linearity->LOQ Determines Accuracy Accuracy Accuracy->Range Evaluated over Precision Precision Precision->Range Evaluated over Specificity Specificity Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for Robustness Robustness Robustness->Accuracy Assesses reliability of Robustness->Precision Assesses reliability of

Caption: Interdependencies of HPLC validation parameters.

References

Pyrazole-Based NSAIDs Demonstrate Comparable and Even Superior Efficacy to Celecoxib in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent preclinical data reveals that several novel pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) exhibit comparable or even superior efficacy to the widely used COX-2 inhibitor, celecoxib. These findings, supported by in vitro and in vivo studies, highlight the potential of this chemical scaffold in the development of next-generation anti-inflammatory agents with improved potency and selectivity.

The pyrazole nucleus is a key pharmacophore in a number of established drugs, including the COX-2 selective NSAID celecoxib.[1][2] Researchers have been actively exploring novel pyrazole derivatives to identify compounds with enhanced anti-inflammatory and analgesic properties, alongside a favorable safety profile.[3][4] This comparison guide synthesizes data from multiple studies to provide a clear overview of the efficacy of emerging pyrazole-based NSAIDs in relation to celecoxib.

Comparative Efficacy Data

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[5][6] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[7][8] The selective inhibition of COX-2 is a key therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[9][10]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several novel pyrazole derivatives compared to celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib -2.162.51[11]
Compound 5f -1.509.56[11]
Compound 6b --Good selective inhibitory activity[3]
Compound 6e -2.51-[11]
Compound 6f -1.158.31[11]
Compound 7b --Good selective inhibitory activity[3]
Pyridazinone 26b -0.0438411[9]

Note: A dash (-) indicates that the specific data point was not provided in the cited source.

The data clearly indicates that several novel pyrazole derivatives exhibit potent COX-2 inhibition. For instance, compounds 5f and 6f demonstrated stronger COX-2 inhibitory effects than celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively, compared to celecoxib's 2.16 µM.[11] Furthermore, these compounds displayed superior selectivity for COX-2 over COX-1.[11] Notably, pyridazinone derivative 26b showed a remarkably low COX-2 IC50 of 43.84 nM (0.04384 µM) and a high selectivity index of 11.[9]

In addition to in vitro enzyme inhibition, the anti-inflammatory efficacy of these compounds has been evaluated in vivo using models such as the carrageenan-induced rat paw edema assay.[3][12] In these studies, several pyrazole derivatives, including compounds 3c, 4b, 4c, 5c, 6b, and 7b, exhibited anti-inflammatory activity comparable or superior to that of indomethacin and celecoxib, with the added benefit of minimal or no ulcerogenic effects.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, detailed experimental methodologies are crucial. The following sections outline the standard protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the potency and selectivity of a compound's ability to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 (ovine) and COX-2 (human or ovine) enzymes are used.[7][13] A solution of arachidonic acid, the substrate for COX enzymes, is prepared.[13]

  • Assay Procedure:

    • In a suitable reaction vessel (e.g., Eppendorf tube or 96-well plate), a buffer solution (typically 100 mM Tris-HCl, pH 8.0) is prepared.[7]

    • Cofactors such as hematin and L-epinephrine are added to the buffer.[7]

    • A specific amount of either COX-1 or COX-2 enzyme is added to the buffer and incubated.[7]

    • The test compound (a pyrazole-based NSAID or celecoxib) dissolved in a solvent like DMSO is added to the enzyme solution and pre-incubated.[7]

    • The reaction is initiated by adding the arachidonic acid substrate.[13]

    • The mixture is incubated at 37°C for a defined period.

  • Detection and Analysis: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured.[7] This can be done using various methods, including colorimetric assays that monitor the appearance of an oxidized product or more specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][13] The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then calculated.[7]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[12]

  • Animal Model: The assay is typically performed using rats or mice.[12][14] The animals are acclimatized to laboratory conditions before the experiment.[14]

  • Procedure:

    • The initial volume of the animal's hind paw is measured using a plethysmometer.[12]

    • The animals are divided into different groups: a control group receiving the vehicle (the solvent used to dissolve the test compound), a positive control group receiving a known NSAID like celecoxib or indomethacin, and test groups receiving different doses of the pyrazole-based compounds.[12]

    • The test compounds and controls are administered, usually orally.

    • After a specific time (e.g., 60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation and edema.[12]

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[15]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.[15]

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanisms and the experimental process, the following diagrams are provided.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib & Pyrazole NSAIDs Celecoxib->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of celecoxib and pyrazole NSAIDs on COX-2.

Experimental_Workflow start Start: Synthesize Novel Pyrazole Derivatives in_vitro In Vitro Screening: COX-1 & COX-2 Inhibition Assay start->in_vitro ic50 Determine IC50 Values & Selectivity Index in_vitro->ic50 in_vivo In Vivo Efficacy Study: Carrageenan-Induced Paw Edema ic50->in_vivo data_analysis Data Analysis: Compare Paw Edema Inhibition in_vivo->data_analysis conclusion Conclusion: Assess Efficacy vs. Celecoxib data_analysis->conclusion

Caption: General experimental workflow for the evaluation of novel pyrazole-based NSAIDs against celecoxib.

Conclusion

The evidence presented in this guide demonstrates the significant potential of novel pyrazole-based NSAIDs as effective anti-inflammatory agents. Several of the highlighted compounds have shown superior COX-2 inhibition and selectivity compared to celecoxib in preclinical models. While these results are promising, it is important to note that further clinical trials are necessary to establish the safety and efficacy of these new compounds in humans.[16][17] The continued exploration of the pyrazole scaffold is a valuable avenue for the development of future anti-inflammatory therapies with improved therapeutic profiles.

References

Unlocking the Potential of the Pyrazole Scaffold: A Comparative Guide to the Structure-Activity Relationships of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyrazole carboxylates, focusing on their interactions with cannabinoid receptors, fatty acid amide hydrolase (FAAH), carbonic anhydrases, and their efficacy as antifungal agents. Experimental data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided to support further research and development.

Substituted pyrazole carboxylates have emerged as a prominent class of compounds with a broad spectrum of biological activities. The ability to readily modify the substituents at various positions of the pyrazole ring allows for the fine-tuning of their pharmacological properties, leading to the development of highly potent and selective agents for a range of therapeutic targets. This guide delves into the critical structural features that govern the activity of these compounds, offering insights for the rational design of novel therapeutics.

Cannabinoid Receptor Antagonists: Targeting the Endocannabinoid System

Substituted pyrazole carboxylates, most notably the 1,5-diarylpyrazole-3-carboxamide scaffold, have been extensively investigated as antagonists of the cannabinoid receptor 1 (CB1). These compounds have shown therapeutic potential for treating obesity and related metabolic disorders. The SAR of this class is well-defined, with specific substitutions at the N-1, C-3, and C-5 positions of the pyrazole ring playing crucial roles in receptor affinity and selectivity.

Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[1] The most potent compounds in some series contained a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position.[1] Furthermore, the incorporation of a 1,2,4-triazole ring onto the pyrazole scaffold via a methylene linker has been shown to significantly improve CB1 receptor binding affinity and selectivity over the CB2 receptor.[2]

Table 1: Structure-Activity Relationship of 1,5-Diarylpyrazole-3-Carboxamides as CB1 Receptor Antagonists

Compound IDN-1 SubstituentC-5 Phenyl SubstituentC-3 CarboxamideCB1 Ki (nM)Reference
Rimonabant2,4-Dichlorophenyl4-ChlorophenylPiperidin-1-yl1.8[1]
AM2512,4-Dichlorophenyl4-IodophenylPiperidin-1-yl7.49[3]
AM2812,4-Dichlorophenyl4-IodophenylMorpholin-4-yl14.9[3]
Analog 12,4-Dichlorophenyl4-BromophenylPiperidin-1-yl2.5[1]
Analog 22,4-Dichlorophenyl4-MethylphenylPiperidin-1-yl15.2[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Modulating Endocannabinoid Tone

Pyrazole derivatives have also been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibiting FAAH increases endogenous anandamide levels, offering a therapeutic strategy for pain, anxiety, and inflammation. The SAR for FAAH inhibition by pyrazole carboxamides highlights the importance of the substituents on the pyrazole ring and the nature of the carboxamide group.

For instance, a series of pyrazole phenylcyclohexylcarbamates have been identified as potent and reversible FAAH inhibitors, with IC50 values in the low nanomolar range.[4] Structural modifications on the pyrazole nucleus and the carbamate moiety have been shown to significantly influence inhibitory potency and selectivity against other enzymes like monoacylglycerol lipase (MAGL).[4]

Table 2: Structure-Activity Relationship of Pyrazole Carboxamides as FAAH Inhibitors

Compound IDPyrazole SubstituentsCarboxamide MoietyFAAH IC50 (nM)Reference
Compound A1-Phenyl, 5-(4-chlorophenyl)N-Cyclohexyl25[4]
Compound B1-(2,4-Dichlorophenyl), 5-phenylN-Cyclohexyl11[4]
Compound C1-Phenyl, 5-(4-methoxyphenyl)N-Cyclohexyl48[4]
Compound D1-Phenyl, 5-phenylN-(4-Fluorophenyl)32[4]

Carbonic Anhydrase Inhibitors: A Diverse Range of Applications

Substituted pyrazole sulfonamides have emerged as a significant class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. The SAR studies reveal that the substitution pattern on the pyrazole ring and the nature of the sulfonamide group are critical for potent and isoform-selective inhibition.

For example, a series of pyrazolylpyrazolines bearing a sulfonamide moiety exhibited excellent inhibitory activity against human CA isoforms I, II, IX, and XII, with some compounds showing significantly better potency and selectivity than the standard drug acetazolamide.[5] Specifically, certain derivatives showed potent inhibition of the tumor-associated isoform hCA XII.[5]

Table 3: Structure-Activity Relationship of Pyrazole Sulfonamides as Carbonic Anhydrase Inhibitors

Compound IDPyrazole SubstituentsSulfonamide MoietyhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Compound X3-(2-Hydroxyphenyl)Benzenesulfonamide35915.1--[6]
Compound Y3-(2-Hydroxy-5-chlorophenyl)Benzenesulfonamide102018.2--[6]
Compound 1fPyrazolo[4,3-c]pyridineBenzenesulfonamide58.86.6907.5713.6[7]
Compound 1kPyrazolo[4,3-c]pyridineBenzenesulfonamide88.35.6421.434.5[7]
Acetazolamide--25012.125.85.7[5][7]

Antifungal Agents: Combating Fungal Pathogens

Pyrazole carboxamides have also demonstrated significant potential as antifungal agents, particularly as succinate dehydrogenase inhibitors (SDHIs). These compounds are effective against a range of plant pathogenic fungi. The SAR in this class is influenced by the substituents on both the pyrazole ring and the carboxamide nitrogen.

For instance, novel pyrazole carboxamide thiazole derivatives have shown excellent antifungal activities against various plant pathogens.[8] One particular compound exhibited an EC50 value of 1.77 mg/L against Valsa mali, which was superior to the commercial fungicide boscalid.[8] Another study on isoxazolol pyrazole carboxylates found a compound with an EC50 value of 0.37 µg/mL against Rhizoctonia solani.[9][10]

Table 4: Antifungal Activity of Substituted Pyrazole Carboxylates

Compound IDPyrazole SubstituentsCarboxamide/Carboxylate MoietyTarget FungusEC50 (µg/mL)Reference
7ai3-Methyl, N-methylIsoxazolol carboxylateRhizoctonia solani0.37[9][11]
7af3-Methyl, N-methylN-(2-ethylphenyl)carboxamideAlternaria porri13.51[9][11]
7bc3-Trifluoromethyl, N-methylN-(2,6-diethylphenyl)carboxamideMarssonina coronaria10.23[9][11]
6i-N-(thiazol-2-yl)carboxamideValsa mali1.77 (mg/L)[8]
19i-N-(thiazol-2-yl)carboxamideValsa mali1.97 (mg/L)[8]
23i-N-(thiazol-2-yl)carboxamideRhizoctonia solani3.79 (mg/L)[8]
Boscalid--Valsa mali9.19 (mg/L)[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a representative signaling pathway and a general experimental workflow for assessing the activity of these compounds.

G Cannabinoid Receptor 1 (CB1) Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Pyrazole Carboxylate (Antagonist) Ligand->CB1 Binds to and blocks Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Antagonistic action of pyrazole carboxylates on the CB1 receptor signaling pathway.

G General Experimental Workflow for In Vitro Activity Screening cluster_workflow start Synthesized Pyrazole Carboxylate Library assay_prep Prepare Assay Components (Receptor/Enzyme, Ligand/Substrate) start->assay_prep incubation Incubate Compound with Biological Target assay_prep->incubation detection Measure Biological Activity (e.g., Radioligand Binding, Enzyme Activity) incubation->detection data_analysis Data Analysis (IC50/Ki/EC50 Determination) detection->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar end Lead Compound Identification sar->end

Caption: A generalized workflow for the in vitro screening and SAR analysis of substituted pyrazole carboxylates.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies. Below are outlines of the key assays cited in this guide.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for the cannabinoid receptors (CB1 and CB2).

  • Principle: A radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with cell membranes expressing the target receptor. The test compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the inhibition constant (Ki) of the test compound is calculated.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radiolabeled ligand (e.g., [³H]CP55,940).

    • Unlabeled competing ligand for non-specific binding determination (e.g., WIN 55,212-2).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

    • Incubate at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Principle: The assay utilizes a fluorogenic substrate for FAAH. The enzyme hydrolyzes the substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.

  • Materials:

    • Recombinant human FAAH.

    • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

    • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

    • Test compounds dissolved in DMSO.

    • Fluorescence plate reader.

  • Procedure:

    • Pre-incubate the FAAH enzyme with varying concentrations of the test compound in the assay buffer.

    • Initiate the reaction by adding the FAAH substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 465 nm emission).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory activity of compounds against different carbonic anhydrase isoforms.

  • Principle: The assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenol). The rate of color formation is monitored spectrophotometrically.

  • Materials:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • Substrate (4-nitrophenyl acetate).

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4).

    • Test compounds dissolved in DMSO.

    • Spectrophotometer or plate reader.

  • Procedure:

    • Add the assay buffer, test compound, and CA enzyme to the wells of a microplate.

    • Initiate the reaction by adding the substrate.

    • Measure the absorbance at 400 nm at regular intervals.

    • Calculate the rate of the enzymatic reaction.

    • Determine the Ki value from the dose-response curve.

In Vitro Antifungal Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC50) of a compound against fungal strains.

  • Principle: The broth microdilution method involves exposing a standardized inoculum of a fungal strain to serial dilutions of the antifungal agent in a liquid growth medium. The growth of the fungus is assessed after a defined incubation period.

  • Materials:

    • Fungal strains.

    • Growth medium (e.g., RPMI-1640).

    • Test compounds dissolved in a suitable solvent.

    • 96-well microtiter plates.

    • Spectrophotometer or visual inspection.

  • Procedure:

    • Prepare serial dilutions of the test compound in the microtiter plates.

    • Prepare a standardized fungal inoculum and add it to each well.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the MIC or EC50 by measuring the absorbance or by visual inspection of fungal growth. The MIC is the lowest concentration that prevents visible growth. The EC50 is the concentration that inhibits growth by 50% compared to the control.

References

Unveiling the Potency: A Comparative In Vivo Analysis of Pyrazole Derivatives and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more effective and safer anti-inflammatory agents, researchers have increasingly turned their attention to pyrazole derivatives. These heterocyclic compounds have demonstrated significant promise, often exhibiting comparable or even superior efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This guide provides a comprehensive in vivo comparison of the anti-inflammatory and analgesic properties of various pyrazole derivatives against indomethacin, supported by experimental data and detailed methodologies.

Quantitative Efficacy Comparison: Anti-Inflammatory and Analgesic Activity

The primary measure of in vivo anti-inflammatory efficacy in the cited studies is the inhibition of carrageenan-induced paw edema in rodents. This standardized model allows for a direct comparison of the potency of different compounds.

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives vs. Indomethacin in the Carrageenan-Induced Paw Edema Model

Compound/DerivativeDoseAnimal ModelTime Post-CarrageenanEdema Inhibition (%)Reference
Pyrazole Derivatives
Pyrazoline 2dNot SpecifiedRatNot SpecifiedHigher than Indomethacin[1]
Pyrazoline 2eNot SpecifiedRatNot SpecifiedHigher than Indomethacin[1]
Thiophene-based Pyrazole 2b100 mg/kgRatNot SpecifiedComparable to Indomethacin[2]
Thienopyrimidine Pyrazoles 7a-d100 mg/kgRatNot SpecifiedComparable to Indomethacin[2]
Pyrazole-fused Betulin DerivativeNot SpecifiedMouseNot SpecifiedSignificant Suppression[3]
3/5-trifluoromethyl pyrazole 182Not SpecifiedNot Specified3 hours78[4]
Carboxyphenylhydrazone N9Not SpecifiedRat1 hourRelative activity of 1.08 compared to celecoxib[5]
Carboxyphenylhydrazone N7Not SpecifiedRatNot SpecifiedRelative activity of 1.13 compared to celecoxib[5]
Reference Drug
Indomethacin10 mg/kgMouse4 and 5 hours~31.67[3]
IndomethacinNot SpecifiedNot Specified3 hours78[4]

Table 2: Analgesic Activity of Pyrazole Derivatives vs. Indomethacin

Compound/DerivativeTest ModelAnimal ModelAnalgesic EffectReference
Pyrazole Derivatives
Pyrazoline 2eNociception AssayNot SpecifiedHigher than Pyrazoline 2d[1]
Thiophene-based Pyrazole 2bNot SpecifiedNot SpecifiedHigher PI values than Indomethacin[2]
Thienopyrimidine Pyrazoles 7a-dNot SpecifiedNot SpecifiedHigher PI values than Indomethacin[2]
Compounds 5e, 5f, and 6dStandard MethodsNot SpecifiedPotent Analgesics[6][7][8]
Compound AD 532Formalin-induced hyperalgesia, Hot-plate testsNot SpecifiedPromising Analgesic Activity[9]
Reference Drug
IndomethacinNot SpecifiedNot SpecifiedStandard Reference[2]

Experimental Protocols

The following methodologies are based on standard procedures described in the referenced studies for evaluating the in vivo anti-inflammatory and analgesic effects of the compounds.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the acute anti-inflammatory activity of a compound.

Objective: To induce localized inflammation in the paw of a rodent and measure the inhibitory effect of the test compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% w/v carrageenan solution in sterile saline

  • Test compounds (pyrazole derivatives) and reference drug (indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

  • Fasting: Animals are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are randomly divided into control, reference, and test groups.

  • Compound Administration: The test compounds and indomethacin are administered orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg).[2] The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at specific time intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Analgesic Activity Assessment (General Protocol)

Various models are employed to evaluate the pain-relieving effects of the compounds.

Objective: To assess the central and peripheral analgesic activity of the test compounds.

Common Models:

  • Hot Plate Test: Measures the reaction time of the animal to a thermal stimulus. An increase in reaction time indicates an analgesic effect.

  • Acetic Acid-Induced Writhing Test: Acetic acid injection induces abdominal constrictions (writhing). A reduction in the number of writhes indicates peripheral analgesic activity.

  • Formalin Test: Formalin injection into the paw induces a biphasic pain response. The early phase is due to direct chemical stimulation, and the late phase is associated with inflammation. Inhibition of one or both phases indicates analgesic activity.[9]

General Procedure:

  • Animals are treated with the test compound, indomethacin, or vehicle.

  • After a specific period, the pain stimulus is applied (e.g., placing on a hot plate, injecting acetic acid or formalin).

  • The animal's response (e.g., latency to lick or jump, number of writhes, time spent licking the injected paw) is recorded and compared between the groups.

Mandatory Visualizations

Signaling Pathway of Inflammation

The anti-inflammatory effects of both pyrazole derivatives and indomethacin are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

inflammatory_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids Pyrazole Derivatives Indomethacin nsaids->cox Inhibition

Caption: The Cyclooxygenase (COX) pathway in inflammation and its inhibition by NSAIDs.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for the in vivo comparison of anti-inflammatory drugs.

experimental_workflow start Start: In Vivo Study acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping (Control, Reference, Test) acclimatization->grouping dosing Compound Administration (Vehicle, Indomethacin, Pyrazole Derivative) grouping->dosing induction Induction of Inflammation (e.g., Carrageenan Injection) dosing->induction measurement Measurement of Efficacy (e.g., Paw Volume, Pain Response) induction->measurement analysis Data Collection & Statistical Analysis measurement->analysis results Comparison of Efficacy (% Inhibition, Analgesic Score) analysis->results end End: Conclusion on Relative Potency results->end

Caption: A generalized workflow for in vivo anti-inflammatory and analgesic studies.

References

Potential Cross-Reactivity Profile of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate against common biological targets of pyrazole-containing compounds. Due to the absence of direct experimental data for this specific molecule, this guide leverages data from structurally related compounds and established pyrazole-based drugs to infer a potential interaction profile. The information presented herein is intended to guide future experimental investigations into the selectivity and off-target effects of this compound.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and neuromodulatory effects. This broad activity spectrum arises from the ability of the pyrazole core to interact with various biological targets, such as cyclooxygenase (COX) enzymes, protein kinases, and cannabinoid receptors. Consequently, understanding the potential for cross-reactivity among different target classes is crucial for the development of selective and safe therapeutic agents based on this scaffold.

Comparative Analysis of Potential Biological Targets

Based on the known activities of pyrazole derivatives, this section compares the potential interaction of this compound with three major target classes: COX enzymes, protein kinases, and cannabinoid receptors. For comparison, we have included data for well-characterized pyrazole-based drugs: Celecoxib (a selective COX-2 inhibitor), Doramapimod (a p38 MAPK inhibitor), and Rimonabant (a CB1 receptor antagonist).[1][3][4]

Table 1: Comparative Biological Activities of Pyrazole Derivatives

Target ClassComparator CompoundTarget(s)Activity (IC50/Ki)Reference
Cyclooxygenases CelecoxibCOX-20.049 µmol/L (IC50)[5]
COX-1>10 µmol/L (IC50)[5]
Protein Kinases Doramapimod (BIRB 796)p38α MAPK38 nmol/L (IC50)[3]
Afuresertib (GSK2110183)Akt10.08 nM (Ki)[2]
Asciminib (ABL-001)Bcr-Abl0.5-0.8 nM (Kd)[2]
Cannabinoid Receptors Rimonabant (SR141716A)CB11.8 nM (Ki)[4]
CB2480 nM (Ki)[4]

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the potential cross-reactivity of this compound, the following standard assays are recommended.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the production of prostaglandin G2 (PGG2), an intermediate in the COX pathway, using a fluorometric or colorimetric method.[6][7] The reduction in signal in the presence of the test compound indicates inhibition.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and either human recombinant COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the product formation using a suitable detection reagent.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the activity of a specific protein kinase.

  • Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8] The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.

  • Procedure:

    • Set up a kinase reaction with the kinase of interest (e.g., p38α MAPK), its specific substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence and calculate the IC50 value.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for cannabinoid receptors (CB1 and CB2).

  • Principle: A competitive radioligand binding assay is used to measure the ability of a test compound to displace a known radiolabeled ligand from the receptor.[9][10]

  • Procedure:

    • Prepare cell membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2).

    • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki value, which represents the affinity of the test compound for the receptor.

Visualizing Potential Interactions and Workflows

The following diagrams illustrate the potential signaling pathways that could be affected by a pyrazole-based compound and a typical experimental workflow for assessing its selectivity.

Signaling_Pathways Inflammatory\nStimuli Inflammatory Stimuli COX2 COX-2 Inflammatory\nStimuli->COX2 Growth\nFactors Growth Factors Kinases Protein Kinases (e.g., p38 MAPK) Growth\nFactors->Kinases Endocannabinoids Endocannabinoids CB1R CB1 Receptor Endocannabinoids->CB1R Prostaglandin\nProduction Prostaglandin Production COX2->Prostaglandin\nProduction Inflammation &\nApoptosis Inflammation & Apoptosis Kinases->Inflammation &\nApoptosis Neuromodulation Neuromodulation CB1R->Neuromodulation

Caption: Potential signaling pathways modulated by pyrazole-based compounds.

Experimental_Workflow cluster_compound Test Compound cluster_assays Primary Screening cluster_analysis Data Analysis cluster_profile Selectivity Profile Compound Ethyl 1-methyl-5-phenyl- pyrazole-3-carboxylate Assay_COX COX-1/COX-2 Inhibition Assay Compound->Assay_COX Assay_Kinase Kinase Panel Screening Compound->Assay_Kinase Assay_CB CB1/CB2 Binding Assay Compound->Assay_CB Data Determine IC50/Ki Values Assay_COX->Data Assay_Kinase->Data Assay_CB->Data Profile Generate Cross-Reactivity Profile Data->Profile

Caption: Workflow for determining the cross-reactivity profile.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently unavailable, the extensive research on other pyrazole derivatives suggests a potential for interactions with multiple biological targets, including COX enzymes, protein kinases, and cannabinoid receptors. The provided comparative data and experimental protocols offer a framework for researchers to systematically investigate the selectivity profile of this compound. Such studies are essential to fully characterize its pharmacological properties and to assess its potential for therapeutic development.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazole esters is critical for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a key decision that impacts the reliability and efficiency of the drug development process. This guide provides an objective comparison of commonly used analytical techniques for the quantification of pyrazole esters, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of pyrazole derivatives. The choice between these methods depends on several factors including the analyte's properties, the sample matrix, required sensitivity, and the availability of instrumentation.[1]

High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally labile compounds, making it a versatile technique for a wide range of pyrazole esters.[1] It offers good sensitivity, typically in the µg/mL to ng/mL range with UV detection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[1] For pyrazole esters, which can be semi-volatile, GC-MS provides excellent sensitivity, often reaching picogram or femtogram levels, especially with selected ion monitoring (SIM).[1] However, derivatization may be required for less volatile or thermally sensitive pyrazole esters to improve their chromatographic behavior.[2]

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly valuable for analyzing complex matrices and for quantifying low levels of pyrazole esters in biological fluids or pharmaceutical formulations.[3][4]

Quantitative Data Summary

The following tables summarize the validation parameters for different analytical methods used for the quantification of pyrazole derivatives, including esters. These parameters are essential for assessing the performance and reliability of each method.

Table 1: HPLC Method Validation Parameters for Pyrazole Derivatives

Validation ParameterMethod 1[5]Method 2[6]Method 3
Linearity Range 50-150 µg/mL0.5-50 ppm0.01-0.06 mg/mL
Correlation Coefficient (r²) 0.9995>0.990.999
Accuracy (% Recovery) Not SpecifiedWithin limits<2.0% RSD
Precision (% RSD) 0.260.3%0.10% (Intra-day & Inter-day)
Limit of Detection (LOD) 4 µg/mLNot Specified0.1 µg/mL
Limit of Quantification (LOQ) 15 µg/mLNot Specified0.3 µg/mL

Table 2: GC-MS Method Validation Parameters for Pyrazole Derivatives

Validation ParameterMethod 1[7]Method 2[8]
Linearity Range 0.10–10.00 μg/mL1-40 ng/mL
Correlation Coefficient (r²) ≥ 0.998Not Specified
Accuracy (% Recovery) 80.23–115.41%92-102%
Precision (% RSD) ≤ 12.03% (Intra-day) & ≤ 11.34% (Inter-day)1-3% (Intra-day) & 1-14% (Inter-day)
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not Specified1 ng/mL

Table 3: LC-MS/MS Method Validation Parameters for Pharmaceutical Compounds

Validation ParameterMethod 1 (Favipiravir)[9]Method 2 (Etoricoxib Impurity)[10]
Linearity Range 50-200 µg/mL25-150% of impurity level
Correlation Coefficient (r²) 1.00.99
Accuracy (% Recovery) 99.0-101%70.0-130%
Precision (% RSD) Within ICH limits0.67% (Intra-day) & 0.58% (Inter-day)
Limit of Detection (LOD) 4.044 µg/mL0.04 µg/g
Limit of Quantification (LOQ) 12.253 µg/mL0.13 µg/g

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following are representative protocols for the quantification of pyrazole derivatives.

HPLC Method Protocol[5]
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.[5] For tablet formulations, grind the tablets, dissolve the powder in a suitable solvent, sonicate, and filter before dilution.[11]

  • Chromatographic Conditions:

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[5]

    • Mobile Phase: 0.1% Trifluoroacetic acid in water and Methanol (20:80 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 ± 2ºC.[5]

    • Injection Volume: 5.0 µL.[5]

    • Detection: UV at 206 nm.[5]

  • Validation:

    • Perform method validation according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, robustness, LOD, and LOQ.[5]

GC-MS Method Protocol[13]
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.[12]

    • Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[12]

    • Spike with a known concentration of an internal standard.[12]

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, ramp at 42°C/min to 200°C (hold for 2.67 min), then ramp at 15°C/min to 280°C (hold for 12 min).[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM).[8]

  • Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, and sensitivity.[8]

LC-MS/MS Method Protocol[14]
  • Sample Preparation:

    • Dissolve 500 mg of the Active Pharmaceutical Ingredient (API) sample in 100 mL of 80% acetonitrile (ACN).[13]

    • Add 50 µL of an internal standard working solution to 5 mL of the sample solution, vortex, and filter through a 0.22 µm nylon membrane filter.[13]

  • Chromatographic Conditions:

    • Column: HALO C8 column.[13]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[13]

    • Column Temperature: 35°C.[13]

    • Injection Volume: 5 µL.[13]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[13]

  • Validation:

    • Fully validate the method following ICH Q2 (R1) guidelines.[13]

Visualizing the Workflow

Diagrams can effectively illustrate complex workflows and relationships in analytical method validation.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development MethodValidation Method Validation (ICH Q2) MethodDevelopment->MethodValidation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis If all parameters meet acceptance criteria

Caption: Analytical method validation workflow.

Sample_Preparation_Workflow Start Sample (e.g., Tablet) Grinding Grinding/Crushing Start->Grinding Weighing Accurate Weighing Grinding->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Sonication Sonication/Extraction Dissolution->Sonication Dilution Dilution to Working Concentration Sonication->Dilution Filtration Filtration (e.g., 0.45 µm) Dilution->Filtration Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Filtration->Analysis

Caption: General sample preparation workflow.

References

A Comparative Analysis of the Biological Activity of Ethyl vs. Methyl Esters of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. Within this class of compounds, pyrazole carboxylic acid esters have emerged as significant pharmacophores. A subtle yet crucial structural modification in these esters is the choice of the alkyl group, typically methyl or ethyl. This guide provides a comparative analysis of the biological activities of ethyl versus methyl esters of pyrazole carboxylic acids, drawing upon available experimental data to elucidate structure-activity relationships.

Key Findings in Anticancer Activity

A notable study in the field of anticancer research synthesized a series of novel pyrazole derivatives and evaluated their growth inhibitory activity against various human cancer cell lines. Within this series, a specific methyl ester (Compound 5b) demonstrated exceptional potency.

Table 1: Growth Inhibitory Activity (GI₅₀ in µM) of a Pyrazole Methyl Ester (Compound 5b) Against Human Cancer Cell Lines [1]

Cell LineCancer TypeGI₅₀ (µM) of Compound 5b
K562Human erythroleukemia0.021
MCF-7Human breast cancer1.7
A549Human lung cancer0.69

The data clearly indicates that the methyl ester derivative, Compound 5b, exhibited potent anticancer activity, particularly against the K562 and A549 cell lines, where it was found to be 5- to 35-fold more potent than the reference drug, ABT-751.[1] While the corresponding ethyl ester of this specific pyrazole was not reported in the same study, this highlights the significant biological activity that can be achieved with the methyl ester functionality.

Structure-Activity Relationship Insights

While a direct, head-to-head comparison of the biological activity of ethyl and methyl esters of the exact same pyrazole carboxylic acid is not extensively available in the reviewed literature, structure-activity relationship (SAR) studies on various pyrazole derivatives offer some insights. The size and lipophilicity of the ester group can influence several factors critical to a compound's biological activity:

  • Solubility and Permeability: The ethyl group, being slightly larger and more lipophilic than the methyl group, can alter the compound's solubility and its ability to permeate cell membranes. This can, in turn, affect its bioavailability and access to intracellular targets.

  • Enzyme Binding: The ester group can be involved in hydrogen bonding or hydrophobic interactions within the active site of a target enzyme. The difference in size between a methyl and an ethyl group might lead to a better or worse fit, thereby influencing the inhibitory potency.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. The rate of hydrolysis can differ between methyl and ethyl esters, which would impact the compound's half-life and duration of action.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

In Vitro Tumor Cell Growth Inhibitory Activity Assay (MTT Assay)[1]

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (K562, MCF-7, and A549) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole methyl ester 5b) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a generalized workflow for the evaluation of novel pyrazole esters as potential anticancer agents, from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials: - Pyrazole Carboxylic Acid - Methanol or Ethanol synthesis Esterification Reaction start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification mtt_assay In Vitro Cytotoxicity (MTT Assay) purification->mtt_assay purification->mtt_assay Test Compounds ic50 Determine GI₅₀ Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Workflow for Synthesis and Evaluation of Pyrazole Esters.

Conclusion

References

A Comparative Guide to the Molecular Docking of Pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyrazole Inhibitors Targeting Cyclooxygenase-2

This guide provides a comparative analysis of pyrazole-based inhibitors targeting the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain signaling pathways. The pyrazole scaffold is a foundational element in many selective COX-2 inhibitors, most notably Celecoxib. Understanding the molecular interactions and binding affinities of these compounds is crucial for the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles. This report synthesizes data from several molecular docking studies to compare the binding energies of Celecoxib and its analogues, details the computational methodologies employed, and visualizes the relevant biological and experimental workflows.

Comparative Binding Affinities of COX-2 Inhibitors

Molecular docking studies predict the binding affinity between a ligand (inhibitor) and a protein target (enzyme). This affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. The following table summarizes the docking scores for Celecoxib and various pyrazole-containing analogues against the COX-2 enzyme as reported in multiple computational studies.

Compound/AnalogueTarget ProteinDocking Score (kcal/mol)Reference Study
CelecoxibCOX-2 (PDB: 3LN1)-11.45[1][2]
CelecoxibCOX-2 (PDB: 3LN1)-8.692[3]
CelecoxibCOX-2-9.924[4]
Celecoxib Derivative 1COX-2-14.91[1]
Celecoxib Derivative (Compound 1)COX-2-16.997[2]
Lonazolac Analogue 2aCOX-2 (PDB: 3LN1)-9.461[3]
Hybrid Pyrazole 5uCOX-2-12.907[4]
Hybrid Pyrazole 5sCOX-2-12.24[4]

Note: Docking scores can vary between studies due to different software, scoring functions, and specific protocols used.

The data consistently demonstrates that novel derivatives of the core pyrazole structure can achieve significantly more favorable docking scores than the parent compound, Celecoxib.[1][2] For example, specific modifications have yielded compounds with predicted binding energies as low as -16.997 kcal/mol, suggesting a much higher affinity for the COX-2 active site.[2] Similarly, hybrid pyrazole compounds have also shown improved docking scores compared to Celecoxib in the same study.[4]

Experimental Protocols in Molecular Docking

The accuracy and comparability of docking results are highly dependent on the experimental methodology. The studies cited in this guide primarily utilize a structure-based docking approach. A generalized protocol is outlined below.

1. Protein Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of the target enzyme, human COX-2, is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3LN1.[3][5]

  • Preparation: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms.[6] Hydrogen atoms are added to the protein, and its structure is optimized and energy-minimized using force fields like OPLS 2005 or CHARMm to ensure a chemically correct and low-energy starting conformation.[6][7]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the pyrazole inhibitors (e.g., Celecoxib and its analogues) are drawn using chemical drawing software and converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized to obtain their most stable conformation.[3] This process involves assigning partial charges (e.g., Gasteiger charges) and merging non-polar hydrogen atoms.[5]

3. Docking Simulation:

  • Software: A variety of molecular docking software is employed, including AutoDock Vina, Glide, and Molecular Operating Environment (MOE).[3][5][7]

  • Grid Box Generation: A docking grid or box is defined around the active site of the COX-2 enzyme. This box specifies the three-dimensional space where the software will attempt to place the ligand. The grid is centered on key residues known to be critical for inhibitor binding, such as Arg120, Tyr355, and Val523.[8] For the PDB structure 3LN1, a typical grid box might be centered at coordinates like x=24.447, y=22.535, z=16.327 with dimensions of 50x50x50 Å.[8]

  • Conformational Sampling: The docking algorithm systematically places the flexible ligand within the rigid (or sometimes flexible) active site, exploring numerous possible binding poses and conformations.

4. Scoring and Analysis:

  • Scoring Function: Each generated pose is evaluated by a scoring function that calculates the predicted binding free energy (the docking score).[3] The pose with the most favorable (lowest) score is typically considered the most probable binding mode.

  • Validation: To validate the docking protocol, the original co-crystallized ligand (e.g., Celecoxib) is often removed from the protein's active site and then re-docked. A successful protocol is one where the re-docked pose closely matches the original crystallographic pose, typically measured by a low root-mean-square deviation (RMSD).[5]

Visualizations

Workflow and Biological Pathway Diagrams

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a standard molecular docking workflow and the COX-2 signaling pathway.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., COX-2 from PDB) PDB_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligands 2. Prepare Ligand Library (e.g., Pyrazole Inhibitors) Lig_Prep 4. Minimize Ligand Energy Ligands->Lig_Prep Grid 5. Define Docking Grid (Active Site) PDB_Prep->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Lig_Prep->Dock Grid->Dock Score 7. Score & Rank Poses (Binding Energy) Dock->Score Analyze 8. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze Compare 9. Compare Inhibitors Analyze->Compare

Caption: A generalized workflow for comparative molecular docking studies.

G Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Stimuli->PLA2 activate Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (PGH2) COX2->PGs converts to Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Inhibitor Pyrazole Inhibitors (e.g., Celecoxib) Inhibitor->COX2 inhibit

Caption: The COX-2 signaling pathway and the action of pyrazole inhibitors.

Mechanism of Action and Signaling Pathway

The COX-2 enzyme plays a pivotal role in the inflammatory cascade. In response to pro-inflammatory stimuli, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane.[9] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, specifically prostaglandin H2 (PGH2), which is a precursor for other pro-inflammatory mediators.[10] These prostaglandins are responsible for inducing the classic signs of inflammation: pain, fever, and swelling.

Pyrazole-based inhibitors like Celecoxib are designed to be selective for the COX-2 isoform over the constitutively expressed COX-1 isoform, which is involved in protecting the gastric mucosa.[1] The selectivity of these inhibitors is attributed to their ability to bind to a distinct side-pocket present in the COX-2 active site.[11] The sulfonamide group of Celecoxib and its analogues, for instance, inserts deep into this secondary pocket, forming key hydrogen bond interactions with residues such as His90, Arg513, and Phe518, thereby blocking the active site and preventing the conversion of arachidonic acid.[4] By inhibiting COX-2, these pyrazole compounds effectively reduce the production of prostaglandins, thus alleviating inflammation and pain.[10]

References

A Researcher's Guide to Pyrazole Synthesis and Spectroscopic Validation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only as valuable as their validation. This guide provides a comparative look at the synthesis of pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals, and the critical spectroscopic methods used to confirm their successful formation. We will compare a conventional synthesis method with a modern microwave-assisted approach, supported by detailed experimental data and protocols.

Synthesis Approaches: Conventional Heating vs. Microwave Irradiation

The classical Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, has been a reliable method for over a century.[1][2] However, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time and yield.[3][4] Below is a comparison of these two methods for the synthesis of 3,5-dimethylpyrazole.

FeatureConventional Knorr SynthesisMicrowave-Assisted Synthesis
Reaction Time HoursMinutes[3][4]
Energy Consumption HighLow[3]
Typical Yield Good to ExcellentOften Higher than Conventional[3]
Reaction Conditions Often requires refluxCan be performed solvent-free[5]

Experimental Protocols

Herein, we provide detailed protocols for both the conventional and microwave-assisted synthesis of 3,5-dimethylpyrazole, followed by the procedures for its spectroscopic validation.

Synthesis of 3,5-Dimethylpyrazole

Method A: Conventional Synthesis (Knorr Reaction)

  • In a round-bottom flask, dissolve 1.0 g of acetylacetone (10 mmol) in 20 mL of ethanol.

  • Add 0.5 mL of hydrazine hydrate (10 mmol) dropwise to the solution while stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3,5-dimethylpyrazole.

Method B: Microwave-Assisted Synthesis

  • In a microwave reactor vial, combine 1.0 g of acetylacetone (10 mmol) and 0.5 mL of hydrazine hydrate (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 5 minutes.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the vial and pour the contents into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and recrystallize from ethanol/water.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Prepare a sample by dissolving 5-10 mg of the synthesized 3,5-dimethylpyrazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra.

  • Mass Spectrometry (MS) : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS), to determine the molecular weight.

  • Infrared (IR) Spectroscopy : Place a small amount of the solid product on the ATR crystal of the IR spectrometer and record the spectrum.

Spectroscopic Data Comparison for 3,5-Dimethylpyrazole

Successful synthesis is validated by comparing the spectroscopic data of the product with known literature values. The following table summarizes the expected data for 3,5-dimethylpyrazole.[6][7][8]

Spectroscopic TechniqueCharacteristic SignalExpected Value
¹H NMR (in CDCl₃) Methyl protons (-CH₃)~2.25 ppm (singlet, 6H)
Pyrazole C-H proton~5.90 ppm (singlet, 1H)
Pyrazole N-H protonBroad signal, variable ppm
¹³C NMR (in CDCl₃) Methyl carbons (-CH₃)~13 ppm
Pyrazole C-H carbon~106 ppm
Pyrazole quaternary carbons~148 ppm
Mass Spectrometry (EI) Molecular Ion [M]⁺m/z = 96.13[8]
Infrared (IR) Spectroscopy N-H stretch~3100-3300 cm⁻¹ (broad)
C-H stretch (aromatic)~3000-3100 cm⁻¹
C=N stretch~1590 cm⁻¹

Workflow for Pyrazole Synthesis and Validation

The following diagram illustrates the logical flow from the initial synthesis to the final validation of the pyrazole product.

G Workflow for Pyrazole Synthesis and Validation cluster_synthesis Synthesis cluster_reaction Reaction cluster_purification Purification cluster_validation Spectroscopic Validation start Select Synthesis Method conv Conventional Heating start->conv mw Microwave-Assisted start->mw react React 1,3-Dicarbonyl with Hydrazine conv->react mw->react purify Work-up and Recrystallization react->purify nmr NMR ('H & 'C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir compare Compare Data with Literature Values nmr->compare ms->compare ir->compare end Validated Pyrazole Product compare->end

Caption: A flowchart illustrating the key stages from synthesis to spectroscopic validation of pyrazoles.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate (CAS No. 10199-51-6) was not publicly available. The following guidance on proper disposal procedures is based on safety data for structurally similar pyrazole derivatives and established best practices for laboratory chemical waste management. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for disposal protocols specific to their location and facilities.

The responsible disposal of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development who handle specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide offers a procedural, step-by-step approach to the safe disposal of this compound, aiming to protect both personnel and the environment.

Inferred Hazard Profile

Due to the absence of a specific SDS, the hazard profile for this compound has been inferred from analogous pyrazole compounds. This conservative "worst-case" approach is adopted to ensure a high margin of safety.

Hazard CategoryFindingCitation
Acute Oral Toxicity Pyrazole derivatives can be harmful if swallowed.[1]
Skin Irritation Classified as a potential skin irritant.[2]
Eye Irritation May cause serious eye irritation.[1][2]
Environmental Hazards Some pyrazole derivatives are harmful to aquatic life with long-lasting effects and may not be readily biodegradable.[3]
Carcinogenicity No data is available to classify the compound as a carcinogen.[3]

Standard Disposal Protocol

The recommended procedure for the safe disposal of this compound is as follows:

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including a standard laboratory coat, nitrile gloves, and chemical safety goggles.

2. Waste Identification and Segregation: this compound should be classified as hazardous chemical waste.[4] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[3]

3. Collection of Waste:

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]

  • Contaminated Materials: Any materials that are grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[3]

  • Empty Containers: "Empty" containers that once held the compound should also be treated as hazardous waste and disposed of in the same manner.

4. Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

5. Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be well-ventilated and situated away from incompatible materials.[3]

6. Waste Disposal Request: Adhere to your institution's established procedures for requesting a hazardous waste pickup, which typically involves submitting a formal request to the EHS department.[3]

7. Professional Disposal: The final disposal of this compound must be conducted by a licensed professional waste disposal company. The most common and recommended method for such compounds is high-temperature incineration.[3]

Important Considerations:

  • Do not dispose of this compound down the sink or in regular trash.[4]

  • Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[4]

  • In the event of a spill, immediately follow your laboratory's established spill response procedure. This generally involves containing the spill with an inert absorbent material and collecting the contaminated material into a sealed container for disposal as hazardous waste.[4]

Disposal Workflow Diagram

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe Step 1 classify Classify as Hazardous Waste ppe->classify Step 2 segregate Segregate from other waste streams classify->segregate Step 3 collect Collect Waste in Compatible Container (Solid & Contaminated Materials) segregate->collect Step 4 label Label Container: 'Hazardous Waste' & Full Chemical Name collect->label Step 5 store Store in Designated Hazardous Waste Area label->store Step 6 request Submit Waste Pickup Request to EHS store->request Step 7 disposal Professional Disposal (e.g., Incineration) request->disposal Step 8 end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate (CAS No. 10199-51-6). The following procedures for operations and disposal are based on best practices and data from structurally similar compounds due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific chemical.

Hazard Overview and Precautionary Measures

Quantitative Data Summary

The following table summarizes key data points for this compound, with some information inferred from similar chemical structures.

PropertyValueSource/Analogy
CAS Number 10199-51-6Chemical Supplier
Purity ≥ 98% (GC)Chemical Supplier[1]
Appearance SolidInferred from similar compounds
GHS Hazard Statements (Inferred) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationAnalogous Pyrazole Derivatives
Occupational Exposure Limits (OEL) Not Established-

Safe Handling and Experimental Protocol

Adherence to the following step-by-step protocol is mandatory to ensure personnel safety and minimize exposure.

1. Engineering Controls and Personal Protective Equipment (PPE) Assessment:

  • Ventilation: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: Wear a lab coat and disposable nitrile gloves. Change gloves immediately if contaminated.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

2. Chemical Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weighing: Weigh the solid chemical in the fume hood on a tared weigh boat.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly in the fume hood with constant stirring.

  • Reactions: Conduct all reactions within the fume hood. Ensure reaction vessels are properly secured.

  • Post-Reaction: Quench the reaction carefully and allow it to cool to room temperature before work-up.

3. Spill and Emergency Procedures:

  • Minor Spill: For a small spill of the solid, carefully sweep it up with a dustpan and brush and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[1] Seek medical attention if irritation persists.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a designated, labeled hazardous waste container.

  • Contaminated PPE: Dispose of all used gloves and other contaminated disposable PPE in the designated hazardous waste container.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's EHS department. Do not pour any waste down the drain.

Visual Safety Guides

The following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate personal protective equipment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain Chemical verify_sds Verify SDS (if available) & Understand Hazards prep_start->verify_sds don_ppe Don Appropriate PPE verify_sds->don_ppe prep_fume_hood Prepare Fume Hood and Equipment don_ppe->prep_fume_hood weigh Weigh Chemical in Fume Hood prep_fume_hood->weigh dissolve Dissolve/Use in Reaction in Fume Hood weigh->dissolve monitor Monitor Reaction dissolve->monitor quench Quench Reaction (if applicable) monitor->quench dispose_waste Segregate and Dispose of Waste quench->dispose_waste clean_glassware Clean Glassware in Fume Hood dispose_waste->clean_glassware doff_ppe Doff PPE and Wash Hands clean_glassware->doff_ppe

Caption: Workflow for safely handling this compound.

PPEDecisionTree cluster_eye Eye Protection cluster_skin Skin Protection cluster_resp Respiratory Protection start Handling this compound? face_shield_q Risk of Splash? start->face_shield_q lab_coat Lab Coat Required start->lab_coat gloves Nitrile Gloves Required start->gloves resp_q Risk of Aerosolization or Handling Large Quantities? start->resp_q eye_protection Safety Goggles Required face_shield_q->eye_protection No face_shield_yes Face Shield Required face_shield_q->face_shield_yes Yes respirator NIOSH-Approved Respirator Recommended resp_q->respirator Yes no_resp Work in Fume Hood Sufficient resp_q->no_resp No

Caption: Decision tree for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.